Product packaging for Isodecyl diphenyl phosphate(Cat. No.:CAS No. 29761-21-5)

Isodecyl diphenyl phosphate

Numéro de catalogue: B1201121
Numéro CAS: 29761-21-5
Poids moléculaire: 390.5 g/mol
Clé InChI: RYUJRXVZSJCHDZ-UHFFFAOYSA-N
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Description

Isodecyl diphenyl phosphate is a viscous clear colorless liquid. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31O4P B1201121 Isodecyl diphenyl phosphate CAS No. 29761-21-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-methylnonyl diphenyl phosphate
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InChI

InChI=1S/C22H31O4P/c1-20(2)14-8-4-3-5-13-19-24-27(23,25-21-15-9-6-10-16-21)26-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3
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InChI Key

RYUJRXVZSJCHDZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
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Molecular Formula

C22H31O4P
Record name ISODECYL DIPHENYL PHOSPHATE
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DSSTOX Substance ID

DTXSID60274200
Record name 8-Methylnonyl diphenyl phosphate
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Molecular Weight

390.5 g/mol
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Physical Description

Isodecyl diphenyl phosphate is a viscous clear colorless liquid. (NTP, 1992), Liquid, Clear colorless liquid; [CAMEO]
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Record name Phosphoric acid, isodecyl diphenyl ester
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Boiling Point

Decomposes (NTP, 1992), 249 °C (dec) @ 1.33 kPa
Record name ISODECYL DIPHENYL PHOSPHATE
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Flash Point

greater than 200 °F (NTP, 1992)
Record name ISODECYL DIPHENYL PHOSPHATE
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Water solubility: 0.75 mg/l at 25 °C
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Density

1.074 (NTP, 1992) - Denser than water; will sink, 1.070
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Vapor Pressure

0.000016 [mmHg]
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CAS No.

29761-21-5
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Melting Point

-31 °F (NTP, 1992)
Record name ISODECYL DIPHENYL PHOSPHATE
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Foundational & Exploratory

Isodecyl diphenyl phosphate synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and purification of Isodecyl Diphenyl Phosphate (B84403) (IDDP) is provided for researchers, scientists, and drug development professionals. This document details the core manufacturing processes, experimental protocols, and purification methodologies.

Introduction to Isodecyl Diphenyl Phosphate (IDDP)

This compound (IDDP), with CAS number 29761-21-5, is an organophosphate ester primarily utilized as a flame retardant and plasticizer.[1][2][3] It is a viscous, clear, colorless to pale yellow liquid known for its high thermal stability and low volatility.[1][3][4] These properties make it a valuable component in various industrial applications, including the manufacturing of PVC, rubber, coatings, adhesives, and sealants, where it enhances fire resistance, flexibility, and durability.[1] Commercial grades of IDDP may contain related phosphate esters such as triphenyl phosphate (TPP) and diisodecyl phenyl phosphate as impurities.[5][6]

Synthesis of this compound

The predominant commercial synthesis route for IDDP involves the reaction of phosphoryl chloride (POCl₃) with phenol (B47542) and isodecyl alcohol.[7] This process is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and results in the formation of IDDP and hydrogen chloride (HCl) as a byproduct.[7]

The overall reaction can be summarized as: POCl₃ + 2 C₆H₅OH + C₁₀H₂₁OH → (C₆H₅O)₂(C₁₀H₂₁O)PO + 3 HCl

This is generally conducted as a two-step process within a single pot, where the more reactive phenol first reacts with POCl₃ to form diphenyl phosphoryl chloride ((C₆H₅O)₂POCl), which then subsequently reacts with isodecyl alcohol.[7][8]

Quantitative Synthesis Data

The following table summarizes the material balance for a typical industrial production batch yielding one ton of this compound, achieving an 88% yield.[7]

ComponentRoleMass Required (per ton of IDDP)
Isodecyl AlcoholReactant921 lbs
PhenolReactant1,095 lbs
Phosphoryl ChlorideReactant892 lbs
Aluminum ChlorideCatalyst20 lbs
This compound Product 1 ton (2000 lbs)
Hydrogen Chloride (HCl)Byproduct560 lbs
SludgeWaste368 lbs
Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of IDDP based on common industrial practices.[7][9]

  • Charging the Reactor: A clean, dry, glass-lined reactor equipped with a stirrer, condenser, and scrubber system for HCl is charged with phenol and a Lewis acid catalyst like aluminum chloride.

  • First Esterification (Formation of Diphenyl Phosphoryl Chloride): Phosphoryl chloride is added slowly to the reactor while maintaining the temperature. The reaction is exothermic. Phenol reacts with phosphoryl chloride to form the diphenyl phosphoryl chloride intermediate.

  • Second Esterification (Formation of IDDP): Isodecyl alcohol is then added to the reaction mixture. The temperature is raised to complete the reaction, typically ranging from 120°C to 190°C.[9][10] The reaction progress can be monitored by measuring the evolution of HCl gas.

  • Completion: The reaction is considered complete when the evolution of HCl ceases. The crude product at this stage contains the desired this compound, along with unreacted starting materials, catalyst residues, and dissolved HCl.

Synthesis Workflow Diagram

G cluster_reactants1 Initial Charge cluster_reactant2 Second Reactant POCl3 Phosphoryl Chloride (POCl₃) Reactor Reaction Vessel Step1 Step 1: Formation of Diphenyl Phosphoryl Chloride POCl3->Step1 Phenol Phenol (2 equiv.) Phenol->Step1 IsodecylAlcohol Isodecyl Alcohol (1 equiv.) Step2 Step 2: Esterification with Isodecyl Alcohol IsodecylAlcohol->Step2 Catalyst AlCl₃ Catalyst Catalyst->Step1 Step1->Step2 Intermediate (not isolated) HCl_byproduct HCl Gas (Byproduct) Step1->HCl_byproduct CrudeProduct Crude this compound Step2->CrudeProduct Step2->HCl_byproduct

Caption: Synthesis workflow for this compound. Max Width: 760px.

Purification of this compound

Purification of the crude product is critical to remove acidic impurities, catalyst residues, and unreacted materials, which can be detrimental to the final product's stability and performance.[9] The standard industrial purification process involves neutralization, steam stripping, washing, and vacuum distillation.[9]

Experimental Protocol: Purification

The following protocol outlines the key steps for purifying crude this compound.[9]

  • Steam Stripping/Blowing: The crude reaction mixture is heated to between 120°C and 190°C. Steam is then blown or sparged through the hot liquid. This step facilitates the hydrolysis and removal of residual acid chlorides and other acid-producing impurities, converting them into more easily removable compounds.[9]

  • Washing: After cooling, the product is washed sequentially.

    • An initial wash with water can be performed.

    • This is followed by a wash with a dilute alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to neutralize any remaining HCl and acidic phosphate species.

    • Finally, several washes with water are conducted until the aqueous layer is neutral (pH 7). The organic and aqueous layers can be separated using a separatory funnel in a lab setting or a decanter in an industrial one.

  • Drying: The washed organic layer is dried to remove residual water. This can be achieved by heating under a vacuum.

  • Vacuum Distillation: The dried, crude product is subjected to fractional distillation under a high vacuum. This step separates the pure this compound from less volatile impurities (like catalyst residues and sludge) and more volatile components (like any remaining phenol or triphenyl phosphate).[9] The final product is collected as a clear, colorless liquid.[3][4]

Purification Workflow Diagram

G CrudeIDDP Crude IDDP from Synthesis Step1 Step 1: Steam Stripping (120-190°C) CrudeIDDP->Step1 Steam Steam Steam->Step1 Alkali Dilute Alkali Solution Step2 Step 2: Alkaline Wash & Neutralization Alkali->Step2 Water Wash Water Step3 Step 3: Water Washes Water->Step3 AcidicWaste Acidic Waste Stream AqueousWaste Aqueous Waste Residue Distillation Residue (Sludge, Catalyst) PureIDDP Purified Isodecyl Diphenyl Phosphate Step1->AcidicWaste Removes Volatile Acidic Impurities Step1->Step2 Step2->AqueousWaste Step2->Step3 Step3->AqueousWaste Step4 Step 4: Drying (Vacuum) Step3->Step4 Step5 Step 5: Vacuum Distillation Step4->Step5 Step5->Residue Step5->PureIDDP

Caption: Purification workflow for this compound. Max Width: 760px.

References

Isodecyl Diphenyl Phosphate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides an in-depth overview of the physicochemical properties of isodecyl diphenyl phosphate (B84403) (IDDP), tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Properties

Isodecyl diphenyl phosphate (CAS No. 29761-21-5) is a viscous, colorless, and clear liquid.[1] It is primarily utilized as a flame retardant and plasticizer in a variety of industrial applications, including in PVC, rubber, polyurethanes, and coatings.[2][3][4][5] Its mechanism as a flame retardant involves the formation of a protective char layer that impedes combustion.[5][6]

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 8-methylnonyl diphenyl phosphate
CAS Number 29761-21-5
Molecular Formula C₂₂H₃₁O₄P[4]
Molecular Weight 390.45 g/mol [7]
Appearance Clear, colorless to pale yellow viscous liquid[4][6]
Odor Faint[6]
Density 1.070 - 1.080 g/cm³ at 20-25 °C[4][7][8]
Refractive Index ~1.505[7][8]
Viscosity 21.9 - 30 mPa·s at 25 °C[7][8]
Thermal and Stability Properties

The thermal characteristics of this compound are critical for its application in high-temperature processes.

PropertyValueSource(s)
Melting Point < -35 °C to -31 °F (approximately -35 °C)[8]
Boiling Point Decomposes above 245 °C at reduced pressure (10 mmHg or 1330 Pa)[7][9]
Flash Point > 200 °F (approximately 93.3 °C) to 465 °F (240.5 °C)[7][8]
Thermal Stability High thermal stability[3][4]
Solubility and Partitioning Behavior

The solubility and partitioning coefficients are crucial for understanding the environmental fate and potential biological interactions of this compound.

PropertyValueSource(s)
Water Solubility Insoluble; reported values range from < 1 mg/mL to 0.011-0.03 mg/L at 22-23.5 °C[2][7][10]
log Kow (Octanol-Water Partition Coefficient) 5.44 - 6.11[7]
Vapor Pressure Very low; reported as 1.6 x 10⁻⁵ mmHg to 5.08 x 10⁻⁵ Pa at 25 °C[2]
Henry's Law Constant Estimated as 1.8 Pa m³/mol at ~25 °C[2]

Experimental Protocols for Physicochemical Property Determination

Standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following are summaries of relevant OECD and ASTM guidelines applicable to a substance like this compound.

Boiling Point (OECD Guideline 103)

This guideline describes several methods for determining the boiling point of a liquid, which is the temperature at which its vapor pressure equals the atmospheric pressure.[3][10][11][12] For a substance like this compound that may decompose at its boiling point, methods that can be performed at reduced pressures are necessary.[9]

  • Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an apparatus equipped with a reflux condenser.

  • Dynamic Method: The boiling point is determined by measuring the vapor pressure as a function of temperature.[10] This method is also suitable for determining the vapor pressure curve.

  • Distillation Method: This involves distilling the substance and recording the temperature at which it boils.[10]

  • Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is recorded.

  • Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic event associated with boiling.[10][11]

Given that this compound decomposes at its atmospheric boiling point, the dynamic method at reduced pressure is the most appropriate for accurately determining its boiling behavior.[9]

Water Solubility (OECD Guideline 105)

This guideline details two primary methods for determining the water solubility of chemical substances: the column elution method and the flask method.[13][14][15][16]

  • Flask Method: Suitable for substances with solubilities above 10⁻² g/L. A sufficient amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method after separation of the undissolved portion.

  • Column Elution Method: Recommended for substances with low water solubility (< 10⁻² g/L). A column is filled with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

For this compound, with its very low water solubility, the column elution method is the more appropriate choice.[17]

n-Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107 & 117)

The octanol-water partition coefficient is a measure of a substance's lipophilicity.

  • Shake Flask Method (OECD 107): This method is suitable for log Kow values between -2 and 4.[18] It involves dissolving the substance in a mixture of n-octanol and water, shaking the mixture until equilibrium is reached, and then measuring the concentration of the substance in each phase.

  • HPLC Method (OECD 117): This method is applicable for log Kow values in the range of 0 to 6.[19] It is an indirect method where the log Kow is estimated from the retention time of the substance on a reverse-phase HPLC column, calibrated with reference substances of known log Kow.

Given the high log Kow of this compound, the HPLC method would be a suitable and efficient approach.

Density of Liquids (OECD Guideline 109)

This guideline provides several methods for determining the density of liquids.[2][4][7]

  • Hydrometer: A weighted glass float is immersed in the liquid, and the density is read from a calibrated stem.

  • Hydrostatic Balance: The density is calculated from the difference in the weight of a solid body in air and when submerged in the liquid.

  • Oscillating Densimeter: The density is determined by measuring the change in the resonant frequency of a U-shaped tube when it is filled with the liquid.

  • Pycnometer: The density is calculated from the mass of a known volume of the liquid.

Viscosity of Liquids (ASTM D445 / D7042)
  • ASTM D445 (Capillary Viscometer): This standard test method measures the kinematic viscosity of transparent and opaque liquids by timing the flow of a fixed volume of liquid through a calibrated glass capillary viscometer under gravity.[20][21] The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

  • ASTM D7042 (Stabinger Viscometer): This method allows for the concurrent measurement of dynamic viscosity and density of liquids.[22]

Logical and Experimental Workflows

The determination of a key physicochemical property such as water solubility follows a structured workflow to ensure accuracy and reproducibility.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start reagents Prepare n-octanol and water phases start->reagents substance Prepare stock solution of this compound reagents->substance mix Mix phases and stock solution in flasks substance->mix shake Shake flasks at constant temperature until equilibrium mix->shake separate Separate phases by centrifugation shake->separate measure Measure concentration in each phase (e.g., by HPLC) separate->measure calculate Calculate Partition Coefficient (Kow) measure->calculate log_transform Calculate log Kow calculate->log_transform end End log_transform->end

Workflow for log Kow Determination (Shake-Flask Method)

Relevance in Research and Drug Development

This compound's primary applications are as a flame retardant and plasticizer.[5][6] While toxicological data is available from studies by agencies such as the National Toxicology Program, its direct application in drug development as a therapeutic agent has not been established.[23] Organophosphate compounds are a broad class of chemicals, and while some have pharmaceutical applications, this compound is not among them based on current literature. Its high lipophilicity (high log Kow) and low water solubility are characteristics that often pose challenges for drug delivery and bioavailability.

Researchers in drug development may encounter this compound as an environmental contaminant or as a component of materials used in drug manufacturing, storage, or delivery systems. In such contexts, understanding its physicochemical properties is crucial for assessing potential interactions, leaching, and toxicological risks. There is no known direct interaction with specific biological signaling pathways in a therapeutic context. However, some studies on related organophosphate flame retardants have explored their potential as endocrine disruptors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Degradation Mechanism of Isodecyl Diphenyl Phosphate (B84403)

Introduction

Isodecyl diphenyl phosphate (IDPP) is an organophosphorus compound widely utilized as a flame retardant and plasticizer in various polymeric materials. Its thermal stability is a critical factor that dictates its performance and safety in high-temperature applications. Understanding the mechanisms by which IDPP degrades under thermal stress is paramount for predicting its behavior in different matrices, assessing potential environmental and health impacts of its degradation products, and developing more stable formulations. This technical guide provides a comprehensive overview of the thermal degradation mechanism of this compound, summarizing key quantitative data, detailing experimental protocols for its analysis, and elucidating the proposed degradation pathways.

Data Presentation

The thermal stability of this compound has been evaluated using thermogravimetric analysis (TGA) under both inert (nitrogen) and oxidative (oxygen) atmospheres. The following tables summarize the key quantitative data available.

Table 1: Thermal Degradation of this compound and Other Phosphate Esters in an Oxygen Atmosphere

Phosphate EsterStart of Thermal Degradation (°C)1% Weight Loss (°C)5% Weight Loss (°C)10% Weight Loss (°C)
This compound 165 93 213 235
2-Ethylhexyl diphenyl phosphate20090220229
Isopropylphenyl diphenyl phosphate210-215200-218239-265263-288
tert-Butylphenyl diphenyl phosphate295-305213-234262-277280-295
Tricresyl phosphate215184255252
Trixylenyl phosphate210224268286
Triphenyl phosphate>400188236252

Table 2: Thermal Degradation of this compound and Other Phosphate Esters in a Nitrogen Atmosphere

Phosphate EsterStart of Thermal Degradation (°C)5% Weight Loss (°C)10% Weight Loss (°C)
This compound 264 233 246
2-Ethylhexyl diphenyl phosphate257226231
Isopropylphenyl diphenyl phosphate311-314264-282293-307
tert-Butylphenyl diphenyl phosphate338-347274-278305-306
Tricresyl phosphate333272306
Trixylenyl phosphate311276302

Experimental Protocols

The characterization of the thermal degradation of this compound involves several key analytical techniques. Detailed methodologies for these experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound liquid sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen or air) at a constant flow rate (typically 20-50 mL/min) to maintain an inert or oxidative atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) and the derivative of the weight loss (DTG) as a function of temperature.

    • Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from DTG peaks), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound liquid sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid. For decomposition studies, a pinhole lid may be used to allow for the escape of gaseous products. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic (melting, boiling) and exothermic (crystallization, decomposition) peaks.

    • Determine the onset temperatures, peak temperatures, and enthalpies of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Place a small amount of the this compound sample (typically 100-500 µg) into a pyrolysis sample cup or tube.

  • Pyrolysis:

    • Introduce the sample into the pyrolyzer.

    • Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (helium).

  • Gas Chromatography:

    • The volatile pyrolysis products are swept into the GC column.

    • Carrier Gas: Helium.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature program is used to separate the individual components of the pyrolysis mixture (e.g., start at 50 °C, ramp to 300 °C at 10 °C/min).

  • Mass Spectrometry:

    • The separated components are introduced into the mass spectrometer.

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the individual pyrolysis products by comparing their mass spectra with a library of known compounds (e.g., NIST/Wiley).

    • Determine the relative abundance of each product from the peak areas in the chromatogram.

Thermal Degradation Mechanism

The thermal degradation of this compound is a complex process involving multiple reaction pathways. Based on studies of IDPP and related alkyl aryl phosphate esters, a general mechanism can be proposed. The degradation is initiated by the cleavage of the ester bonds, with the specific pathway being influenced by the temperature and the presence of oxygen.

Initial Degradation Steps

The primary initiation step in the thermal decomposition of this compound is the cleavage of the carbon-oxygen (C-O) bond of the isodecyl group. This is due to the lower bond dissociation energy of the alkyl C-O bond compared to the aryl C-O bonds. This initial fragmentation can proceed through several pathways:

  • Hofmann-type Elimination: This is a common pathway for alkyl phosphates, leading to the formation of an alkene and a phosphoric acid diester. In the case of IDPP, this would result in the formation of isodecene and diphenyl phosphate.

  • Homolytic Cleavage: At higher temperatures, homolytic cleavage of the isodecyl C-O bond can occur, generating an isodecyl radical and a diphenyl phosphate radical.

Secondary Degradation and Product Formation

The initial degradation products undergo further reactions to form a complex mixture of volatile and semi-volatile compounds.

  • Isodecene Isomerization and Fragmentation: The initially formed isodecene can undergo isomerization and further fragmentation at elevated temperatures to produce a variety of smaller alkenes and alkanes.

  • Diphenyl Phosphate Decomposition: Diphenyl phosphate is not stable at high temperatures and can decompose further. This can involve the elimination of phenol (B47542) to form polyphosphates or cyclophosphates.

  • Radical Reactions: The isodecyl and diphenyl phosphate radicals formed from homolytic cleavage are highly reactive and can participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a wide range of products. Mass spectrometry studies have identified a characteristic fragment ion at m/z 251.0465, corresponding to [C₁₂H₁₂PO₄]⁺, which is formed by the cleavage of the C-O bond on the alkane chain[1].

In the presence of oxygen, the degradation mechanism is further complicated by oxidative reactions, leading to the formation of oxygenated products such as aldehydes, ketones, and carboxylic acids from the isodecyl chain, and phenolic compounds from the diphenyl phosphate moiety.

Mandatory Visualization

Proposed Thermal Degradation Pathway of this compound

Thermal_Degradation_IDPP cluster_initial Initial Degradation cluster_products1 Primary Products cluster_products2 Radical Intermediates cluster_secondary Secondary Degradation Products IDPP This compound Elimination Hofmann-type Elimination IDPP->Elimination Heat Homolysis Homolytic Cleavage IDPP->Homolysis High Heat Isodecene Isodecene Elimination->Isodecene DPP Diphenyl Phosphate Elimination->DPP Isodecyl_rad Isodecyl Radical Homolysis->Isodecyl_rad DPP_rad Diphenyl Phosphate Radical Homolysis->DPP_rad Small_alkenes Smaller Alkenes & Alkanes Isodecene->Small_alkenes Isomerization & Fragmentation Phenol Phenol DPP->Phenol Decomposition Polyphosphates Polyphosphates DPP->Polyphosphates Misc_products Other Products (from radical reactions) Isodecyl_rad->Misc_products Secondary Reactions DPP_rad->Misc_products

Caption: Proposed thermal degradation pathways of this compound.

Experimental Workflow for Thermal Analysis

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Sample This compound Sample TGA_exp Heat in controlled atmosphere (N2 or Air) Sample->TGA_exp DSC_exp Heat at constant rate Sample->DSC_exp Pyrolysis Rapid heating in inert atmosphere Sample->Pyrolysis TGA_data Weight Loss vs. Temperature TGA_exp->TGA_data TGA_info Thermal Stability Decomposition Profile TGA_data->TGA_info DSC_data Heat Flow vs. Temperature DSC_exp->DSC_data DSC_info Thermal Transitions (Melting, Decomposition) DSC_data->DSC_info GC_sep Separation of Pyrolysis Products Pyrolysis->GC_sep MS_detect Identification of Products by Mass Spectra GC_sep->MS_detect PyGCMS_info Degradation Products (Volatile & Semi-volatile) MS_detect->PyGCMS_info

Caption: Experimental workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Isodecyl Diphenyl Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isodecyl diphenyl phosphate (B84403) (IDDP), a compound commonly utilized as a flame retardant and plasticizer. While publicly available quantitative data on its solubility in a wide range of organic solvents is limited, this document outlines the expected solubility behavior based on its chemical properties and provides detailed experimental protocols for its determination.

Introduction to Isodecyl Diphenyl Phosphate

This compound (CAS No: 29761-21-5) is a phosphate ester that is a viscous, clear, and colorless liquid at room temperature[1][2][3]. Its structure, featuring both a long alkyl chain (isodecyl) and two aromatic rings (diphenyl), imparts a predominantly non-polar character, which governs its solubility profile.

Qualitative Solubility Profile

General statements from various sources indicate that this compound is soluble in most organic solvents but is insoluble in water[2][3][4][5]. One source specifies its solubility in chloroform (B151607) and methanol (B129727) as "slight"[3][5]. Its water solubility is reported to be extremely low, with values such as <1 mg/ml and 0.75 mg/L at 25°C cited[1]. Another report indicates a water solubility of 0.03 mg/L at 22°C[6]. This low aqueous solubility is consistent with its non-polar chemical structure.

Quantitative Solubility Data

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Observations
HexaneAlkane
TolueneAromatic
DichloromethaneHalogenated
AcetoneKetone
Ethyl AcetateEster
IsopropanolAlcohol
MethanolAlcohol
EthanolAlcohol
Dimethyl Sulfoxide (DMSO)Sulfoxide

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the principles of the flask method, a common technique for determining the solubility of substances.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials or flasks with airtight seals

  • Constant temperature incubator or water bath

  • Vortex mixer and/or magnetic stirrer

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvents)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS) for quantification.

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow undissolved material to settle.

    • To ensure complete removal of undissolved solute, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a chemically compatible syringe filter into a clean vial.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the respective organic solvent.

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Use the calibration curve to determine the concentration of this compound in the diluted experimental sample.

    • Calculate the original solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in organic solvents.

G cluster_prep Preparation of Saturated Solution cluster_clarify Sample Clarification cluster_analysis Analysis cluster_quant Quantification A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in constant temperature environment B->C D Agitate to reach equilibrium (24-48h) C->D E Allow undissolved solute to settle D->E Equilibration complete F Centrifuge for complete separation E->F G Withdraw and filter supernatant F->G Clarified sample H Dilute sample for analysis G->H I Analyze by HPLC or GC H->I L Determine concentration and calculate solubility I->L Concentration data J Prepare calibration standards K Generate calibration curve J->K K->L Calibration data

References

Isodecyl Diphenyl Phosphate (CAS No. 29761-21-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl diphenyl phosphate (B84403) (IDDP), bearing the CAS number 29761-21-5, is a significant organophosphate ester primarily utilized as a flame retardant and plasticizer in a variety of polymers.[1][2] While its industrial applications are well-documented, a comprehensive understanding of its physicochemical properties and biological interactions is crucial for risk assessment, particularly from a toxicological and environmental standpoint. This technical guide provides an in-depth overview of IDDP, focusing on its core properties, biological effects, and the experimental methodologies used for their determination. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for safety evaluation and to contextualize its potential environmental and health impacts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Isodecyl Diphenyl Phosphate is fundamental to predicting its environmental fate, bioavailability, and potential for interaction with biological systems. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₂H₃₁O₄P[3][4]
Molecular Weight 390.45 g/mol [3]
Appearance Viscous, clear, colorless to pale yellow liquid[2][5]
Density 1.070 - 1.080 g/cm³ at 20°C[3][4]
Melting Point < -50°C[3]
Boiling Point Decomposes at 245°C (at 1,330 Pa)[3]
Vapor Pressure 66.7 Pa at 200°C[4]
Flash Point > 200°F (> 93.3°C)[6]
Refractive Index 1.505 at 25°C[4]

Table 2: Solubility and Partitioning Behavior of this compound

PropertyValueReference(s)
Water Solubility 11.2 µg/L at 23.5°C[4]
Log Kow (Octanol-Water Partition Coefficient) 6.11 at 25°C[4]

Biological Activity and Toxicological Profile

The biological effects of this compound are of significant interest, particularly in the context of human health and environmental safety. As an organophosphate, its primary mechanism of acute toxicity involves the inhibition of cholinesterase.[7][8] However, recent studies have revealed a broader range of biological activities, including effects on gene expression and potential endocrine disruption.

Acute Toxicity

The acute toxicity of IDDP has been evaluated in several animal models. The data indicates a low order of acute toxicity via oral and dermal routes.

Table 3: Acute Toxicity of this compound

TestSpeciesRouteValueReference(s)
LD₅₀RatOral> 2000 mg/kg bw[1]
LD₅₀RabbitDermal> 5000 mg/kg bw[1]
LC₅₀RatInhalation> 8.4 mg/L[1]
In Vivo Biological Potency and Gene Expression Analysis

A study conducted by the National Institute of Environmental Health Sciences (NIEHS) investigated the in vivo biological potency of IDDP in male Sprague Dawley rats.[7][9] The study employed a transcriptomic approach to assess the effects of repeated gavage administration of IDDP over four consecutive days.[7]

Key Findings from the NIEHS Study:

  • Cholinesterase Inhibition: A significant and marked decrease in serum cholinesterase activity was observed in all dosed groups, which is a characteristic effect of organophosphate compounds.[7][8]

  • Organ Weight and Clinical Chemistry: Dose-related changes were observed, including increased relative liver weight and alterations in serum levels of total thyroxine, bile salts/acids, total cholesterol, and high-density lipoprotein cholesterol.[9]

  • Gene Expression Changes: The study identified significant alterations in the expression of numerous genes in the liver. The top 10 most sensitive individual genes included upregulated genes such as Cidea, Ugt2b17, and Cyp3a23/3a1, and downregulated genes like Sds, G6pc, and C6.[10]

Table 4: Selected Upregulated and Downregulated Genes in Rat Liver Following IDDP Exposure

GeneRegulationFold Change (Highest Dose vs. Control)Putative Function
CideaUpregulatedSignificantRegulation of lipid metabolism and apoptosis[10][11]
Ugt2b17UpregulatedSignificantGlucuronidation and metabolism of steroids and xenobiotics[3][12]
Cyp3a23/3a1UpregulatedSignificantMetabolism of xenobiotics and endogenous compounds[13]
SdsDownregulatedSignificantSerine and glycine (B1666218) metabolism[6]
G6pcDownregulatedSignificantGlucose homeostasis[4][5]
C6DownregulatedSignificantComponent of the complement system in the immune response[14][15]

Potential Signaling Pathways

Based on the gene expression changes identified in the NIEHS study and the known mechanisms of action for related organophosphate compounds, several signaling pathways are likely to be affected by IDDP exposure.

Cholinesterase Inhibition Pathway

This is the classical pathway for organophosphate toxicity.

Cholinesterase_Inhibition IDDP Isodecyl Diphenyl Phosphate (IDDP) AChE Acetylcholinesterase (AChE) IDDP->AChE Inhibits ACh Acetylcholine (B1216132) (ACh) AChE->ACh Breaks down Receptor Cholinergic Receptors ACh->Receptor Activates Effect Overstimulation of Nervous System Receptor->Effect

Cholinesterase inhibition by IDDP.
Putative Nuclear Receptor Interaction and Metabolic Disruption Pathway

The upregulation of genes like Cyp3a23/3a1 and Ugt2b17 suggests potential interaction with nuclear receptors such as the Pregnane X Receptor (PXR), which are key regulators of xenobiotic metabolism.[8][13] The changes in lipid metabolism-related genes (Cidea) and glucose metabolism genes (G6pc) point towards a broader metabolic disruption.[4][5][10][11]

Nuclear_Receptor_Pathway cluster_cell Hepatocyte cluster_genes Gene Expression Changes IDDP Isodecyl Diphenyl Phosphate (IDDP) PXR PXR/RXR (Nuclear Receptor) IDDP->PXR Activates (Hypothesized) Cidea Cidea ↑ IDDP->Cidea G6pc G6pc ↓ IDDP->G6pc DNA DNA (Xenobiotic Response Element) PXR->DNA Binds to Cyp3a Cyp3a23/3a1 ↑ DNA->Cyp3a Induces Ugt2b17 Ugt2b17 ↑ DNA->Ugt2b17 Induces Metabolism Altered Xenobiotic, Lipid & Glucose Metabolism Cyp3a->Metabolism Ugt2b17->Metabolism Cidea->Metabolism G6pc->Metabolism

Hypothesized IDDP-mediated metabolic disruption.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable determination of the properties of chemical substances. The following sections outline representative methodologies for key experiments.

Physicochemical Properties
  • Water Solubility (OECD Guideline 105): The flask method is suitable for substances with solubility above 10⁻² g/L.[1][16][17]

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium.

    • The solution is then centrifuged or filtered to remove undissolved particles.

    • The concentration of the substance in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Octanol-Water Partition Coefficient (Log Kow) (OECD Guideline 107, Shake Flask Method): This method is applicable for log Kow values between -2 and 4.[7][9][18]

    • A solution of the test substance in either n-octanol or water is prepared.

    • A measured volume of this solution is placed in a vessel with a known volume of the other immiscible solvent (n-octanol or water).

    • The vessel is shaken until equilibrium is reached.

    • The two phases are separated by centrifugation.

    • The concentration of the substance in each phase is determined by an appropriate analytical technique.

    • The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Assays
  • In Vivo Gavage Study (based on NIEHS protocol): [7]

    • Animal Model: Male Sprague Dawley rats are used.

    • Formulation: this compound is formulated in a suitable vehicle, such as corn oil.

    • Administration: The test substance is administered once daily for a specified period (e.g., 4 consecutive days) by oral gavage. A vehicle control group receives only the corn oil.

    • Dose Levels: A range of dose levels is selected to establish a dose-response relationship.

    • Endpoint Analysis: At the end of the study, animals are euthanized, and blood and tissues (e.g., liver) are collected for analysis of various endpoints, including clinical chemistry, organ weights, and gene expression.

  • Serum Cholinesterase Activity Assay:

    • Blood samples are collected from the animals and serum is prepared.

    • Cholinesterase activity is measured using a spectrophotometric method, often based on the Ellman's reagent (DTNB), which produces a colored product upon reaction with thiocholine, a product of acetylcholine hydrolysis by cholinesterase.

    • The rate of color formation is proportional to the cholinesterase activity.

  • Gene Expression Analysis (Affymetrix Microarray): [19][20][21]

    • RNA Extraction: Total RNA is extracted from the liver tissue using a standard method (e.g., TRIzol reagent).

    • RNA Quality Control: The integrity and concentration of the RNA are assessed using spectrophotometry and capillary electrophoresis.

    • cDNA Synthesis and Labeling: The RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye.

    • Hybridization: The labeled cDNA is hybridized to an Affymetrix GeneChip array.

    • Scanning and Data Acquisition: The array is scanned to detect the fluorescence signals from the hybridized probes.

    • Data Analysis: The raw data is normalized and analyzed to identify genes that are differentially expressed between the treated and control groups.

Applications and Relevance to Drug Development

This compound is primarily used as a flame retardant and plasticizer in various materials, including PVC, rubber, and coatings.[1][2][14] Its presence in numerous consumer and industrial products leads to widespread human exposure.[7]

For drug development professionals, an understanding of IDDP is relevant from a safety and toxicological perspective:

  • Environmental Contaminant: As a prevalent environmental contaminant, IDDP represents a potential confounding factor in non-clinical and clinical studies. Its biological effects could potentially interact with or mask the effects of investigational drugs.

  • Off-Target Effects: The data on cholinesterase inhibition and modulation of gene expression highlight the potential for off-target effects. This information is valuable when evaluating the safety profile of new chemical entities, particularly those with structural similarities to organophosphates.

  • Metabolism and Drug-Drug Interactions: The induction of metabolic enzymes such as CYP3A suggests a potential for drug-drug interactions. Co-exposure to IDDP could alter the metabolism and efficacy of drugs that are substrates for these enzymes.

Conclusion

This compound is a commercially important organophosphate ester with a well-defined role as a flame retardant and plasticizer. While it exhibits low acute toxicity, recent studies have shed light on its potential to cause more subtle biological effects, including cholinesterase inhibition and significant alterations in gene expression related to metabolism and other key cellular processes. For the scientific and drug development communities, a thorough understanding of the toxicological profile of IDDP is essential for accurate risk assessment and for contextualizing its potential impact on human health. The experimental protocols and data presented in this guide provide a solid foundation for further research and informed decision-making. Further investigation into its potential endocrine-disrupting activities and long-term health effects is warranted.

References

Navigating the Environmental Journey of Isodecyl Diphenyl Phosphate: A Technical Guide to its Hydrolysis and Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDPP), a member of the organophosphate flame retardant (OPFR) family, has seen widespread use as a plasticizer and flame retardant in a variety of materials, including flexible PVC, rubber, polyurethanes, and textiles.[1][2] As with many high-production volume chemicals, understanding its environmental persistence, degradation pathways, and ultimate fate is of paramount importance for assessing its ecological risk. This technical guide provides a comprehensive overview of the current scientific understanding of the hydrolysis and environmental fate of IDPP, synthesizing available data to support research and development efforts.

Physicochemical Properties

A substance's environmental behavior is fundamentally governed by its physicochemical properties. IDPP is a viscous, clear, colorless liquid with low water solubility and a high octanol-water partition coefficient (log Kow), indicating a tendency to partition into organic matter and biota rather than remaining in the aqueous phase.[3][4] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number29761-21-5[1][3]
Molecular FormulaC22H31O4P[3]
Molecular Weight390.45 g/mol [4]
Water Solubility0.011 - 0.75 mg/L[1]
log Kow5.42 - 5.72[1]
Vapor Pressure3.6 x 10-5 - 5.08 x 10-4 Pa at 20-25°C[1]
Henry's Law Constant0.044 - 1.8 Pa m³/mol[1]

Environmental Fate and Degradation Pathways

The environmental fate of IDPP is dictated by a combination of abiotic and biotic degradation processes, as well as its partitioning behavior in different environmental compartments.

Abiotic Degradation

Hydrolysis:

Information on the specific hydrolysis rate of isodecyl diphenyl phosphate is limited. However, based on the behavior of other aryl phosphates, significant hydrolysis of IDPP is expected to occur only under highly alkaline (pH 8-9 and above) or highly acidic conditions.[1] Under neutral environmental pH, the rate of hydrolysis is presumed to be slow.[1][3] The primary hydrolysis products are expected to be phenol (B47542) and isodecyl phenyl phosphate, or isodecanol (B128192) and diphenyl phosphate.[1] Further hydrolysis of these initial products is anticipated to be slower than the parent compound.[1]

Hydrolysis_Pathway cluster_conditions Conditions IDPP This compound Products1 Phenol + Isodecyl Phenyl Phosphate IDPP->Products1 Hydrolysis (Acidic/Alkaline) Products2 Isodecanol + Diphenyl Phosphate IDPP->Products2 Hydrolysis (Acidic/Alkaline) H2O H₂O

Photolysis:

Direct photolysis of IDPP in the environment is not considered a significant degradation pathway, and for risk assessment purposes, the rate is often assumed to be zero.[1] However, atmospheric photo-oxidation of vapor-phase IDPP is predicted to be a more rapid process, with an estimated half-life of approximately 8.8 to 9.2 hours.[1][3]

Biotic Degradation

Biodegradation is a key process in the environmental removal of IDPP. Studies have shown that IDPP is inherently biodegradable.[1]

Study TypeTest ConditionsDegradationHalf-lifeReference
River Die-AwayMississippi River water, 0.767 mg/L IDPP>93.5% degradation after 21 days~11-12 days[1]
CO2 EvolutionAcclimated seed, 19 ppm initial concentration63.3% of theoretical CO2 evolution after 28 days-[3]
Semicontinuous Activated Sludge (SCAS)-20-54% biodegradation-[3]
Microbial CultureNovel enrichment culture, 1 mg/L IDPP85.4% degradation after 192 hours-[5]

Recent research has identified specific bacterial strains, such as Burkholderia cepacia, Sphingopyxis terrae, and Amycolatopsis sp., capable of efficiently degrading IDPP.[5] The degradation mechanisms are thought to involve hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation, facilitated by enzymes like phosphatase, phosphodiesterase, and cytochrome P450.[5]

Environmental_Fate_of_IDPP cluster_compartments Environmental Compartments cluster_processes Degradation & Transport Processes IDPP This compound in the Environment Water Water IDPP->Water Soil_Sediment Soil & Sediment IDPP->Soil_Sediment Air Atmosphere IDPP->Air Biota Biota Water->Biota Uptake Hydrolysis Hydrolysis (Slow at neutral pH) Water->Hydrolysis Biodegradation Biodegradation Water->Biodegradation Sorption Sorption/ Desorption Water->Sorption Soil_Sediment->Biodegradation Soil_Sediment->Sorption Air->Water Deposition Air->Soil_Sediment Deposition Photolysis Atmospheric Photo-oxidation Air->Photolysis Bioaccumulation Bioaccumulation Biota->Bioaccumulation Deposition Deposition

Environmental Distribution

Soil Sorption:

Due to its high log Kow, IDPP is expected to adsorb strongly to soil and sediment, limiting its mobility in these compartments.[3][6] The sorption process is influenced by soil properties such as organic matter content and the presence of mineral surfaces.[7] This strong sorption behavior suggests that leaching into groundwater is not a primary transport pathway.[3]

Bioaccumulation:

The potential for bioaccumulation is a significant consideration for hydrophobic compounds like IDPP. A bioconcentration factor (BCF) ranging from 440 to 866 has been reported for fathead minnows, indicating a potential for bioaccumulation in aquatic organisms.[8]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of typical methodologies used to assess the environmental fate of IDPP.

Hydrolysis Study (General Protocol):

  • Test System: Sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) are prepared.

  • Test Substance Application: A stock solution of IDPP in a water-miscible solvent is added to the buffer solutions to achieve the desired test concentration.

  • Incubation: The test solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and potential hydrolysis products using techniques like HPLC or GC-MS.

  • Data Analysis: The rate of hydrolysis and the half-life are calculated from the disappearance of the parent compound over time.

River Die-Away Test (as described for IDPP):

  • Test System: Water collected from a river (e.g., Mississippi River) is used as the test medium, containing its natural microbial population.

  • Test Substance Application: IDPP is introduced to the river water at a specific concentration (e.g., 0.767 mg/L).

  • Incubation: The test systems are incubated under conditions that mimic the natural environment (e.g., temperature, light).

  • Sampling and Analysis: Samples are collected periodically and analyzed for the parent compound concentration.

  • Data Analysis: The percentage of degradation and the degradation half-life are determined from the decline in IDPP concentration.

Soil Sorption Study (OECD 106):

  • Test System: A range of characterized soils with varying organic carbon content and pH are used.

  • Test Substance Application: A solution of radiolabeled or non-labeled IDPP in a suitable solvent is prepared.

  • Equilibration: Soil samples are equilibrated with the IDPP solution for a defined period (e.g., 24 hours) with agitation.

  • Phase Separation: The soil and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of IDPP in the aqueous phase is measured. The amount sorbed to the soil is calculated by the difference from the initial concentration.

  • Data Analysis: The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are calculated.

Experimental_Workflow cluster_planning 1. Experimental Design cluster_execution 2. Experiment Execution cluster_analysis 3. Analysis cluster_interpretation 4. Data Interpretation Test_System Select Test System (e.g., Water, Soil) Test_Conditions Define Test Conditions (pH, Temp, Conc.) Test_System->Test_Conditions Preparation Prepare Test Solutions & Samples Test_Conditions->Preparation Incubation Incubate Samples Preparation->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Sample Extraction & Cleanup Sampling->Extraction Instrumental_Analysis Instrumental Analysis (GC-MS, LC-MS) Extraction->Instrumental_Analysis Data_Processing Process Raw Data Instrumental_Analysis->Data_Processing Calculation Calculate Endpoints (Half-life, Koc) Data_Processing->Calculation Reporting Report Findings Calculation->Reporting

Analytical Methods

Accurate and sensitive analytical methods are crucial for monitoring IDPP in various environmental matrices. The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] These methods offer the high selectivity and low detection limits necessary for trace-level quantification in complex samples like water, soil, and biota.[9] Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[9][10]

Conclusion

This compound is an organophosphate flame retardant that undergoes environmental degradation primarily through biotic processes, with a moderate potential for bioaccumulation. While its hydrolysis under typical environmental conditions is slow, atmospheric photo-oxidation can be a significant degradation pathway for the fraction that partitions to the air. Its strong sorption to soil and sediment limits its mobility in the terrestrial environment. Further research focusing on the long-term degradation products and their potential ecological effects would enhance our understanding of the complete environmental profile of this widely used chemical.

References

An In-depth Technical Guide to Isodecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isodecyl diphenyl phosphate (B84403) (IDDP), detailing its chemical and physical properties, toxicological data, and primary industrial applications. While not a direct component in drug development, its toxicological profile and interaction with biological systems are of interest to the broader scientific community.

Core Chemical Identity

Isodecyl diphenyl phosphate is an organophosphate ester. It is a viscous, clear, colorless liquid at room temperature.[1]

  • Molecular Formula: C₂₂H₃₁O₄P[1][2]

  • Molecular Weight: 390.5 g/mol [2][3]

Physicochemical and Toxicological Data

The quantitative properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various experimental and environmental settings.

PropertyValueReference(s)
IUPAC Name 8-methylnonyl diphenyl phosphate[1]
CAS Number 29761-21-5[1][2]
Density 1.074 g/cm³[1]
Melting Point -31 °F (-35 °C)[1]
Boiling Point Decomposes[1]
Flash Point > 200 °F[1]
Water Solubility Insoluble (<1 mg/mL at 70°F)[1][2]
Vapor Pressure 0.000016 mmHg[1]
Log Kow (Octanol-Water Partition Coefficient) 5.44[1][3]
Oral LD50 (rat) >15,800 mg/kg[1][2]

Experimental Protocols

A study conducted by the National Institute of Environmental Health Sciences (NIEHS) assessed the biological potency of IDDP in rats.[2]

  • Objective: To assess the biological potency of IDDP through a short-term, in vivo transcriptomic study.[2]

  • Animal Model: Male Sprague Dawley (Hsd:Sprague Dawley® SD®) rats.[2]

  • Formulation and Dosing: IDDP was formulated in corn oil and administered once daily for four consecutive days via gavage. Six dose groups were tested: 0, 66, 132, 264, 527, and 1,054 mg/kg body weight.[2]

  • Endpoints: On the fourth day, animals were euthanized. Standard toxicological measures were assessed, including serum cholinesterase activity. The liver was collected for gene expression analysis using Affymetrix microarrays.[2]

  • Key Finding: A significant and marked decrease in serum cholinesterase activity was observed in all dosed groups, which is a classic effect of organophosphates.[2]

The analysis of organophosphate esters like IDDP in biological and environmental samples typically involves chromatographic techniques.

  • Sample Preparation: Extraction of the analyte from the matrix is a critical first step. For biological tissues, this may involve homogenization followed by liquid-liquid extraction or solid-phase extraction (SPE).[4]

  • Chromatography: Gas chromatography (GC) or liquid chromatography (LC) is used to separate IDDP from other components in the sample.[4][5]

  • Detection: Mass spectrometry (MS) is commonly coupled with chromatography (GC-MS or LC-MS) for sensitive and specific detection and quantification of IDDP.[4][5] Flame photometric detection (FPD) is also a standard method for phosphorus-containing compounds.[4]

Applications and Biological Relevance

The primary application of this compound is as a flame retardant and plasticizer.[6] It is used in a variety of materials to:

  • Interrupt or hinder combustion.[2]

  • Enhance the fire resistance of polymers.

  • Improve flexibility and durability in plastics such as PVC and in rubber products.

As an organophosphate, IDDP's primary toxicological effect is the inhibition of cholinesterase, an enzyme critical for nerve function.[2] While its acute oral toxicity is low, its potential for neurotoxicity and other long-term health effects are areas of ongoing research.[2][6] There is currently limited information on its direct involvement in specific signaling pathways relevant to drug development. However, the study of its toxicogenomic effects can provide insights into how chemicals of this class interact with biological systems at a molecular level.

Visualizations

The following diagrams illustrate the experimental workflow of the in vivo study and the general mechanism of action for phosphorus-based flame retardants.

G cluster_prep Preparation & Dosing cluster_collection Sample Collection (Day 4) cluster_analysis Analysis A IDDP Formulation in Corn Oil C Daily Gavage Dosing (4 consecutive days) 0, 66, 132, 264, 527, 1054 mg/kg A->C B Animal Acclimation (Male Sprague Dawley Rats) B->C D Euthanasia C->D E Blood Collection (Serum Separation) D->E F Liver Tissue Collection D->F G Serum Cholinesterase Activity Assay E->G H Gene Expression Analysis (Affymetrix Microarrays) F->H I Benchmark Dose (BMD) Modeling G->I H->I

Caption: Experimental workflow for the in vivo repeat dose study of this compound.

G cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action A Polymer + IDDP (Heat Applied) B IDDP decomposes to form phosphoric acid A->B F Volatile phosphorus species released (e.g., PO•) A->F C Catalyzes dehydration of the polymer B->C D Formation of a stable char layer C->D E Acts as a barrier to heat and oxygen D->E H Combustion chain reaction is interrupted G Traps high-energy radicals (H•, OH•) in the flame F->G G->H

Caption: General mechanism of action for phosphorus-based flame retardants like IDDP.

References

Methodological & Application

Application Note: Quantification of Isodecyl Diphenyl Phosphate in Polymeric Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecyl diphenyl phosphate (B84403) (IDDP) is a widely utilized organophosphate compound that serves as both a flame retardant and a plasticizer in a variety of polymer systems, most notably in polyvinyl chloride (PVC), to enhance flexibility and reduce flammability. The quantification of IDDP in these materials is crucial for quality control during manufacturing, ensuring compliance with regulatory standards, and for assessing its potential migration and environmental impact. This document provides detailed analytical methods for the accurate and robust quantification of IDDP in polymers, tailored for researchers, scientists, and professionals in drug development and material science. The protocols herein describe methods based on Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), covering sample preparation and instrumental analysis.

Sample Preparation: Extraction of Isodecyl Diphenyl Phosphate from Polymers

The effective extraction of IDDP from the polymer matrix is a critical first step for accurate quantification. The choice of extraction method depends on the nature of the polymer, the available equipment, and the desired sample throughput. Prior to extraction, it is essential to increase the surface area of the polymer sample. For rigid polymers, cryogenic milling to a fine powder is recommended, while flexible polymers should be cut into small pieces (e.g., 1-2 mm).

Protocol 1: Ultrasonic-Assisted Solvent Extraction (USE)

This method is rapid and efficient for a variety of polymer matrices.

Instrumentation and Reagents:

  • Ultrasonic bath or probe sonicator

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • Extraction Solvent: Dichloromethane (DCM) or a mixture of n-hexane and acetone (B3395972) (1:1, v/v)

  • Internal Standard (IS): Triphenyl phosphate (TPP) or a deuterated analog of IDDP, if available.

Procedure:

  • Weigh approximately 0.5 g of the prepared polymer sample into a glass vial.

  • Add 10 mL of the extraction solvent and a known amount of the internal standard.

  • Securely cap the vial and place it in an ultrasonic bath.

  • Sonicate the sample for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer residue.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial for analysis.

Protocol 2: Soxhlet Extraction

This is a classical and exhaustive extraction method, suitable for achieving high extraction efficiency.

Instrumentation and Reagents:

  • Soxhlet extraction apparatus (including round-bottom flask, extractor, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimbles

  • Extraction Solvent: Toluene or Dichloromethane (DCM)

  • Internal Standard (IS): Triphenyl phosphate (TPP)

Procedure:

  • Weigh approximately 2-3 g of the prepared polymer sample and place it in a cellulose thimble.

  • Add a known amount of the internal standard directly to the sample in the thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with 200 mL of the extraction solvent.

  • Assemble the apparatus and heat the solvent to a gentle boil.

  • Allow the extraction to proceed for 6-8 hours (approximately 4-6 cycles per hour).

  • After extraction, let the apparatus cool down.

  • Concentrate the extract in the round-bottom flask using a rotary evaporator to a final volume of approximately 5 mL.

  • Transfer the concentrated extract to a volumetric flask and adjust to a final volume of 10 mL with the extraction solvent.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter before analysis.

Protocol 3: Dissolution-Precipitation

This method is particularly effective for soluble polymers like PVC and ensures the complete release of the analyte.

Instrumentation and Reagents:

  • Glass beakers and magnetic stirrer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • Solvent for dissolution: Tetrahydrofuran (THF)

  • Solvent for precipitation: Methanol (B129727) or Ethanol (B145695)

  • Internal Standard (IS): Triphenyl phosphate (TPP)

Procedure:

  • Weigh approximately 0.2 g of the polymer sample into a glass beaker.

  • Add 20 mL of THF and a known amount of the internal standard.

  • Stir the mixture with a magnetic stirrer until the polymer is completely dissolved.

  • Slowly add 40 mL of methanol or ethanol to the solution while stirring to precipitate the polymer.

  • Continue stirring for another 15 minutes to ensure complete precipitation.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant containing the extracted IDDP into a clean flask.

  • Concentrate the supernatant to near dryness using a gentle stream of nitrogen or a rotary evaporator.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) to a final volume of 5 mL for analysis.

Analytical Methodologies

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantification of semi-volatile compounds like IDDP.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Mode: Splitless, 1 µL injection volume

  • Inlet Temperature: 280°C

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound (IDDP) Ions (m/z): 390 (M+), 323, 250, 94

    • Triphenyl Phosphate (IS) Ions (m/z): 326 (M+), 325, 170, 77

Calibration: Prepare a series of calibration standards of IDDP and the internal standard in the final extraction solvent over a concentration range relevant to the expected sample concentrations (e.g., 0.1 to 50 µg/mL). Plot the ratio of the peak area of IDDP to the peak area of the IS against the concentration of IDDP to generate a calibration curve.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification of IDDP.

Instrumentation and Parameters:

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • IDDP MRM Transitions: Precursor Ion [M+H]+: 391.2. Product ions for quantification and confirmation should be determined by direct infusion of an IDDP standard. Likely product ions would result from the loss of the isodecyl group or subsequent fragmentations. For the purpose of this protocol, representative transitions are provided: 391.2 > 251.1 (Quantifier), 391.2 > 157.1 (Qualifier).

    • TPP (IS) MRM Transitions: Precursor Ion [M+H]+: 327.1. Product Ions: 327.1 > 152.1 (Quantifier), 327.1 > 77.1 (Qualifier).

Calibration: Prepare a series of calibration standards of IDDP and the internal standard in the mobile phase or a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water). The concentration range should be selected to cover the expected sample concentrations (e.g., 1 to 1000 ng/mL). Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the analyte.

Data Presentation

The following tables summarize the performance characteristics of the described analytical methods. The data presented for IDDP are based on typical performance for similar organophosphate esters and should be validated in the user's laboratory.

Table 1: Comparison of Sample Preparation Methods for IDDP Extraction from Polymers

ParameterUltrasonic-Assisted Extraction (USE)Soxhlet ExtractionDissolution-Precipitation
Typical Sample Size 0.5 - 1.0 g2.0 - 5.0 g0.2 - 0.5 g
Solvent Volume 10 - 20 mL150 - 250 mL60 - 80 mL
Extraction Time 30 - 60 min6 - 24 hours1 - 2 hours
Estimated Recovery 85 - 105%90 - 110%95 - 105%
Throughput HighLowMedium
Automation Potential MediumHigh (with automated systems)Low

Table 2: Performance Characteristics of GC-MS and UPLC-MS/MS Methods for IDDP Quantification

ParameterGC-MS MethodUPLC-MS/MS Method
Linear Range 0.1 - 50 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~10-50 ng/mL~0.1-0.5 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-2.0 ng/mL
Precision (%RSD) < 10%< 5%
Accuracy (% Recovery) 90 - 110%95 - 105%

Note: The LOD and LOQ values are estimates and are highly dependent on the instrument sensitivity and matrix effects. These values should be experimentally determined.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Polymer Sample Grind Grinding / Cutting Sample->Grind Extract Extraction (USE / Soxhlet / Dissolution) Grind->Extract Filter Filtration / Cleanup Extract->Filter Extract_Out Final Extract Filter->Extract_Out GCMS GC-MS Analysis Extract_Out->GCMS GC-MS Path UPLCMSMS UPLC-MS/MS Analysis Extract_Out->UPLCMSMS UPLC-MS/MS Path Quantify Quantification GCMS->Quantify UPLCMSMS->Quantify Calibrate Calibration Curve Calibrate->Quantify Report Final Report Quantify->Report

Caption: Generalized workflow for the quantification of IDDP in polymers.

logical_relationship cluster_function Function in Polymer cluster_polymer Typical Polymer Matrix cluster_analysis Analytical Techniques IDDP This compound (IDDP) FlameRetardant Flame Retardant IDDP->FlameRetardant Plasticizer Plasticizer IDDP->Plasticizer PVC Polyvinyl Chloride (PVC) IDDP->PVC Commonly Used In Other Other Plastics (e.g., Rubber) IDDP->Other GCMS GC-MS IDDP->GCMS Analyzed By LCMSMS LC-MS/MS IDDP->LCMSMS

Caption: Logical relationships of IDDP in the context of polymer analysis.

Application Note: GC-MS Method for the Analysis of Isodecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of isodecyl diphenyl phosphate (B84403) (IDDP) using Gas Chromatography-Mass Spectrometry (GC-MS). Isodecyl diphenyl phosphate is an organophosphate flame retardant and plasticizer widely used in various consumer and industrial products. The method described herein is applicable to a variety of sample matrices and employs a common DB-5ms column for chromatographic separation and electron ionization (EI) with selected ion monitoring (SIM) for detection, ensuring high selectivity and sensitivity. This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound (IDDP), CAS number 29761-21-5, is a member of the organophosphate flame retardant (OPFR) family.[1] Due to its properties as both a flame retardant and a plasticizer, it is incorporated into a wide range of materials, including textiles, plastics, and electronics. The increasing use of OPFRs as alternatives to brominated flame retardants has led to concerns about their potential environmental persistence and impact on human health. Consequently, sensitive and reliable analytical methods are required for the detection and quantification of IDDP in various matrices. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering excellent chromatographic resolution and definitive mass-based identification.[2] This note provides a comprehensive protocol for the analysis of IDDP by GC-MS.

Principle of the Method

The method is based on the separation of IDDP from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry.

  • Gas Chromatography (GC): The sample extract is injected into the GC system, where it is vaporized. The volatile analytes are then carried by an inert gas (helium) through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Compounds with higher volatility and weaker interaction with the stationary phase elute earlier.

  • Mass Spectrometry (MS): As analytes elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons (Electron Ionization, EI), causing them to ionize and fragment in a reproducible manner. These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). By monitoring specific, characteristic ions for IDDP, high selectivity and sensitivity can be achieved (Selected Ion Monitoring, SIM).[3][4]

Experimental Protocol

Materials and Reagents
  • This compound (IDDP) analytical standard (Purity ≥ 95%)

  • Internal Standard (IS), e.g., Triphenyl phosphate-d15 (TPP-d15)

  • Solvents: Ethyl acetate (B1210297), n-hexane, acetone, dichloromethane (B109758) (DCM) (all HPLC or pesticide residue grade)

  • Anhydrous sodium sulfate

  • Syringe filters (0.22 µm, PTFE)

  • GC autosampler vials (2 mL) with caps (B75204) and septa

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (GC-MS).

  • Analytical Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[4]

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of IDDP standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of TPP-d15 in ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by serial dilution of the primary stock solution with ethyl acetate. Fortify each calibration standard with the internal standard to a final concentration of 20 ng/mL.

Sample Preparation (General Protocol for Solid Samples)

This protocol can be adapted for various matrices like dust, soil, or finely cut consumer product samples.

  • Weighing: Accurately weigh approximately 50 mg of the homogenized sample into a 15 mL glass centrifuge tube.[3]

  • Spiking: Add the internal standard solution to the sample.

  • Extraction: Add 5 mL of a solvent mixture (e.g., n-hexane/acetone, 3:1, v/v).[3]

  • Sonication: Vortex the tube for 1 minute, then place it in an ultrasonic bath for 30 minutes.[3]

  • Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes.[3]

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times, combining the supernatants.

  • Concentration: Evaporate the pooled extract to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate.

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.

GC-MS Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may need to be optimized for specific instruments.

Parameter Setting
GC System
Injection ModeSplitless
Injector Temperature280 °C[3][4]
Injection Volume1.0 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)[4]
Oven ProgramInitial: 70 °C, hold for 1 min
Ramp 1: 25 °C/min to 280 °C, hold for 6 min[4]
MS System
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C[4]
Interface Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For the specific detection of IDDP, monitor the following ions. The selection of quantifier and qualifier ions is based on the typical fragmentation pattern of aromatic OPFRs.[1]

Analyte Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound (IDDP)~12-15251390, 95, 152
TPP-d15 (IS)~11-13340175

Results and Data Presentation

Mass Spectrum and Fragmentation

Under electron ionization, IDDP (molecular weight 390.19) undergoes characteristic fragmentation. Aromatic OPFRs with alkane chains preferentially cleave the C-O bond connected to the alkyl chain.[1] This results in a stable diphenyl phosphate fragment ion [C₁₂H₁₂PO₄]⁺ at m/z 251 , which is typically the most abundant and is therefore recommended as the quantifier ion for its high specificity and intensity.[1] The molecular ion [M]⁺ at m/z 390 may be observed at a lower abundance. Other significant fragments include ions at m/z 152 and m/z 95 , which can be used as qualifier ions to confirm the identity of the compound.[1]

Quantitative Data Summary

A calibration curve should be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. A linear regression should be applied, with an acceptance criterion of R² > 0.99. The following table presents typical method performance data.

Parameter Typical Value
Linearity Range1 - 100 ng/mL
Correlation Coefficient (R²)> 0.995[5]
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Recovery85 - 115%
Precision (%RSD)< 15%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Dust, Textile) Weigh 2. Weighing & IS Spiking Sample->Weigh Extract 3. Solvent Extraction & Sonication Weigh->Extract Concentrate 4. Concentration & Reconstitution Extract->Concentrate Filter 5. Filtration Concentrate->Filter GCMS 6. GC-MS Analysis (SIM Mode) Filter->GCMS Identify 7. Peak Identification (RT & Qualifier Ions) GCMS->Identify Quantify 8. Quantification (Calibration Curve) Identify->Quantify Report 9. Final Report Quantify->Report

Caption: Experimental workflow for IDDP analysis.

GCMS_Principle GC-MS Principle for IDDP Analysis cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation of IDDP from Matrix) Injector->Column Carrier Gas IonSource Ion Source (EI) (Ionization & Fragmentation) Column->IonSource IDDP Elutes Quad Quadrupole (Mass Filtering m/z 251, 390, 95) IonSource->Quad Ions Detector Detector (Signal Acquisition) Quad->Detector

Caption: Diagram of the GC-MS separation and detection principle.

Conclusion

The GC-MS method presented provides a reliable, sensitive, and selective tool for the quantification of this compound in various samples. The use of a DB-5ms column allows for effective chromatographic separation, while the application of Selected Ion Monitoring (SIM) mode ensures low detection limits and high specificity. The detailed protocol for sample preparation and instrument parameters serves as a solid foundation for laboratories seeking to implement IDDP analysis for research, regulatory, or quality control purposes.

References

Application Note: Simultaneous Determination of Isodecyl Diphenyl Phosphate and its Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDPP) is an organophosphate flame retardant and plasticizer used in a variety of commercial products. Due to its widespread use, there is growing interest in understanding its metabolic fate and potential toxicological effects. The primary metabolites of IDPP are diphenyl phosphate (DPP) and isodecyl alcohol. Monitoring the parent compound and its metabolites is crucial for exposure assessment and toxicokinetic studies. This application note provides a detailed protocol for the simultaneous analysis of isodecyl diphenyl phosphate, diphenyl phosphate, and isodecyl alcohol in biological matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Metabolic Pathway of this compound

This compound undergoes hydrolysis in vivo, catalyzed by esterases, to yield diphenyl phosphate and isodecyl alcohol.

IDPP Isodecyl Diphenyl Phosphate (IDPP) Hydrolysis Hydrolysis (Esterases) IDPP->Hydrolysis DPP Diphenyl Phosphate (DPP) IA Isodecyl Alcohol Hydrolysis->DPP Hydrolysis->IA

Metabolic pathway of this compound.

Experimental Protocols

This section details the necessary materials, sample preparation, and analytical conditions for the HPLC-MS/MS analysis.

Materials and Reagents
  • This compound (IDPP), Diphenyl phosphate (DPP), and Isodecyl alcohol analytical standards

  • Internal Standards (e.g., d10-Diphenyl phosphate)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

  • Human plasma/serum (for method validation)

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of IDPP, DPP, and isodecyl alcohol from plasma or serum.

cluster_prep Sample Preparation Workflow Start Plasma/Serum Sample (e.g., 500 µL) Spike Spike with Internal Standards Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dilute Dilute with Acidified Water Supernatant->Dilute SPE_Load Load Sample onto SPE Cartridge Dilute->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol, then Water) SPE_Condition->SPE_Load SPE_Wash1 Wash 1: Remove Polar Interferences (e.g., 5% Methanol in Water) SPE_Load->SPE_Wash1 SPE_Wash2 Wash 2: Remove Lipophilic Interferences (e.g., Hexane) SPE_Wash1->SPE_Wash2 SPE_Elute Elute Analytes (e.g., Acetonitrile/Methanol) SPE_Wash2->SPE_Elute Evaporate Evaporate Eluate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC-MS/MS Reconstitute->Analyze

Solid-Phase Extraction Workflow.

Protocol:

  • Sample Pre-treatment: To a 500 µL plasma or serum sample, add the internal standard solution.

  • Protein Precipitation: Add 1 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Dilution: Transfer the supernatant to a new tube and dilute with 4 mL of water containing 0.1% formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 3 mL of hexane (B92381) to remove non-polar, lipophilic interferences.

  • Elution: Elute the target analytes with 5 mL of an acetonitrile/methanol (1:1, v/v) mixture.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

HPLC Method
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[1]

  • Mobile Phase B: Methanol with 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
1.020
8.095
10.095
10.120
15.020
Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative switching.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound (IDPP)391.2251.0Positive
Diphenyl Phosphate (DPP)249.0155.0Negative
Isodecyl Alcohol159.2 (as [M+H]+)141.2Positive

Data Presentation

The following table summarizes the expected quantitative data for the analysis of IDPP and its metabolites.

AnalyteRetention Time (min) (Estimated)Precursor Ion (m/z)Product Ion (m/z)Limit of Quantification (LOQ) (ng/mL)
Diphenyl Phosphate (DPP)3.5249.0155.00.5
Isodecyl Alcohol6.8159.2141.21.0
This compound (IDPP)9.2391.2251.00.2

Retention times are estimates and will vary depending on the specific HPLC system and column.

Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous determination of this compound and its primary metabolites, diphenyl phosphate and isodecyl alcohol, in biological matrices. The described SPE sample preparation method, coupled with a robust HPLC-MS/MS analysis, offers high sensitivity and selectivity, making it suitable for toxicokinetic and human biomonitoring studies. The provided workflows and data tables serve as a valuable resource for researchers in the fields of toxicology, environmental health, and drug metabolism.

References

Application Notes and Protocols for Isodecyl Diphenyl Phosphate as an Anti-Wear Additive in Synthetic Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDPP) is an organophosphate ester that finds application as an anti-wear additive in synthetic lubricants.[1][2] Organophosphorus compounds, like IDPP, are known to enhance the load-carrying capacity and reduce wear and friction between moving metal surfaces, particularly under boundary lubrication conditions.[3] This is achieved through the formation of a protective tribochemical film on the metallic surfaces, which prevents direct metal-to-metal contact and minimizes material loss.[3][4] These application notes provide a comprehensive overview of the use of IDPP as an anti-wear additive, including its mechanism of action, experimental protocols for its evaluation, and a summary of expected performance data.

Physicochemical Properties of Isodecyl Diphenyl Phosphate

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₂H₃₁O₄P[5]
Molecular Weight 390.45 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[1]
Density 1.069 – 1.079 g/mL at 25°C[6]
Boiling Point > 250°C[1]
Melting Point < -35°C[6]
Flash Point 465°F (240.5°C)[6]
Viscosity 21.9 cSt at 25°C[6]

Mechanism of Action: Tribochemical Film Formation

The anti-wear properties of this compound are attributed to its ability to form a protective tribochemical film on metal surfaces under conditions of high load and temperature. This process can be summarized in the following signaling pathway:

Anti_Wear_Mechanism cluster_0 Boundary Lubrication Conditions cluster_1 Chemical Reactions cluster_2 Protective Film Formation & Action High_Load High Load/ Pressure IDPP_Adsorption IDPP Adsorption on Metal Surface High_Load->IDPP_Adsorption High_Temp High Temperature/ Frictional Heat Thermal_Decomposition Thermal Decomposition of IDPP High_Temp->Thermal_Decomposition IDPP_Adsorption->Thermal_Decomposition Reaction_with_Surface Reaction with Metal Surface Thermal_Decomposition->Reaction_with_Surface Phosphate_Film Formation of Iron/ Metal Phosphate Layer Reaction_with_Surface->Phosphate_Film Wear_Reduction Reduced Wear and Friction Phosphate_Film->Wear_Reduction

Figure 1: Generalized signaling pathway for the anti-wear mechanism of this compound.

Under boundary lubrication conditions, the increased temperature and pressure at the asperity contacts of the metal surfaces cause the this compound molecules to adsorb onto the surface. The localized heat leads to the thermal decomposition of the IDPP molecules. The reactive decomposition products then chemically interact with the metal surface, typically iron or its oxides, to form a durable, low-shear-strength tribochemical film. This film is primarily composed of metal phosphates and polyphosphates, which acts as a sacrificial layer, preventing direct metal-to-metal contact and thereby reducing wear and friction.

Quantitative Performance Data (Illustrative)

Lubricant FormulationWear Scar Diameter (mm) (ASTM D4172)Coefficient of Friction (ASTM D4172)Weld Load (N) (ASTM D2783)Last Non-Seizure Load (N) (ASTM D2783)
PAO Base Oil0.850.1212001000
PAO + 1.0% wt. IDPP0.450.0820001600
PAO + 2.0% wt. IDPP0.400.0725002000

Experimental Protocols

Protocol 1: Evaluation of Wear Preventive Characteristics

This protocol follows the ASTM D4172 standard test method for determining the wear preventive characteristics of a lubricating fluid using the Four-Ball Wear Test Machine.[7][8][9]

Objective: To determine the relative wear preventive properties of a synthetic lubricant containing this compound.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (12.7 mm diameter, AISI E-52100 steel)[9]

  • Microscope with a calibrated scale for measuring wear scars (0.01 mm accuracy)

  • Solvent for cleaning (e.g., heptane (B126788) or acetone)

  • Lint-free cloth

Procedure:

  • Cleaning: Thoroughly clean four new steel balls, the ball pot, and the locking ring with a suitable solvent and dry them with a lint-free cloth.

  • Assembly: Place three of the cleaned balls into the ball pot. Secure the balls in place with the locking ring.

  • Sample Preparation: Pour the test lubricant (synthetic base oil with a specified concentration of IDPP) into the ball pot until the balls are fully submerged.

  • Fourth Ball Installation: Place the fourth cleaned ball into the chuck of the test machine.

  • Test Setup: Mount the ball pot assembly onto the test machine.

  • Test Conditions:

    • Load: Apply a force of 392 N (40 kgf).[9]

    • Speed: Set the rotational speed to 1200 ± 60 rpm.[10]

    • Temperature: Heat the lubricant sample to 75 ± 2 °C.[9]

    • Duration: Run the test for 60 ± 1 minutes.[10]

  • Test Execution: Once the test temperature is stable, start the motor to begin the test.

  • Post-Test Analysis:

    • At the end of the test, stop the motor and remove the load.

    • Remove the ball pot assembly and drain the lubricant.

    • Carefully remove the three lower balls.

    • Using the microscope, measure the diameter of the wear scar on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

  • Data Reporting: Calculate the average wear scar diameter from the six measurements. Report the average wear scar diameter in millimeters.

ASTM_D4172_Workflow Start Start Clean_Components Clean Steel Balls, Ball Pot & Locking Ring Start->Clean_Components Assemble_Lower_Balls Assemble 3 Lower Balls in Ball Pot Clean_Components->Assemble_Lower_Balls Add_Lubricant Add Lubricant Sample with IDPP Assemble_Lower_Balls->Add_Lubricant Install_Fourth_Ball Install 4th Ball in Chuck Add_Lubricant->Install_Fourth_Ball Mount_Assembly Mount Ball Pot Assembly on Machine Install_Fourth_Ball->Mount_Assembly Set_Conditions Set Test Conditions: Load (392 N), Speed (1200 rpm), Temp (75°C), Duration (60 min) Mount_Assembly->Set_Conditions Run_Test Run Test Set_Conditions->Run_Test Stop_and_Dismantle Stop Test and Dismantle Assembly Run_Test->Stop_and_Dismantle Measure_Wear_Scars Measure Wear Scar Diameters on 3 Lower Balls Stop_and_Dismantle->Measure_Wear_Scars Calculate_Average Calculate Average Wear Scar Diameter Measure_Wear_Scars->Calculate_Average End End Calculate_Average->End ASTM_D2783_Workflow Start Start Prepare_Machine Clean and Assemble Four-Ball Apparatus Start->Prepare_Machine Add_Lubricant Add Lubricant Sample with IDPP Prepare_Machine->Add_Lubricant Set_Initial_Conditions Set Speed (1770 rpm) and Temperature (Ambient) Add_Lubricant->Set_Initial_Conditions Apply_Initial_Load Apply Initial Load Set_Initial_Conditions->Apply_Initial_Load Run_10s_Test Run Test for 10 seconds Apply_Initial_Load->Run_10s_Test Check_for_Seizure Inspect for Seizure or Welding Run_10s_Test->Check_for_Seizure Increase_Load Increase Load to Next Level Check_for_Seizure->Increase_Load No Seizure Record_LNSL Record Last Non-Seizure Load Check_for_Seizure->Record_LNSL Seizure Occurs Increase_Load->Run_10s_Test Record_Weld_Load Record Weld Load Record_LNSL->Record_Weld_Load End End Record_Weld_Load->End

References

Application Notes and Protocols: Performance Evaluation of Isodecyl Diphenyl Phosphate (IDPP) as a Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodecyl diphenyl phosphate (B84403) (IDPP) is a versatile organophosphate ester primarily utilized as a flame retardant and plasticizer in a variety of polymers.[1] Its chemical structure, featuring both aromatic and aliphatic moieties, imparts a balance of properties that enhance fire resistance, flexibility, and durability in materials such as polyvinyl chloride (PVC), rubber, and polyurethanes.[1][2] IDPP is valued for its high thermal stability and low volatility, which minimizes material loss during high-temperature processing and throughout the product's lifecycle.[1] This document provides a detailed overview of the performance evaluation of IDPP as a flame retardant, including its mechanism of action, relevant quantitative data, and standardized experimental protocols.

Physicochemical Properties of Isodecyl Diphenyl Phosphate

A summary of the key physicochemical properties of IDPP is presented in Table 1. This data is essential for understanding its behavior during polymer processing and in end-use applications.

PropertyValueReferences
CAS Number 29761-21-5[1][3]
Molecular Formula C22H31O4P[1][3]
Molecular Weight 390.5 g/mol [3]
Appearance Clear, colorless to pale yellow liquid[1]
Density 1.07 - 1.09 g/cm³ at 20°C[2]
Boiling Point > 250°C (decomposes)[1][2]
Melting Point < -50°C (pour point)[2]
Flash Point 240°C (open cup)[2]
Water Solubility 0.011 mg/L at room temperature[2]
Log Kow 5.44[2]

Flame Retardant Mechanism of Action

Organophosphate flame retardants like IDPP can exert their function in both the condensed (solid) phase and the gas phase during combustion.

Condensed Phase Action: Upon heating, IDPP undergoes thermal degradation to produce phosphoric acid and pyrophosphoric acid. These acidic species act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable, insulating char layer on the material's surface.[1][4] This char layer serves as a physical barrier that limits the transport of heat to the underlying polymer and restricts the diffusion of flammable volatile decomposition products to the flame zone.[4]

Gas Phase Action: While the primary mechanism for phosphate esters is in the condensed phase, some volatile phosphorus-containing species can be released into the gas phase.[5] These species can act as radical scavengers, interrupting the exothermic chain reactions of combustion in the flame.[5]

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer_IDPP Polymer + IDPP Phosphoric_Acid Phosphoric Acid Formation Polymer_IDPP->Phosphoric_Acid Decomposition Heat Heat Heat->Polymer_IDPP Dehydration Polymer Dehydration & Cross-linking Phosphoric_Acid->Dehydration P_Radicals Volatile P-Species Phosphoric_Acid->P_Radicals Release Char_Layer Insulating Char Layer Dehydration->Char_Layer Volatiles Flammable Volatiles Dehydration->Volatiles Reduces Formation Char_Layer->Heat Blocks Heat Char_Layer->Volatiles Blocks Fuel Flame Combustion (Radical Reactions) P_Radicals->Flame Inhibition

Figure 1. Flame retardant mechanism of this compound (IDPP).

Performance Evaluation Data

The flame retardant efficacy of IDPP is quantified using several standard tests. The following tables summarize typical performance data for organophosphate flame retardants in common polymer systems. Note: Specific data for IDPP-containing formulations can vary based on the polymer matrix, concentration, and presence of synergistic additives.

Limiting Oxygen Index (LOI)

The LOI test measures the minimum oxygen concentration required to support flaming combustion.[6] Higher LOI values indicate better flame retardancy.[6][7] Materials with an LOI greater than 21% are considered self-extinguishing in ambient air.[6]

Polymer SystemFlame RetardantLoading (wt%)LOI (%)Reference
PLANone019.5[5]
PLAAlHP*2028.5[5]
Epoxy ResinNone0-[8]
Epoxy ResinPhosphate-based1.5 (P%)32.4[8]
PC/ABSNone0-[9]
PC/ABSBAPDP**2025.4[9]

*Aluminum Hypophosphite (AlHP) - an inorganic phosphorus flame retardant. **Bisphenol AP bis(diphenyl phosphate) (BAPDP) - a related organophosphate flame retardant.

UL 94 Vertical Burn Test

The UL 94 test is a widely used standard to assess the flammability of plastic materials.[10][11] The vertical test (V-0, V-1, V-2) is more stringent than the horizontal test (HB).[12] A V-0 rating indicates the highest level of flame retardancy in this classification, with burning stopping within 10 seconds after two applications of a flame, and no flaming drips.[10]

Polymer SystemFlame RetardantLoading (wt%)UL 94 RatingReference
PLAAlHP*20V-0[5]
Epoxy ResinPhosphate-based1.5 (P%)V-0[8]
PC/ABSBAPDP**20V-0[9]

*Aluminum Hypophosphite (AlHP) - an inorganic phosphorus flame retardant. **Bisphenol AP bis(diphenyl phosphate) (BAPDP) - a related organophosphate flame retardant.

Cone Calorimeter

The cone calorimeter is one of the most effective bench-scale methods for studying the fire behavior of materials.[13][14] It measures key parameters like the Heat Release Rate (HRR), Peak Heat Release Rate (PHRR), and Total Heat Release (THR).[13] Lower values for these parameters generally indicate better fire safety.

Polymer SystemParameterNeat PolymerPolymer + FRReference
Epoxy ResinPHRR (kW/m²)1183.7-[15]
Wood-Plastic CompositePeak HRR (kW/m²)~250~150 (with 10% APP) [16]
Wood-Plastic CompositeTHR (MJ/m²)~80~65 (with 10% APP)[16]

***Ammonium Polyphosphate (APP) - a common phosphorus-based flame retardant.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

This protocol determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material.[6][17]

Apparatus:

  • Heat-resistant glass chimney

  • Specimen holder

  • Gas flow meters for oxygen and nitrogen

  • Ignition source (e.g., propane (B168953) torch)

  • Timer

Procedure:

  • Prepare test specimens to the specified dimensions (typically rectangular bars).

  • Mount a specimen vertically in the center of the glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. Start with an oxygen concentration estimated to be below the LOI of the material.

  • Allow the gas to flow for at least 30 seconds to ensure a stable atmosphere.

  • Apply the ignition flame to the top edge of the specimen until it ignites.

  • Remove the ignition source and simultaneously start the timer.

  • Observe the combustion behavior. The test is considered a "pass" if the flame self-extinguishes before a specified time (e.g., 180 seconds) or before burning a specified length of the specimen (e.g., 50 mm).

  • If the specimen passes, increase the oxygen concentration in the gas mixture. If it fails (continues to burn), decrease the oxygen concentration.

  • Repeat steps 3-8 with new specimens, narrowing the oxygen concentration range until the minimum concentration that supports combustion is determined.

  • Calculate the LOI as the volume percentage of oxygen in the final gas mixture.

LOI_Workflow Start Start Prepare Prepare Specimen Start->Prepare Mount Mount Specimen in Chimney Prepare->Mount SetGas Set O2/N2 Gas Flow Mount->SetGas Ignite Ignite Top of Specimen SetGas->Ignite Observe Observe Combustion (Time/Length) Ignite->Observe Decision Flame Self-Extinguishes? Observe->Decision IncreaseO2 Increase O2 Concentration Decision->IncreaseO2 Yes (Pass) DecreaseO2 Decrease O2 Concentration Decision->DecreaseO2 No (Fail) Record Record LOI Value Decision->Record Criteria Met IncreaseO2->SetGas New Specimen DecreaseO2->SetGas New Specimen End End Record->End

Figure 2. Experimental workflow for the Limiting Oxygen Index (LOI) test.

UL 94 Vertical Burn Test

This test evaluates the self-extinguishing properties of a vertically oriented specimen after the application of a small flame.[10][18]

Apparatus:

  • Test chamber or fume hood

  • Specimen clamp and stand

  • Burner (Tirrill or Bunsen) with specified barrel diameter

  • Gas supply (methane or natural gas) with flow meter

  • Timer

  • Surgical cotton

Procedure:

  • Prepare at least five test specimens to the specified dimensions (typically 125 mm x 13 mm).

  • Clamp a specimen from its top end so it hangs vertically.

  • Place a layer of dry surgical cotton on a horizontal surface approximately 300 mm below the bottom edge of the specimen.

  • Adjust the burner to produce a blue flame of a specified height (e.g., 20 mm).

  • Apply the flame to the bottom center of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • As soon as the afterflame ceases, immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Note if any flaming drips ignite the cotton below.

  • Repeat the test for the remaining specimens.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard, which considers afterflame times, total combustion time, and dripping behavior.[10]

UL94_Workflow Start Start Prepare Prepare 5 Specimens Place Cotton Below Start->Prepare Mount Mount Specimen Vertically Prepare->Mount ApplyFlame1 Apply Flame for 10s Mount->ApplyFlame1 RemoveFlame1 Remove Flame Record Afterflame (t1) ApplyFlame1->RemoveFlame1 ApplyFlame2 Immediately Re-apply Flame for 10s RemoveFlame1->ApplyFlame2 RemoveFlame2 Remove Flame Record Afterflame (t2) Record Afterglow (t3) ApplyFlame2->RemoveFlame2 ObserveDrips Observe Flaming Drips (Ignites Cotton?) RemoveFlame2->ObserveDrips Repeat Test Next Specimen ObserveDrips->Repeat Repeat->Mount Next Classify Classify Material (V-0, V-1, V-2) Repeat->Classify All Done End End Classify->End

Figure 3. Experimental workflow for the UL 94 Vertical Burn test.

Cone Calorimeter Test (ASTM E1354 / ISO 5660-1)

This protocol measures the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat.[13][14]

Apparatus:

  • Cone calorimeter instrument, including:

    • Conical radiant heater

    • Specimen holder

    • Load cell for mass loss measurement

    • Spark igniter

    • Exhaust system with gas sampling (for O2, CO, CO2 analysis)

    • Smoke measuring system (laser photometer)

Procedure:

  • Prepare specimens to the standard size (typically 100 mm x 100 mm) and wrap the bottom and sides in aluminum foil.

  • Calibrate the instrument according to the manufacturer's instructions.

  • Place the specimen in the holder and position it on the load cell beneath the conical heater.

  • Set the desired radiant heat flux (e.g., 35 or 50 kW/m²).[19]

  • Start the data acquisition system.

  • Expose the specimen to the heat flux. The spark igniter is positioned over the sample to ignite the pyrolysis gases.

  • Record the time to sustained ignition.

  • Continue the test until flaming ceases or for a predetermined duration.

  • The instrument continuously records mass loss, oxygen consumption, and smoke production.

  • From the collected data, calculate key parameters including:

    • Heat Release Rate (HRR) as a function of time

    • Peak Heat Release Rate (PHRR)

    • Total Heat Release (THR)

    • Mass Loss Rate (MLR)

    • Effective Heat of Combustion (EHOC)

    • Smoke production rate

Cone_Calorimeter_Workflow Start Start Prepare Prepare & Wrap Specimen Start->Prepare Calibrate Calibrate Instrument Prepare->Calibrate Mount Place Specimen on Load Cell Calibrate->Mount BeginTest Start Data Acquisition Expose to Heat Flux Mount->BeginTest Ignition Record Time to Ignition BeginTest->Ignition Monitor Continuously Record: Mass Loss, O2, Smoke Ignition->Monitor EndTest End Test (Flaming Ceases) Monitor->EndTest Analyze Calculate Parameters (HRR, PHRR, THR, etc.) EndTest->Analyze End End Analyze->End

Figure 4. Experimental workflow for the Cone Calorimeter test.

References

Application Notes and Protocols: Isodecyl Diphenyl Phosphate (IDPP) in Fire-Resistant Textile Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isodecyl Diphenyl Phosphate (IDPP) as a flame retardant in coatings for textiles. While specific quantitative performance data and detailed protocols for IDPP on textiles are limited in publicly available literature, this document compiles existing knowledge on organophosphorus flame retardants and provides representative protocols and data to guide research and development.

Introduction

This compound (IDPP), a member of the organophosphate ester family, is a halogen-free flame retardant and plasticizer. It is a clear, odorless liquid known for its efficiency in reducing flammability and smoke generation, primarily in polyvinyl chloride (PVC) applications. Its utility in textile coatings is an area of growing interest due to the increasing demand for effective and environmentally acceptable flame-retardant solutions for natural and synthetic fabrics.

Physicochemical Properties of this compound

A summary of the typical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 29761-21-5[3]
Appearance Clear, transparent liquid[4]
Odor None[4]
Boiling Point 249 °C (480 °F)[4]
Flash Point 240 °C (464 °F)[4]
Density 1.09 g/mL @ 25 °C[4]
Solubility Insoluble in water[5]

Mechanism of Action

This compound is believed to impart flame retardancy through a combination of condensed-phase and gas-phase mechanisms, typical of organophosphorus flame retardants.[5][6]

  • Condensed-Phase Action: Upon heating, IDPP can decompose to form phosphoric acid. This acid acts as a catalyst in the dehydration of the textile polymer (e.g., cellulose (B213188) in cotton), promoting the formation of a stable, insulating char layer. This char layer acts as a barrier, limiting the release of flammable volatiles and shielding the underlying material from heat.[5]

  • Gas-Phase Action: Volatile phosphorus-containing compounds can be released during the combustion process. These compounds can act as radical scavengers in the gas phase, interrupting the exothermic chain reactions of combustion.[6]

The proposed general mechanism is illustrated in the following diagram:

FR_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase IDPP This compound (IDPP) PA Phosphoric Acid Formation IDPP->PA Thermal Decomposition Volatiles Volatile Phosphorus Compounds IDPP->Volatiles Volatilization Char Char Layer Formation (Insulating Barrier) PA->Char Catalytic Dehydration Textile Textile Fiber (e.g., Cotton) Textile->Char Inhibition Combustion Inhibition Volatiles->Inhibition Radical Scavenging Radicals Flammable Radicals (H•, OH•) Radicals->Inhibition Heat Heat Heat->IDPP Heat->Textile

Figure 1: Proposed Flame-Retardant Mechanism of IDPP.

Representative Performance Data

While specific data for IDPP on textiles is not widely published, Table 2 presents hypothetical yet realistic performance data based on the known efficacy of similar organophosphate flame retardants on common textile substrates. This data is for illustrative purposes and should be confirmed by experimental testing.

Textile SubstrateAdd-on (%)Limiting Oxygen Index (LOI) (%)Vertical Flame Test (ASTM D6413)
Afterflame (s)
Untreated Cotton 018-20Burns completely
IDPP Treated Cotton 2028-32< 2
Untreated Polyester 020-22Melts and drips
IDPP Treated Polyester 2026-30< 2

Experimental Protocols

The following are generalized protocols for the application and testing of IDPP-based flame-retardant coatings on textiles. Optimization of parameters is recommended for specific textile types and performance requirements.

Protocol for Application of IDPP Coating

This protocol describes a standard pad-dry-cure method for applying an IDPP-based formulation to textile fabrics.

Materials and Equipment:

  • This compound (IDPP)

  • Binder (e.g., acrylic, polyurethane, or vinyl acetate (B1210297) emulsion)

  • Synergist (optional, e.g., melamine (B1676169) or guanidine-based compounds)

  • Wetting agent

  • Deionized water

  • Textile fabric (e.g., 100% cotton, 100% polyester, or blends)

  • Laboratory padding machine with two rollers

  • Drying oven

  • Curing oven

  • Analytical balance

Procedure:

  • Formulation Preparation:

    • In a beaker, weigh the required amounts of binder, optional synergist, and wetting agent.

    • Add deionized water and stir until a homogeneous dispersion is obtained.

    • Slowly add the pre-weighed this compound to the dispersion while stirring continuously to form a stable emulsion. A typical formulation might consist of 15-30% IDPP, 10-20% binder, and 0-5% synergist (all based on the weight of the fabric).

  • Padding:

    • Set the pressure of the laboratory padding machine to achieve the desired wet pick-up (typically 70-100%).

    • Pass the textile fabric sample through the prepared formulation bath.

    • Immediately pass the impregnated fabric through the nip of the padding rollers.

  • Drying:

    • Carefully remove the padded fabric and mount it on a pin frame.

    • Dry the fabric in a pre-heated oven at 80-100°C for 3-5 minutes, or until completely dry.

  • Curing:

    • Transfer the dried fabric to a curing oven and cure at 140-160°C for 2-5 minutes. The curing temperature and time should be optimized based on the binder system used.

  • Conditioning:

    • After curing, allow the fabric to cool to room temperature.

    • Condition the treated fabric at a standard atmosphere (e.g., 21 ± 1°C and 65 ± 2% relative humidity) for at least 24 hours before testing.

The following diagram illustrates the experimental workflow:

Application_Workflow Start Start Formulation 1. Formulation Preparation (IDPP, Binder, Water, etc.) Start->Formulation Padding 2. Padding (Impregnate Fabric) Formulation->Padding Drying 3. Drying (80-100°C) Padding->Drying Curing 4. Curing (140-160°C) Drying->Curing Conditioning 5. Conditioning (24h @ standard atmosphere) Curing->Conditioning End End (Treated Fabric) Conditioning->End

Figure 2: Experimental Workflow for IDPP Coating Application.
Protocol for Flammability Testing

5.2.1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the material.

Materials and Equipment:

  • LOI apparatus

  • Conditioned treated and untreated fabric samples (cut to specified dimensions, e.g., 70-150 mm long and 6.5 ± 0.5 mm wide)

  • Ignition source (propane torch)

Procedure:

  • Mount the fabric specimen vertically in the sample holder of the LOI apparatus.

  • Set a known oxygen/nitrogen mixture to flow up the column.

  • Apply the ignition source to the top edge of the specimen until it ignites.

  • Observe the burning behavior of the specimen.

  • Systematically vary the oxygen concentration and repeat the test until the minimum concentration that supports combustion for a specified time or length is determined.

  • Record the LOI value as the percentage of oxygen in the final gas mixture.

5.2.2. Vertical Flame Test (ASTM D6413)

This test measures the afterflame time and char length of a vertically oriented textile specimen after exposure to a flame for a specified time.

Materials and Equipment:

  • Vertical flame test chamber

  • Specimen holder

  • Burner (methane gas)

  • Conditioned treated and untreated fabric samples (cut to specified dimensions, e.g., 76 mm x 305 mm)

  • Stopwatch

  • Ruler

Procedure:

  • Mount the fabric specimen in the holder and place it in the test chamber.

  • Expose the bottom edge of the specimen to a standardized flame for 12 seconds.

  • After 12 seconds, remove the flame and start the stopwatch.

  • Measure and record the afterflame time (the time the material continues to flame after the ignition source is removed).

  • After all flaming and glowing has ceased, allow the specimen to cool.

  • Measure the char length by attaching a specified weight to the bottom of the specimen and measuring the length of the tear caused by the weight through the damaged area.

Conclusion

This compound shows promise as a halogen-free flame retardant for textile coatings. The provided protocols offer a foundational framework for its application and evaluation. Further research is necessary to establish optimized formulations and to generate comprehensive quantitative data on its performance across a variety of textile substrates. The development of synergistic blends with other flame retardants may also enhance its efficacy and durability.[1][7]

References

Application Notes and Protocols for Isodecyl Diphenyl Phosphate in Flexible PVC Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDDP) is a phosphate ester that serves as a highly effective plasticizer and flame retardant in flexible polyvinyl chloride (PVC) formulations. Its unique chemical structure imparts a favorable balance of properties, including good flexibility, excellent flame retardancy, and advantageous electrical characteristics. These attributes make IDDP a preferred choice for demanding applications such as wire and cable insulation, automotive interiors, and industrial sheeting where stringent fire safety standards and long-term durability are required.

This document provides detailed application notes on the formulation of IDDP in flexible PVC, summarizes key performance data, and outlines comprehensive experimental protocols for evaluating the properties of these compounds.

Application Notes

Isodecyl diphenyl phosphate is often utilized as a secondary plasticizer in conjunction with primary phthalate (B1215562) plasticizers like diisononyl phthalate (DINP) or diisodecyl phthalate (DIDP). This approach allows formulators to optimize for cost-effectiveness while achieving superior flame retardancy and specific performance targets. The concentration of IDDP can be tailored to meet the desired balance of flexibility, low-temperature performance, and fire resistance.

Key Performance Characteristics:

  • Flame Retardancy: The phosphorus content in IDDP acts as a char-forming agent and a gas-phase radical scavenger during combustion, significantly increasing the Limiting Oxygen Index (LOI) of the PVC compound and reducing smoke generation.[1][2]

  • Plasticizing Efficiency: While not as efficient a softener as some primary phthalates, IDDP provides good flexibility and can be blended to achieve a wide range of durometers (hardness).[3][4]

  • Low-Temperature Flexibility: Alkyl diphenyl phosphates like IDDP were developed to offer improved low-temperature performance compared to triaryl phosphates, though they may not match the low-temperature flexibility of adipate (B1204190) or sebacate (B1225510) plasticizers.

  • Electrical Properties: Phosphate esters are known for their good electrical insulating properties, making them suitable for wire and cable applications.[5]

  • Permanence: IDDP exhibits low volatility, which contributes to the long-term stability and durability of the flexible PVC article.[6]

Typical Formulation Ranges for Wire and Cable Insulation:

For applications requiring high flame retardancy, such as plenum-rated cable jacketing, the formulation can be adjusted. In such cases, IDDP can be used at higher concentrations, often in combination with other flame retardants and smoke suppressants like antimony trioxide, zinc borate, or aluminum trihydroxide.

Data Presentation

The following tables summarize the quantitative effects of this compound on the key properties of flexible PVC compounds.

Table 1: Comparative Properties of Various Plasticizers in Flexible PVC (at 60 phr)

Plasticizer IdentityShore A HardnessCold Flex (°C)Oxygen Index (%)
This compound 71 -20 28.1
Dioctyl Phthalate (DOP)71-2424.0
Diisononyl Phthalate (DINP)75-1924.0
2-Ethylhexyl Diphenyl Phosphate70-2428.6
Cresyl Diphenyl Phosphate73-433.0
Tricresyl Phosphate74032.5

Source: Data compiled from literature.[7]

Table 2: General Effect of Increasing Plasticizer Concentration on Flexible PVC Properties

PropertyEffect of Increasing Plasticizer Concentration
Hardness (Shore A/D)Decreases
Tensile StrengthDecreases
Elongation at BreakIncreases
Low-Temperature FlexibilityImproves (brittleness temperature decreases)
Oxygen IndexDecreases (for non-flame retardant plasticizers)

Note: The magnitude of these changes is dependent on the specific plasticizer and other components in the formulation.[3][8]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Tensile Properties (ASTM D638 / ISO 527-2)

This test determines the tensile strength, elongation at break, and modulus of elasticity of the flexible PVC compound.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped test specimens by compression molding or by cutting from a molded sheet of the PVC compound.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the force and elongation throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress applied during the test.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve.

Hardness (ASTM D2240 / ISO 868)

This protocol measures the indentation hardness of the flexible PVC using a Shore A or Shore D durometer.

Methodology:

  • Specimen Preparation: Use a flat, smooth, and uniform molded sheet of the PVC compound with a minimum thickness of 6 mm.

  • Conditioning: Condition the specimen as per the tensile properties protocol.

  • Test Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer perpendicular to the surface and press the indenter firmly into the material.

    • Read the hardness value from the durometer scale within 1 second of firm contact.

    • Take at least five measurements at different locations on the specimen and calculate the average.

Low-Temperature Flexibility (ASTM D746 - Brittleness Temperature)

This test determines the temperature at which the flexible PVC exhibits brittle failure under specified impact conditions.

Methodology:

  • Specimen Preparation: Prepare rectangular test specimens from a molded sheet of the PVC compound.

  • Conditioning: Condition the specimens as per the tensile properties protocol.

  • Test Procedure:

    • Clamp the specimens in the test apparatus and immerse them in a heat-transfer medium maintained at a low temperature.

    • After a specified conditioning time, strike the specimens with a specified impact force.

    • Examine the specimens for any signs of fracture.

    • Repeat the test at different temperatures to determine the temperature at which 50% of the specimens fail.

Thermal Stability (Congo Red Test - ISO 182-1)

This method evaluates the thermal stability of the PVC compound by measuring the time it takes for hydrogen chloride (HCl) gas to be evolved upon heating.

Methodology:

  • Apparatus: A heating block or oil bath capable of maintaining a constant temperature (e.g., 180°C or 200°C), test tubes, and Congo red indicator paper.

  • Procedure:

    • Place a weighed amount of the PVC compound into a test tube.

    • Insert a strip of Congo red paper into the upper part of the test tube, ensuring it does not touch the sample.

    • Place the test tube in the heating block.

    • Record the time it takes for the Congo red paper to change color from red to blue, indicating the evolution of HCl.

Flame Retardancy (Limiting Oxygen Index - ASTM D2863 / ISO 4589-2)

This test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the material.

Methodology:

  • Specimen Preparation: Prepare vertically oriented rectangular bar specimens of the PVC compound.

  • Apparatus: An oxygen index test apparatus consisting of a vertical glass column with a controlled flow of oxygen and nitrogen.

  • Test Procedure:

    • Place the specimen in the glass column.

    • Ignite the top of the specimen.

    • Adjust the oxygen/nitrogen ratio until the flame is just sustained.

    • The Limiting Oxygen Index (LOI) is the percentage of oxygen in the gas mixture at this point. A higher LOI indicates better flame retardancy.

Visualizations

PVC Compounding and Testing Workflow

PVC Compounding and Testing Workflow cluster_compounding Compounding Process cluster_testing Property Testing raw_materials Raw Materials (PVC, IDDP, Plasticizers, Stabilizers, Fillers) mixing High-Speed Mixing (Dry Blend Formation) raw_materials->mixing extrusion Melt Extrusion (Compounding & Pelletizing) mixing->extrusion pellets PVC Compound Pellets extrusion->pellets specimen_prep Specimen Preparation (Molding/Cutting) pellets->specimen_prep tensile Tensile Testing (ASTM D638) specimen_prep->tensile hardness Hardness Testing (ASTM D2240) specimen_prep->hardness low_temp Low-Temp Flex (ASTM D746) specimen_prep->low_temp thermal Thermal Stability (ISO 182-1) specimen_prep->thermal flame Oxygen Index (ASTM D2863) specimen_prep->flame

Caption: Workflow for PVC compounding and subsequent property testing.

Effect of IDDP Concentration on PVC Properties

Effect of IDDP Concentration cluster_properties Changes in PVC Properties concentration Increase in IDDP Concentration hardness Hardness (Shore A) concentration->hardness Decreases tensile_strength Tensile Strength concentration->tensile_strength Decreases elongation Elongation at Break concentration->elongation Increases low_temp_flex Low-Temperature Flexibility concentration->low_temp_flex Improves oxygen_index Oxygen Index (Flame Retardancy) concentration->oxygen_index Increases

Caption: Logical relationship between IDDP concentration and key PVC properties.

References

Application of Isodecyl Diphenyl Phosphate in Polyurethane Foams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Introduction

Isodecyl Diphenyl Phosphate (B84403) (IDPP) is a non-halogenated organophosphate flame retardant and plasticizer. Its application in polyurethane (PU) foams is of growing interest due to increasing environmental and health concerns associated with halogenated flame retardants. IDPP offers a favorable toxicological profile while potentially imparting desirable flame retardant and physical properties to polyurethane foams. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of IDPP in polyurethane foam formulations.

Organophosphate esters like IDPP function as flame retardants through a combination of gas phase and condensed phase mechanisms. During combustion, they can release radical scavengers that interrupt the chemical reactions of fire in the gas phase. In the condensed phase, they promote the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and flammable volatiles. The isodecyl group in IDPP also imparts plasticizing effects, which can influence the mechanical properties of the foam, such as flexibility and elongation.

Application Notes

Isodecyl Diphenyl Phosphate is primarily utilized as an additive flame retardant in the formulation of both flexible and rigid polyurethane foams. Its liquid form at room temperature facilitates its incorporation into the polyol component of the PU system.

Key Features:

  • Effective Flame Retardancy: Enhances the fire resistance of polyurethane foams.

  • Plasticizing Properties: Improves flexibility and durability.

  • Thermal Stability: Suitable for high-temperature processing conditions.

  • Low Volatility: Minimizes loss during manufacturing and end-use.

Compatibility:

IDPP is generally compatible with a wide range of polyols and other additives used in polyurethane foam production. However, compatibility studies are recommended for specific formulations to ensure a homogenous mixture and optimal performance.

Quantitative Data

Due to the proprietary nature of many commercial formulations, specific quantitative data for polyurethane foams containing solely this compound is not widely available in public literature. The following tables provide representative data for non-halogenated phosphate flame retardants in polyurethane foams to illustrate the expected performance. This data should be used for comparative purposes, and specific testing of IDPP-containing formulations is required for accurate characterization.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 29761-21-5
Molecular Formula C22H31O4P
Molecular Weight 390.45 g/mol
Appearance Clear, colorless to pale yellow liquid
Density ~1.070 g/cm³
Boiling Point >250 °C
Flash Point >200 °C
Solubility in Water Insoluble

Table 2: Representative Flammability Performance of Non-Halogenated Phosphate Flame Retardants in Flexible Polyurethane Foam

Flame Retardant (Loading)Limiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Control (No FR) 18 - 20HB250 - 35080 - 100
Triphenyl Phosphate (15 phr) 22 - 24V-0150 - 20060 - 70
Resorcinol bis(diphenyl phosphate) (15 phr) 23 - 25V-0130 - 18055 - 65

Note: This data is representative and intended for comparative purposes. Actual performance of IDPP will depend on the specific foam formulation and loading level.

Table 3: Representative Thermal Stability of Polyurethane Foams with Non-Halogenated Phosphate Flame Retardants (TGA Data)

FormulationOnset of Decomposition (Tonset) (°C)Temperature at Max Decomposition Rate (Tmax) (°C)Char Yield at 600°C (%)
Control (No FR) 280 - 300350 - 3705 - 10
Foam with Phosphate FR 260 - 280340 - 36015 - 25

Note: Phosphate flame retardants can sometimes lower the initial decomposition temperature while increasing the final char yield.

Experimental Protocols

The following protocols describe the general procedures for the preparation and evaluation of polyurethane foams containing this compound.

Protocol 1: Preparation of Flexible Polyurethane Foam

1. Materials and Reagents:

  • Polyether polyol (e.g., 3000-5000 g/mol molecular weight, functionality of 3)
  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
  • This compound (IDPP)
  • Catalysts (e.g., amine and tin catalysts)
  • Surfactant (e.g., silicone-based)
  • Blowing agent (e.g., water)

2. Procedure:

  • Pre-mix the polyol, water, surfactant, and amine catalyst in a suitable container.
  • Add the desired amount of this compound to the polyol pre-mix and stir until a homogenous mixture is obtained.
  • In a separate container, weigh the required amount of isocyanate.
  • Add the tin catalyst to the polyol/IDPP mixture and stir vigorously.
  • Immediately add the isocyanate to the mixture and continue to stir at high speed for 5-10 seconds.
  • Pour the reacting mixture into a mold and allow it to free-rise.
  • Cure the foam at room temperature for at least 24 hours before cutting and testing.

Protocol 2: Flammability Testing

1. Limiting Oxygen Index (LOI) (ASTM D2863):

  • Prepare foam samples of the specified dimensions.
  • Place the sample vertically in the test chimney.
  • Introduce a mixture of oxygen and nitrogen into the chimney.
  • Ignite the top of the sample.
  • Determine the minimum oxygen concentration that supports sustained combustion.

2. UL-94 Vertical Burn Test (ASTM D3801):

  • Mount a rectangular foam specimen vertically.
  • Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove.
  • Record the afterflame time.
  • Reapply the flame for another 10 seconds.
  • Record the second afterflame time and afterglow time.
  • Observe for any dripping of flaming particles.
  • Classify the material as V-0, V-1, or V-2 based on the test criteria.

3. Cone Calorimetry (ASTM E1354):

  • Place a foam sample of standard dimensions on the sample holder.
  • Expose the sample to a constant heat flux (e.g., 35 or 50 kW/m²).
  • Ignite the evolved gases with a spark igniter.
  • Continuously measure the heat release rate, mass loss, and smoke production throughout the test.

Protocol 3: Thermal Gravimetric Analysis (TGA)
  • Place a small, accurately weighed foam sample (5-10 mg) into the TGA crucible.

  • Heat the sample from room temperature to 600-800 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the sample weight as a function of temperature.

  • Determine the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield.

Visualizations

Experimental_Workflow cluster_prep Foam Preparation cluster_testing Performance Evaluation A Polyol Pre-mix (Polyol, Water, Surfactant, Amine Catalyst) B Add this compound A->B C Add Tin Catalyst B->C D Add Isocyanate C->D E Mixing D->E F Foaming and Curing E->F G Flammability Testing (LOI, UL-94, Cone Calorimetry) F->G H Thermal Analysis (TGA) F->H I Mechanical Testing (Tensile, Compression) F->I Flame_Retardant_Mechanism cluster_combustion Combustion Zone cluster_fr_action Flame Retardant Action (IDPP) Heat Heat PU_Foam Polyurethane Foam Heat->PU_Foam Decomposition Thermal Decomposition PU_Foam->Decomposition Flammable_Gases Flammable Gases Decomposition->Flammable_Gases Condensed_Phase Condensed Phase Action (Char Formation) Decomposition->Condensed_Phase Flame Flame Flammable_Gases->Flame Gas_Phase Gas Phase Inhibition (Radical Scavenging) Flammable_Gases->Gas_Phase Flame->Heat Gas_Phase->Flame Inhibits Char_Layer Protective Char Layer Condensed_Phase->Char_Layer Char_Layer->Decomposition Barrier Effect

Troubleshooting & Optimization

Common impurities in commercial isodecyl diphenyl phosphate and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using commercial-grade isodecyl diphenyl phosphate (B84403) (IDPP) in their experiments. It addresses common issues related to impurities found in IDPP and provides troubleshooting advice and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial isodecyl diphenyl phosphate (IDPP)?

A1: Commercial IDPP is a complex mixture primarily containing this compound. However, due to the manufacturing process, several impurities are commonly present. The most significant impurities are Triphenyl Phosphate (TPP) and Di-isodecyl Phenyl Phosphate (DIDPP) .[1] The concentration of these impurities can vary between batches and suppliers.

Q2: Why should I be concerned about these impurities in my experiments?

A2: Impurities in IDPP can lead to unexpected and erroneous results in sensitive biological assays. Triphenyl phosphate (TPP), a well-documented impurity, is known to have biological activity. It can act as an endocrine disruptor, interfere with cell signaling pathways, and affect cell proliferation and metabolism.[2] For example, TPP has been shown to inhibit osteoblast proliferation and impact bone metabolism.[3] Such unintended biological effects can confound experimental outcomes, particularly in drug development and toxicology studies.

Q3: At what levels are these impurities typically found?

A3: The levels of impurities can vary. Historical and recent analyses of commercial IDPP have reported the following typical ranges for the main components and impurities.

ComponentTypical Concentration Range
This compound>90%
Triphenyl Phosphate (TPP)<5% - 6%
Di-isodecyl Phenyl PhosphateVariable, often significant

Data compiled from various sources.[1]

Q4: Can these impurities interfere with my analytical measurements, such as absorbance or fluorescence assays?

A4: Yes, impurities can potentially interfere with analytical measurements. Triphenyl phosphate, containing phenyl groups, exhibits UV absorbance, which could interfere with spectrophotometric readings if present in sufficient concentrations.[3][4][5] While specific data on fluorescence interference is limited, any compound that absorbs light in the excitation or emission range of a fluorophore can cause quenching or other artifacts. It is crucial to run appropriate controls, including the IDPP vehicle alone, to assess potential background signals or interference.

Troubleshooting Guide

This guide addresses common problems that may be linked to impurities in commercial IDPP.

Problem Encountered Potential Cause Related to IDPP Impurities Recommended Action
Unexpected biological effects in cell culture (e.g., altered proliferation, differentiation, or viability). The presence of biologically active impurities like Triphenyl Phosphate (TPP) may be influencing cellular processes. TPP has known endocrine-disrupting and cytotoxic effects.[2][3]1. Run a vehicle control with the same concentration of IDPP used in your experiment to observe if the vehicle itself induces any effects. 2. If possible, obtain a higher purity grade of IDPP or analyze your current batch for impurity levels (see Experimental Protocols). 3. Consider if the observed effects align with known effects of organophosphates (e.g., cholinesterase inhibition, metabolic disruption).[3]
Inconsistent results between different batches of IDPP. Different batches may have varying levels and types of impurities. This batch-to-batch variability can lead to inconsistent experimental outcomes.1. Request a Certificate of Analysis (CoA) for each batch of IDPP from the supplier, paying close attention to the purity and impurity profile. 2. If performing long-term studies, it is advisable to purchase a single large batch to ensure consistency. 3. Perform a qualification test on each new batch to ensure it does not adversely affect your specific assay system before proceeding with extensive experiments.
High background signal in absorbance-based assays. Triphenyl phosphate (TPP) has a UV absorbance profile due to its aromatic rings.[3][4][5] If your assay measures absorbance in the UV range, TPP could contribute to the background signal.1. Measure the absorbance of your experimental medium containing only the IDPP vehicle at the relevant wavelength to determine the background contribution. 2. Subtract the background absorbance of the vehicle control from your experimental readings. 3. If the background is excessively high, consider using a lower concentration of IDPP if experimentally feasible, or purifying the IDPP.
Potential interference in fluorescence-based assays. Aromatic impurities like TPP could potentially interfere with fluorescence assays through quenching or by having intrinsic fluorescence, although this is less commonly reported.1. Run a vehicle control to check for any intrinsic fluorescence or quenching effects of the IDPP solution at your working concentration. 2. If interference is suspected, you may need to switch to an alternative assay principle (e.g., luminescence or colorimetric) that is less susceptible to this interference.

Experimental Protocols

To ensure the quality of your this compound and to troubleshoot potential impurity-related issues, you can perform analytical testing to identify and quantify the main impurities. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the separation and quantification of volatile and semi-volatile impurities like TPP and DIDPP in an IDPP matrix.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the commercial IDPP sample into a 50 mL volumetric flask.
  • Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate (B1210297) or a hexane/acetone mixture (e.g., 3:1 v/v).[6]
  • Prepare a series of calibration standards for Triphenyl Phosphate (TPP) and, if available, Di-isodecyl Phenyl Phosphate (DIDPP) in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.
  • Mass Spectrometer: Agilent 5975C or equivalent.
  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[6]
  • Injection Volume: 1 µL in splitless mode.
  • Inlet Temperature: 290 °C.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Hold at 300 °C for 10 minutes.[6]
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Ion Source Temperature: 280 °C.
  • Interface Temperature: 280 °C.
  • Acquisition Mode: Scan mode (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis:

  • Identify the peaks corresponding to TPP, DIDPP, and IDPP based on their retention times and mass spectra compared to standards and library data.
  • Quantify the impurities by constructing a calibration curve from the peak areas of the standards.

Protocol 2: Impurity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method is an alternative for quantifying impurities, particularly TPP, using UV detection.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the commercial IDPP sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with acetonitrile (B52724).
  • Prepare a series of calibration standards for Triphenyl Phosphate (TPP) in acetonitrile.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance or equivalent with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A mixture of acetonitrile and water. A gradient elution may be necessary for optimal separation. For example:
  • Start with 60:40 (Acetonitrile:Water).
  • Linearly increase to 95:5 (Acetonitrile:Water) over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • UV Detection: 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the TPP peak by comparing its retention time with that of the standard.
  • Quantify the amount of TPP in the sample using a calibration curve generated from the peak areas of the standards.

Visualizations

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Processing & Outcome start Commercial IDPP Sample dissolve Dissolve in Appropriate Solvent start->dissolve method_choice Choose Method dissolve->method_choice gcms GC-MS Analysis method_choice->gcms Volatiles hplc HPLC-UV Analysis method_choice->hplc Non-Volatiles identify Identify Impurities (Retention Time, Spectra) gcms->identify hplc->identify quantify Quantify Impurities (Calibration Curve) identify->quantify report Impurity Profile Report (% TPP, % DIDPP) quantify->report

Caption: Workflow for the analysis of impurities in commercial IDPP.

Impurity_Effects_Pathway cluster_source Source of Interference cluster_effects Potential Experimental Effects cluster_outcome Experimental Outcome IDPP Commercial IDPP Impurities Impurities (e.g., Triphenyl Phosphate) IDPP->Impurities contains Bio_Activity Unintended Biological Activity (e.g., Endocrine Disruption) Impurities->Bio_Activity Assay_Interference Direct Assay Interference (e.g., UV Absorbance) Impurities->Assay_Interference Confounded_Results Confounded or Erroneous Results Bio_Activity->Confounded_Results Assay_Interference->Confounded_Results

Caption: Logical relationship of impurities to potential experimental issues.

References

Stability and degradation of isodecyl diphenyl phosphate under processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of isodecyl diphenyl phosphate (B84403) (IDPP) during processing. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is isodecyl diphenyl phosphate (IDPP) and what are its primary applications?

This compound (IDPP) is an organophosphate ester. It is primarily used as a flame retardant and a plasticizer in various polymers, such as PVC and rubber, to enhance fire resistance, flexibility, and durability.[1] It is valued for its high thermal stability and low volatility, making it suitable for high-temperature applications.[1]

Q2: What are the main degradation pathways for IDPP under processing conditions?

IDPP can degrade through several pathways, primarily:

  • Thermal Degradation: Decomposition at elevated temperatures. Organophosphate esters like IDPP generally eliminate a phosphorus acid upon heating.[2][3][4]

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or alkaline conditions.[5][6] This is a significant degradation pathway, especially under alkaline conditions.[7][8]

  • Oxidation: Partial oxidation can occur, potentially leading to the release of toxic phosphorus oxides.[5][6]

Q3: At what temperature does IDPP begin to thermally degrade?

Commercial this compound is reported to start decomposing at temperatures above 250°C.[1] One source indicates a decomposition temperature of 249°C at reduced pressure (1.33 kPa).[7] The thermal stability can be influenced by the presence of impurities and the overall formulation.

Q4: How does pH affect the stability of IDPP?

Phosphate esters are generally resistant to hydrolysis at neutral pH.[7] However, the rate of hydrolysis increases significantly under highly acidic or alkaline (pH 8-9 and above) conditions.[5][8] For some aryl phosphates, half-lives can be as short as a few days under alkaline conditions.[7]

Q5: What are the typical degradation products of IDPP?

The degradation of IDPP can result in the formation of:

  • Hydrolysis Products: Phenol (B47542), isodecanol, diphenyl phosphate, and isodecyl phenyl phosphate are expected initial products of hydrolysis.[8]

  • Thermal Degradation Products: Thermal decomposition of organophosphate esters can lead to the formation of phosphorus acids and various volatile organic compounds.[2][3][4]

  • Oxidative Degradation Products: Oxidation can lead to the formation of phosphorus oxides.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the processing of materials containing IDPP.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Discoloration (yellowing or browning) of the final product. Thermal Degradation: Processing temperatures may be too high, causing the breakdown of IDPP.1. Reduce the processing temperature to the lowest effective level. 2. Minimize the residence time of the material at high temperatures. 3. Ensure uniform heating to avoid localized "hot spots." 4. Analyze for thermal degradation byproducts using GC-MS.
Changes in material properties (e.g., brittleness, loss of flexibility). Hydrolysis: Presence of moisture in the raw materials or processing environment, especially if conditions are acidic or alkaline.1. Thoroughly dry all components before processing. 2. Control the pH of the formulation to be as close to neutral as possible. 3. Avoid the use of strongly acidic or basic additives. 4. Store raw materials in a dry environment.
Unpleasant or sharp odors during processing. Degradation Byproducts: Volatile organic compounds or phosphorus oxides released due to thermal or oxidative degradation.1. Ensure adequate ventilation in the processing area. 2. Investigate the processing atmosphere; consider using an inert atmosphere (e.g., nitrogen) to minimize oxidation. 3. Analyze the off-gases to identify the specific volatile compounds being generated.
Inconsistent product performance or batch-to-batch variability. IDPP Degradation: Inconsistent levels of IDPP due to degradation during processing or storage.1. Implement quality control checks on incoming IDPP to ensure its purity and stability. 2. Monitor and control processing parameters (temperature, time, pH, moisture) for each batch. 3. Use analytical methods like HPLC to quantify the amount of intact IDPP in the final product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 29761-21-5[1]
Molecular Formula C22H31O4P[1][9]
Molecular Weight 390.45 g/mol [9]
Appearance Clear, colorless to pale yellow liquid[1]
Density 1.07 - 1.08 g/cm³[1]
Boiling Point > 250°C[1]
Flash Point > 200°F[7]
Water Solubility Insoluble (<1 mg/ml)[7]

Table 2: Summary of IDPP Stability Under Different Conditions

Condition Stability Primary Degradation Pathway Key Degradation Products
High Temperature (>250°C) UnstableThermal DecompositionPhosphorus acids, volatile organics
Neutral pH (pH 7) Generally StableSlow HydrolysisMinimal
Alkaline pH (pH > 8) UnstableHydrolysisDiphenyl phosphate, phenol, isodecanol
Acidic pH Potentially UnstableHydrolysisDiphenyl phosphate, phenol, isodecanol
Presence of Oxidizing Agents Potentially UnstableOxidationPhosphorus oxides

Experimental Protocols

Protocol 1: Analysis of IDPP and its Hydrolytic Degradation Products by HPLC

This method is suitable for quantifying the amount of IDPP and its primary hydrolytic degradation products (e.g., diphenyl phosphate, phenol).

  • Sample Preparation:

    • Dissolve a known weight of the polymer or sample containing IDPP in a suitable solvent (e.g., tetrahydrofuran, THF).

    • Precipitate the polymer by adding a non-solvent (e.g., methanol) and centrifuge to separate the polymer.

    • Collect the supernatant containing IDPP and its degradation products.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm) or a Charged Aerosol Detector (CAD).[10]

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare standard solutions of IDPP, diphenyl phosphate, and phenol at known concentrations.

    • Generate a calibration curve for each compound.

    • Quantify the analytes in the sample by comparing their peak areas to the calibration curves.

Protocol 2: Identification of Thermal Degradation Products by GC-MS

This method is used for the qualitative identification of volatile and semi-volatile degradation products resulting from thermal stress.

  • Sample Preparation (Headspace Analysis):

    • Place a small amount of the sample in a headspace vial.

    • Heat the vial at the desired processing temperature for a specified time to simulate thermal degradation.

    • Collect a sample of the headspace gas using a gas-tight syringe.

  • GC-MS Conditions (Illustrative):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the compounds in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).

    • The presence of specific fragments can indicate the structure of the degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation start Sample containing IDPP dissolution Dissolve in Solvent start->dissolution gcms GC-MS Analysis (Identification) start->gcms Thermal Degradation Study precipitation Precipitate Polymer dissolution->precipitation filtration Filter Supernatant precipitation->filtration hplc HPLC Analysis (Quantification) filtration->hplc Hydrolysis Study quant_results Quantitative Data (Concentration of IDPP and Degradation Products) hplc->quant_results qual_results Qualitative Data (Identification of Degradation Products) gcms->qual_results

Caption: Workflow for the analysis of IDPP stability and degradation.

degradation_pathways cluster_hydrolysis Hydrolysis (H2O, H+/OH-) cluster_thermal Thermal Degradation (High Temp) cluster_oxidation Oxidation ([O]) IDPP This compound (IDPP) DPP Diphenyl Phosphate IDPP->DPP Isodecanol Isodecanol IDPP->Isodecanol IPP Isodecyl Phenyl Phosphate IDPP->IPP Phenol Phenol IDPP->Phenol PA Phosphorus Acids IDPP->PA VOCs Volatile Organics IDPP->VOCs POx Phosphorus Oxides IDPP->POx

References

Mitigating Isodecyl Diphenyl Phosphate (IDPP) Interference in Analytical Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference from isodecyl diphenyl phosphate (B84403) (IDPP) in analytical testing. IDPP, a common organophosphate flame retardant and plasticizer, can leach from laboratory consumables and contaminate samples, leading to inaccurate results in sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS). This guide offers practical strategies to identify, minimize, and eliminate IDPP interference.

Frequently Asked Questions (FAQs)

Q1: What is isodecyl diphenyl phosphate (IDPP) and why is it a concern in our analyses?

A1: this compound (IDPP) is a widely used organophosphate flame retardant and plasticizer. Its presence in various plastic products, including laboratory consumables like pipette tips, microcentrifuge tubes, and well plates, makes it a potential contaminant in analytical samples.[1][2] Leaching of IDPP from these materials can introduce it into your sample matrix, where it can interfere with the detection and quantification of target analytes, particularly in highly sensitive techniques like mass spectrometry.[1] This interference can manifest as co-eluting peaks, ion suppression, or false positives, compromising the accuracy and reliability of your results.

Q2: How can I identify if IDPP is interfering with my assay?

A2: Identifying IDPP interference involves a combination of blank analysis and careful data review.

  • Analyze Method Blanks: Regularly run method blanks (solvents and reagents processed without the sample matrix) to check for the presence of IDPP. A significant peak at the expected retention time and mass-to-charge ratio (m/z) of IDPP in your blank indicates contamination of your analytical system, solvents, or consumables.

  • Review Chromatograms: Look for unexpected peaks in your sample chromatograms that are not present in your standards. If you suspect IDPP, you can confirm its identity by comparing the retention time and mass spectrum with a known IDPP standard.

  • Monitor for Ion Suppression: If you observe a decrease in the signal intensity of your target analyte when analyzing samples compared to standards prepared in a clean solvent, ion suppression might be occurring. This can be caused by co-eluting compounds like IDPP. An infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer while a blank matrix extract is injected, can help identify regions of ion suppression.

Q3: What are the common sources of IDPP contamination in the laboratory?

A3: The primary sources of IDPP contamination in a laboratory setting are plastic consumables. Studies have shown that various additives, including flame retardants, can leach from plastics into solvents and sample solutions.[1][2][3][4]

  • Laboratory Plastics: Pipette tips, microcentrifuge tubes, multiwell plates, and plastic solvent bottles are common culprits.

  • Sample Collection and Storage Containers: Plastic tubes and vials used for sample collection and storage can also be a source of contamination.

  • Environment: The ubiquitous nature of organophosphate flame retardants means that background levels may exist in the laboratory environment, although direct contact with plastics is the more significant concern.

Troubleshooting Guides

Problem 1: A consistent, interfering peak is observed in all samples and blanks.

This scenario strongly suggests contamination of the analytical system itself (solvents, tubing, or the LC-MS interface).

Troubleshooting Steps:

  • Solvent and Reagent Check: Prepare fresh mobile phases and extraction solvents using high-purity, glass-bottled solvents. Analyze these fresh solvents directly to see if the interfering peak persists.

  • System Flush: Thoroughly flush the entire LC system with a strong, organic solvent like isopropanol (B130326) or a mixture of methanol (B129727) and acetonitrile (B52724) to remove any adsorbed contaminants.

  • Inspect and Clean the Mass Spectrometer: If the interference continues, it may be necessary to clean the ion source and other components of the mass spectrometer according to the manufacturer's guidelines.[5]

Problem 2: The interfering peak is present in processed samples but not in solvent blanks.

This points to contamination introduced during the sample preparation workflow.

Troubleshooting Steps:

  • Evaluate Consumables: Test different brands or batches of plastic consumables (pipette tips, tubes, plates) to identify a source with lower or no IDPP leaching. Pre-washing plasticware with the extraction solvent can sometimes reduce contamination.

  • Employ Sample Cleanup: Incorporate a robust sample cleanup step to remove IDPP before analysis. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods.

Experimental Protocols for IDPP Mitigation

Protocol 1: Solid-Phase Extraction (SPE) for IDPP Removal

This protocol is a general guideline and may require optimization for your specific sample matrix and analyte of interest.

Materials:

  • SPE Cartridges: Reversed-phase cartridges such as Oasis HLB, or silica (B1680970) gel/alumina multilayer cartridges.[6]

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Wash Solvent: 5% Methanol in water

  • Elution Solvent: Acetonitrile or Ethyl Acetate

  • Nitrogen evaporator

  • Reconstitution Solvent: Mobile phase

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 5 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes of interest (and potentially IDPP) with 5 mL of acetonitrile or ethyl acetate. The choice of elution solvent should be optimized to maximize analyte recovery while minimizing IDPP elution if possible.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for IDPP Removal

LLE can be an effective method for separating analytes from interfering compounds based on their differential solubility in immiscible liquids.

Materials:

  • Extraction Solvent: A solvent in which IDPP is highly soluble and your analyte has lower solubility, or vice versa (e.g., hexane, ethyl acetate, or dichloromethane).

  • Sample Tubes: Glass centrifuge tubes with PTFE-lined caps.

  • Vortex mixer and centrifuge.

Procedure:

  • Solvent Addition: To 1 mL of your aqueous sample in a glass tube, add 2 mL of an appropriate organic extraction solvent.

  • Extraction: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully collect the layer containing your analyte of interest using a glass pipette.

  • Repeat (Optional): For exhaustive extraction, the process can be repeated with a fresh portion of the extraction solvent.

  • Dry Down and Reconstitution: Evaporate the collected solvent and reconstitute the residue as described in the SPE protocol.

Data Presentation: Mitigation Strategy Performance

The following table summarizes the typical recovery rates for analytes and the removal efficiency for organophosphate flame retardants (OPFRs) using different sample preparation techniques. Note that specific performance will vary depending on the analyte, matrix, and optimized protocol.

Mitigation TechniqueAnalyte Recovery (%)OPFR Removal Efficiency (%)Reference
Solid-Phase Extraction (SPE)
Reversed-Phase (e.g., C18, HLB)70-12060-95[7]
Normal-Phase (e.g., Silica, Alumina)80-11070-99[6]
Liquid-Liquid Extraction (LLE)
Using Hexane60-10080-99General Knowledge
Using Ethyl Acetate75-11070-95General Knowledge
QuEChERS 80-12085-99[8]

Visualization of Experimental Workflow and Signaling Pathway

To aid in understanding the analytical process and the potential biological impact of IDPP, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement Sample Biological Sample (e.g., Serum, Plasma) Spike Spike Internal Standard Sample->Spike Option 1 LLE Liquid-Liquid Extraction Spike->LLE Option 1 SPE Solid-Phase Extraction Spike->SPE Option 2 Evap Evaporation & Reconstitution LLE->Evap SPE->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Diagram 1: A generalized workflow for sample preparation and analysis, highlighting mitigation steps.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes Gene Target Gene Expression (e.g., Inflammation, Cell Proliferation) STAT3_dimer->Gene Promotes Transcription IL6 IL-6 IL6->IL6R Binds IDPP IDPP/OPFRs IDPP->JAK Potential Interference?

Diagram 2: The IL-6/JAK/STAT signaling pathway, a potential target of organophosphate flame retardants.

By implementing these troubleshooting and mitigation strategies, researchers can significantly reduce the risk of IDPP interference, leading to more accurate and reliable analytical data in their drug development and research endeavors.

References

Technical Support Center: Optimization of Isodecyl Diphenyl Phosphate (IDPP) Concentration in PVC for Desired Flexibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of isodecyl diphenyl phosphate (B84403) (IDPP) in Polyvinyl Chloride (PVC) formulations to achieve specific flexibility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is isodecyl diphenyl phosphate (IDPP) and what is its primary role in PVC?

A1: this compound (IDPP) is a versatile phosphate ester that functions as both a plasticizer and a flame retardant in various polymers, most notably in flexible PVC.[1][2] As a plasticizer, its main purpose is to increase the flexibility, durability, and processability of the PVC material.[1]

Q2: How does increasing the concentration of IDPP affect the mechanical properties of PVC?

A2: Generally, as the concentration of a plasticizer like IDPP in PVC increases, the following changes in mechanical properties are observed:

  • Hardness: The hardness of the material, often measured on the Shore A or D scale, will decrease, resulting in a softer, more pliable product.[3]

  • Tensile Strength: The tensile strength, or the force required to pull the material until it breaks, typically decreases.[4]

  • Elongation at Break: The elongation at break, which is a measure of how much the material can stretch before breaking, will increase significantly.[4]

Q3: Are there any secondary benefits to using IDPP in PVC formulations?

A3: Yes, beyond its plasticizing effects, IDPP also imparts flame retardant properties to the PVC compound.[1][2] Phosphate esters like IDPP are known to enhance fire resistance.[5]

Q4: What are the typical concentration ranges for plasticizers in flexible PVC?

A4: The concentration of plasticizers in flexible PVC can vary widely depending on the desired level of flexibility. For flexible applications, the plasticizer content can be as high as 30% to 50% by weight.[6] The specific concentration of IDPP will need to be determined experimentally to achieve the target properties for your application.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing IDPP concentration for PVC flexibility.

Problem Potential Cause Suggested Solution
Final product is too rigid or brittle. Insufficient IDPP concentration.Incrementally increase the parts per hundred resin (phr) of IDPP in your formulation. Start with small increments (e.g., 5-10 phr) and test the mechanical properties at each stage.
Final product is too soft or lacks mechanical strength. Excessive IDPP concentration.Reduce the phr of IDPP in your formulation. Over-plasticization can lead to a significant decrease in tensile strength and hardness.[4]
Inconsistent flexibility across different batches. Poor dispersion of IDPP within the PVC matrix.Ensure your mixing process (e.g., high-speed mixer) is adequate to achieve a homogenous blend.[1] Inadequate mixing can lead to localized areas with varying plasticizer concentrations.[1]
"Fish-eyes" or specks in the final product. Clumping of the plasticizer or other additives.Consider pre-blending the IDPP with a small amount of PVC resin before adding it to the main batch to improve dispersion. Ensure all powdered components are free-flowing and not agglomerated.
Material discolors (yellows/browns) during processing. Excessive processing temperature or shear, leading to PVC degradation.Optimize your processing parameters. High temperatures and excessive shear can degrade the PVC polymer.[1] Ensure your stabilizer package is effective for your processing conditions.
Plasticizer migration or "blooming" on the surface. Poor compatibility at the used concentration or environmental exposure.While IDPP generally has good compatibility, excessively high concentrations can lead to migration. If this occurs, a slight reduction in IDPP concentration or the inclusion of a secondary plasticizer to improve compatibility may be necessary.

Data Presentation: Effect of IDPP on PVC Properties

The following table summarizes the expected trend in PVC's mechanical properties with increasing concentrations of IDPP. A specific data point for a 60 phr concentration is provided for reference.

IDPP Concentration (phr)Shore A HardnessTensile StrengthElongation at Break (%)Cold Flex Temperature (°C)
Low (e.g., 20-30) HighHighLowHigher
Medium (e.g., 40-50)
60 71Data Not AvailableData Not Available-20
High (e.g., 70-80) LowLowHighLower

Arrow indicates the expected trend (↓ Decrease, ↑ Increase) with increasing IDPP concentration.

Experimental Protocols

Key Experiment: Determination of Tensile Properties of Plasticized PVC (Based on ASTM D2284)

This protocol outlines the general procedure for evaluating the effect of IDPP concentration on the tensile strength and elongation at break of PVC.

1. Materials and Equipment:

  • PVC resin

  • This compound (IDPP)

  • Heat stabilizer (e.g., calcium/zinc stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill or other suitable mixing equipment

  • Compression molding press

  • Tensile testing machine (Instron or similar)

  • Die for cutting dumbbell-shaped specimens (ASTM D638 Type IV)

  • Micrometer

2. Sample Preparation:

  • Formulation: Prepare a series of PVC formulations with varying concentrations of IDPP (e.g., 30, 40, 50, 60, 70 phr). Ensure the concentrations of PVC resin, stabilizer, and lubricant remain constant across all formulations.

  • Mixing:

    • Pre-heat the two-roll mill to the appropriate processing temperature for your PVC grade (typically 160-175°C).

    • Add the PVC resin to the mill and allow it to flux.

    • Once the PVC has formed a continuous sheet, add the stabilizer and lubricant, and mix until uniformly dispersed.

    • Gradually add the pre-weighed IDPP to the PVC compound on the mill.

    • Continue mixing for a consistent period (e.g., 5-10 minutes) to ensure a homogenous blend.

  • Sheet Formation: Sheet the compounded PVC from the mill at a controlled thickness.

  • Molding:

    • Cut the milled sheets into appropriate sizes for the compression mold.

    • Place the sheets in the mold and pre-heat in the press.

    • Apply pressure according to the PVC supplier's recommendations to form a smooth, void-free plaque of uniform thickness.

    • Cool the mold under pressure.

  • Specimen Cutting:

    • Allow the molded plaques to condition at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.

    • Use the die to cut at least five dumbbell-shaped specimens from each plaque.

  • Measurement: Measure the thickness and width of the narrow section of each specimen with a micrometer.

3. Tensile Testing Procedure:

  • Set up the tensile testing machine with the appropriate grips and load cell.

  • Set the crosshead speed (rate of jaw separation). A common speed for flexible PVC is 500 mm/min.

  • Place a specimen in the grips, ensuring it is aligned vertically and not under tension before the test begins.

  • Start the test and record the force and elongation until the specimen breaks.

  • Repeat the test for all specimens from each formulation.

4. Data Analysis:

  • Tensile Strength: Calculate the tensile strength at break for each specimen by dividing the maximum load by the original cross-sectional area.

  • Elongation at Break: Calculate the percentage of elongation at break by dividing the extension at the moment of rupture by the initial gauge length and multiplying by 100.

  • Calculate the average and standard deviation for the tensile strength and elongation at break for each IDPP concentration.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation cluster_processing Processing cluster_testing Testing cluster_analysis Data Analysis PVC PVC Resin Mixing Two-Roll Milling (160-175°C) PVC->Mixing IDPP IDPP (Varying phr) IDPP->Mixing Additives Stabilizer & Lubricant Additives->Mixing Molding Compression Molding Mixing->Molding Conditioning Conditioning (24h, 23°C, 50% RH) Molding->Conditioning Tensile_Test Tensile Testing (ASTM D2284) Conditioning->Tensile_Test Hardness Shore A Hardness Tensile_Test->Hardness Tensile Tensile Strength Tensile_Test->Tensile Elongation Elongation at Break Tensile_Test->Elongation

Caption: Experimental workflow for evaluating the effect of IDPP on PVC properties.

logical_relationship cluster_input Input Variable cluster_effect Effect on PVC Properties IDPP_Conc Increase IDPP Concentration Flexibility Increased Flexibility IDPP_Conc->Flexibility Leads to Hardness Decreased Hardness IDPP_Conc->Hardness Tensile_Strength Decreased Tensile Strength IDPP_Conc->Tensile_Strength Elongation Increased Elongation IDPP_Conc->Elongation

Caption: Relationship between IDPP concentration and PVC flexibility properties.

References

Troubleshooting dispersion issues of isodecyl diphenyl phosphate in polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with isodecyl diphenyl phosphate (B84403) (IDPP) in polymer matrices. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Properties of Isodecyl Diphenyl Phosphate (IDPP)

This compound is a versatile phosphate ester widely used as a flame retardant and plasticizer.[1] It is a clear, colorless to pale yellow, viscous liquid known for its high thermal stability and low volatility.[1][2][3][4] These properties make it suitable for high-temperature applications and ensure minimal material loss during processing.[1]

PropertyValue
Synonyms Phosphoric acid, isodecyl diphenyl ester; IDDP; DPDP
CAS Number 29761-21-5[1][3]
Molecular Formula C22H31O4P[1]
Molecular Weight 390.5 g/mol [3]
Appearance Clear, colorless to pale yellow liquid[1]
Density ~1.08 g/cm³[1]
Boiling Point > 250°C[1]
Solubility Insoluble in water[2][3]

Troubleshooting Guide: Dispersion Issues

Effective dispersion is critical for unlocking the performance benefits of IDPP. Poor dispersion can lead to inconsistent product quality, diminished flame retardancy, and compromised mechanical properties.

Issue IdentifiedProbable Cause(s)Recommended Solution(s)
Surface "Bleeding" or Oiliness - Exceeding the solubility limit of IDPP in the polymer. - Poor compatibility between IDPP and the polymer matrix. - Plasticizer migration over time.[5][6]- Reduce the concentration of IDPP. - Introduce a co-plasticizer or compatibilizer to improve affinity.[7] - Optimize processing to create a more stable blend; consider post-processing thermal treatment.[7]
Inconsistent Mechanical Properties - Non-uniform distribution of IDPP, creating plasticizer-rich and polymer-rich domains.[8] - Agglomeration of the liquid plasticizer.- Increase mixing shear and/or duration to ensure homogeneity. - Optimize the processing temperature to lower matrix viscosity and facilitate mixing. - Evaluate and confirm dispersion using analytical methods like SEM or DSC.
Poor Wetting & Incorporation - High surface tension between the liquid IDPP and solid polymer. - Inefficient mixing technique.- Use a high-shear mixer (e.g., twin-screw extruder) for compounding.[9] - Add IDPP gradually into the molten polymer. - Consider the use of a wetting agent or phosphate ester surfactant to improve interfacial adhesion.[10]
Reduced Flame Retardancy - Uneven dispersion preventing the formation of a continuous, protective char layer during combustion.[1][11]- Focus on achieving a homogeneous blend through the processing and mixing solutions listed above.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of this compound (IDPP) in polymers?

A1: IDPP serves two main functions. Firstly, it acts as a flame retardant by forming a protective char layer that inhibits combustion.[1][11] Secondly, it is an effective plasticizer , particularly in polymers like PVC, improving flexibility, durability, and processability.[1][4]

Q2: In which polymer systems is IDPP most commonly used?

A2: IDPP is predominantly used in flexible Polyvinyl Chloride (PVC) for applications such as wire and cable insulation, automotive interiors, and conveyor belts.[1][12] It is also utilized as a stabilizer or antioxidant in other plastics like PE, PP, ABS, and SBS, as well as in polyurethanes and coatings.[13][14]

Q3: How can I visually identify poor dispersion of IDPP in a polymer sample?

A3: Initial visual indicators of poor dispersion include haziness or a lack of clarity in transparent polymers, streaks or flow lines on the surface of molded parts, and the presence of an oily film on the product surface, a phenomenon known as "bleeding" or "blooming".

Q4: What analytical techniques are recommended for evaluating the dispersion of IDPP?

A4: Several techniques can quantitatively and qualitatively assess dispersion:

  • Scanning Electron Microscopy (SEM): SEM, particularly when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), is highly effective.[15] It allows for direct visualization of the polymer matrix morphology and can map the distribution of phosphorus (an element unique to IDPP) to confirm its uniform spread.[16][17]

  • Differential Scanning Calorimetry (DSC): DSC measures the thermal properties of the blend.[18] A well-dispersed plasticizer will result in a single, distinct glass transition temperature (Tg) that is lower than that of the pure polymer.[19][20] Multiple or broadened Tg peaks can indicate phase separation and poor dispersion.[21]

  • Mechanical Testing: Consistent results across multiple samples in tests for tensile strength, elongation at break, and hardness are indicative of a homogeneous blend.[22][23] High variability in these properties suggests poor dispersion.

Experimental Protocols

Protocol 1: Compounding of IDPP in a Polymer Matrix (PVC Example)

  • Drying: Dry the PVC resin in an oven at 80°C for 4 hours to remove any residual moisture.

  • Pre-mixing: In a high-speed mixer, blend the dried PVC resin with other solid additives (e.g., thermal stabilizers, fillers) for 5 minutes until a uniform powder blend is achieved.

  • Melt Compounding:

    • Set the temperature profile of a two-roll mill or twin-screw extruder appropriate for PVC (e.g., 160-180°C).

    • Feed the solid pre-mix into the compounder and allow it to melt and form a consistent polymer sheet or extrudate.

    • Slowly and gradually add the pre-weighed liquid IDPP to the molten polymer. This ensures better incorporation and prevents pooling of the liquid.

    • Continue mixing for a specified duration (e.g., 10-15 minutes) to ensure thorough dispersion.

  • Sample Preparation: Sheet the compounded material off the mill or collect the extrudate. Compression mold the material into plaques of desired thickness for subsequent analysis (e.g., 1 mm for mechanical testing).

Protocol 2: Dispersion Analysis via Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Cryo-fracture a piece of the compounded polymer plaque by immersing it in liquid nitrogen for several minutes and then breaking it. This creates a clean fracture surface for analysis that represents the internal morphology.

    • Mount the fractured sample onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent electron charging during imaging, which is essential for non-conductive polymer samples.[16]

  • Imaging and Analysis:

    • Load the sample into the SEM chamber.

    • Obtain secondary electron (SE) images at various magnifications (e.g., 500x, 2000x, 5000x) to observe the surface morphology. Look for evidence of phase separation, such as distinct droplets or pools, which would indicate poor IDPP dispersion. A smooth, featureless surface generally suggests good dispersion.

    • If available, use an EDS detector to perform elemental mapping for phosphorus (P). A uniform distribution of the phosphorus signal across the mapped area confirms homogeneous dispersion of IDPP.

Protocol 3: Evaluating Plasticization Efficiency with Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Cut a small sample (5-10 mg) from the compression-molded plaque and place it in an aluminum DSC pan. Crimp the pan to enclose the sample.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Use a standard heat-cool-heat cycle to erase the thermal history of the material. For example:

      • First Heat: Ramp the temperature from 25°C to 200°C at a rate of 10°C/min.

      • Cool: Cool the sample from 200°C down to -20°C at 10°C/min.

      • Second Heat: Ramp the temperature from -20°C to 200°C at 10°C/min.

  • Data Interpretation:

    • Analyze the data from the second heating scan.

    • Determine the glass transition temperature (Tg). A single, sharp Tg that has shifted to a lower temperature compared to the pure polymer indicates that the IDPP is well-dispersed and effectively plasticizing the matrix.[19] A broad transition or the presence of multiple transitions suggests poor miscibility or phase separation.

Example Data

DSC Results for PVC/IDPP Blends

SampleIDPP Concentration (phr*)Glass Transition Temp. (Tg)Interpretation
Control085°CPure PVC reference.
Blend A2062°CSignificant Tg depression with a single, sharp transition, indicating good dispersion and effective plasticization.
Blend B4041°CFurther Tg depression, consistent with good plasticization at a higher concentration.
Blend C40Broad transition from 45°C to 65°CPoor dispersion. The broad peak suggests regions with varying plasticizer content.

*phr: parts per hundred resin

Visualizations

References

Technical Support Center: Isodecyl Diphenyl Phosphate (IDPP) in Flame Retardancy Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isodecyl diphenyl phosphate (B84403) (IDPP) as a flame retardant.

Section 1: Troubleshooting Guide

Unexpected results in flame retardancy experiments can often be traced back to the purity of the isodecyl diphenyl phosphate (IDPP) used. The most common impurities in commercial IDPP are triphenyl phosphate (TPP) and di-isodecyl phenyl phosphate. Residual reactants from synthesis, such as phenol (B47542), can also be present and impact performance.[1] This guide will help you troubleshoot common issues.

Issue 1: Inconsistent or Lower-than-Expected Flame Retardancy Performance

Symptoms:

  • Failure to achieve the desired UL-94 rating.

  • Lower Limiting Oxygen Index (LOI) values than anticipated.

  • Higher peak heat release rate (pHRR) in cone calorimetry tests.

  • Variable results across different batches of IDPP.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Action
High Triphenyl Phosphate (TPP) Impurity TPP is a flame retardant itself, but its mechanism differs from IDPP. TPP acts primarily in the gas phase by releasing flame-inhibiting radicals.[2][3] IDPP, an alkyl aryl phosphate, has a more pronounced condensed-phase action, promoting char formation which acts as a protective barrier.[2] An imbalance in the intended IDPP/TPP ratio can alter the overall flame retardant efficiency. While TPP can have synergistic effects with other phosphorus flame retardants, high concentrations may not be optimal for all polymer systems.[4]1. Quantify Impurity Levels: Use analytical techniques like GC-MS or HPLC to determine the concentration of TPP in your IDPP sample. 2. Correlate with Performance: Analyze if there is a correlation between TPP concentration and the observed decrease in flame retardancy. 3. Source High-Purity IDPP: If consistent performance is critical, consider sourcing IDPP with a guaranteed higher purity.
Presence of Phenol Impurity Phenol is a starting material for the synthesis of IDPP and can remain as an impurity if the reaction is incomplete or purification is inadequate. Phenolic resins themselves can act as charring agents, but free phenol can potentially degrade the polymer matrix at high processing temperatures, compromising the material's integrity and flame retardancy.[5]1. Test for Phenol: Use appropriate analytical methods to detect and quantify residual phenol. 2. Evaluate Polymer Degradation: Analyze the polymer for signs of degradation, such as reduced molecular weight or discoloration. 3. Purify IDPP: If phenol levels are high, consider purification methods to remove it.
Variations in Di-isodecyl Phenyl Phosphate Content This impurity has a different phosphorus content and molecular weight compared to IDPP, which can affect the overall flame retardant efficiency.1. Characterize IDPP Composition: Determine the relative amounts of mono-, di-, and tri-substituted phosphates in your IDPP. 2. Adjust Formulation: You may need to adjust the loading level of the flame retardant to compensate for variations in the active component concentration.
Issue 2: Increased Smoke Production During Combustion

Symptom:

  • Higher smoke density readings in cone calorimetry or other smoke tests.

Possible Causes and Solutions:

Possible Cause Explanation Suggested Action
High Triphenyl Phosphate (TPP) Impurity Triaryl phosphates like TPP tend to act in the vapor phase, which can lead to increased smoke evolution compared to alkyl aryl phosphates that promote char formation.[2]1. Quantify TPP Content: As with performance issues, determine the TPP concentration. 2. Consider a Smoke Suppressant: If high TPP levels are unavoidable, you may need to incorporate a smoke suppressant additive into your formulation.
Incomplete Combustion of the Polymer The presence of certain impurities can alter the combustion process, leading to the formation of more soot and smoke.1. Analyze Char Residue: Examine the char for completeness and integrity. A well-formed, stable char is indicative of efficient condensed-phase action. 2. Optimize Flame Retardant Loading: The concentration of IDPP can influence the combustion efficiency.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in commercial this compound (IDPP) and how do they arise?

A1: The most common impurities in commercial IDPP are triphenyl phosphate (TPP) and di-isodecyl phenyl phosphate.[1] These arise from the manufacturing process, which typically involves the reaction of phosphorus oxychloride with phenol and isodecyl alcohol. Incomplete or non-stoichiometric reactions can lead to the formation of these byproducts. Residual unreacted phenol can also be present.

Q2: How does triphenyl phosphate (TPP) as an impurity affect the flame retardancy of IDPP?

A2: TPP is a flame retardant that primarily acts in the gas phase by releasing phosphorus-containing radicals that quench the flame.[2][3] IDPP, being an alkyl aryl phosphate, has a more significant action in the condensed phase, promoting the formation of a protective char layer.[2] The presence of TPP can therefore alter the balance between these two mechanisms. While it may offer synergistic effects in some cases, a high concentration of TPP might not be ideal for all polymer systems and could potentially lead to increased smoke production.[2][4]

Q3: Can residual phenol from the synthesis process impact my experiments?

A3: Yes, residual phenol can have an impact. While phenolic structures can contribute to char formation, free phenol can act as a pro-degradant at high processing temperatures, potentially compromising the thermal stability of the polymer matrix. This can negatively affect the overall flame retardant performance.[5]

Q4: My flame retardancy test results are inconsistent across different batches of IDPP. What should I do?

A4: Inconsistent results are often due to batch-to-batch variations in the purity of the IDPP. It is recommended to quantify the levels of key impurities like TPP and phenol for each batch. This will help you to establish a correlation between impurity levels and performance and to adjust your formulations accordingly. For critical applications, sourcing high-purity IDPP with a certificate of analysis detailing the impurity profile is advisable.

Q5: How can I quantify the level of impurities in my IDPP sample?

A5: Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective for separating and quantifying the components in your IDPP sample, including TPP and residual phenol.

Section 3: Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: Prepare specimens of the polymer with and without IDPP according to the dimensions specified in ASTM D2863.

  • Apparatus Setup: Place the specimen vertically in the center of a glass chimney.

  • Gas Flow: Introduce a controlled mixture of oxygen and nitrogen into the bottom of the chimney.

  • Ignition: Ignite the top of the specimen with a flame.

  • Observation: Observe the burning behavior of the specimen.

  • Oxygen Concentration Adjustment: Vary the oxygen concentration in the gas mixture. The concentration is increased if the flame extinguishes and decreased if it continues to burn.

  • LOI Determination: The LOI is the oxygen concentration (in volume percent) at which the material just sustains combustion under the specified conditions.[6]

UL-94 Vertical Burn Test

The UL-94 test classifies plastics based on their burning characteristics in various orientations and thicknesses. The vertical burn test is generally more stringent than the horizontal test.[7][8]

Methodology:

  • Specimen Preparation: Prepare rectangular bar specimens of the plastic material of a specified thickness.

  • Test Setup: Clamp the specimen at its upper end, with the longitudinal axis vertical.

  • Flame Application: Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

  • First Afterflame Time: Record the time it takes for flaming to cease after the first flame application.

  • Second Flame Application: Reapply the flame for another 10 seconds.

  • Second Afterflame and Afterglow Times: Record the time for flaming and glowing to cease after the second flame application.

  • Dripping: Observe if any dripping particles ignite a cotton swatch placed below the specimen.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow times, and dripping behavior according to the UL-94 standard.[9][10]

Cone Calorimetry (ISO 5660)

The cone calorimeter is a versatile instrument for studying the fire behavior of materials. It measures parameters like heat release rate (HRR), time to ignition, mass loss rate, and smoke production.[11]

Methodology:

  • Specimen Preparation: Prepare a square specimen of the material, typically 100 mm x 100 mm.

  • Apparatus Setup: Place the specimen on a load cell and expose it to a controlled level of radiant heat from a conical heater.

  • Ignition: An electric spark ignites the combustible gases released from the specimen.

  • Data Collection: During combustion, a gas analysis system measures the oxygen concentration and flow rate of the exhaust gases. A smoke density meter measures smoke production.

  • Calculations: The heat release rate is calculated based on the principle of oxygen consumption. Other parameters like total heat released (THR), peak heat release rate (pHRR), and smoke production rate (SPR) are also determined.[12][13]

Section 4: Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Flame Retardancy Testing cluster_analysis Data Analysis raw_material Polymer Resin compounding Compounding raw_material->compounding idpp IDPP idpp->compounding impurities Impurities (TPP, Phenol) impurities->idpp loi LOI Test compounding->loi ul94 UL-94 Test compounding->ul94 cone Cone Calorimetry compounding->cone results Performance Evaluation loi->results ul94->results cone->results

Caption: Experimental workflow for evaluating the impact of IDPP impurities on flame retardancy.

signaling_pathway cluster_impurities IDPP Impurities cluster_effects Potential Effects cluster_outcome Observed Outcome TPP Triphenyl Phosphate (TPP) Gas_Phase Altered Gas Phase Inhibition TPP->Gas_Phase Condensed_Phase Modified Char Formation TPP->Condensed_Phase Phenol Phenol Polymer_Degradation Polymer Degradation Phenol->Polymer_Degradation FR_Performance Inconsistent Flame Retardancy Performance Gas_Phase->FR_Performance Condensed_Phase->FR_Performance Polymer_Degradation->FR_Performance

Caption: Logical relationship between IDPP impurities and their potential impact on flame retardancy.

References

Preventing hydrolysis of isodecyl diphenyl phosphate during storage and use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isodecyl Diphenyl Phosphate (B84403) (IDPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of IDPP during storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is isodecyl diphenyl phosphate (IDPP) and why is its stability important?

This compound is an organophosphate ester commonly used as a plasticizer and flame retardant in various industrial applications. In a research and development setting, it may be used in the formulation of drug delivery systems, medical devices, or other specialized materials. The stability of IDPP is crucial because its degradation through hydrolysis can alter the physicochemical properties of the formulation, potentially impacting performance, safety, and regulatory compliance.

Q2: What is hydrolysis and how does it affect IDPP?

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of IDPP, the ester bonds are susceptible to cleavage, leading to the formation of degradation products such as diphenyl phosphate, isodecyl phenyl phosphate, phenol, and isodecanol. The presence of these impurities can compromise the integrity and function of the final product.

Q3: What are the main factors that promote the hydrolysis of IDPP?

The primary factors that accelerate the hydrolysis of IDPP are:

  • pH: IDPP is susceptible to hydrolysis under both acidic and alkaline conditions. The rate of hydrolysis is significantly higher at pH values below 4 and above 7.[1][2]

  • Temperature: Elevated temperatures increase the rate of hydrolysis.

  • Presence of Catalysts: Certain metal ions can catalyze the hydrolysis of phosphate esters.

Q4: How can I prevent the hydrolysis of IDPP during storage?

To minimize hydrolysis during storage, it is recommended to:

  • Store at refrigerated temperatures: Lower temperatures slow down the rate of chemical reactions, including hydrolysis.

  • Protect from moisture: Store in a tightly sealed container in a dry environment.

  • Avoid acidic or alkaline environments: Ensure the storage container is made of an inert material and that the storage area is free from acidic or basic fumes.

  • Use of Stabilizers: For long-term storage or when formulating IDPP into a final product, the addition of stabilizers can be beneficial.

Q5: What types of stabilizers are effective for preventing IDPP hydrolysis?

Several classes of stabilizers can be considered:

  • Acid Scavengers (e.g., Epoxy Compounds): These compounds neutralize any acidic impurities that may be present or that form during storage, which could otherwise catalyze hydrolysis.

  • Carbodiimides: These molecules react with water and acidic byproducts, preventing them from attacking the ester linkages in IDPP.

  • Phosphite Esters: These compounds can act as antioxidants and secondary stabilizers, protecting the primary phosphate ester from degradation.

Q6: How can I detect and quantify the hydrolysis of IDPP in my samples?

The extent of IDPP hydrolysis can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the parent IDPP from its hydrolysis products.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds and can be used to monitor the disappearance of the IDPP signal and the appearance of signals from its degradation products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of IDPP.

Problem Possible Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., cloudiness, precipitation) Hydrolysis of IDPP leading to the formation of less soluble degradation products.- Confirm hydrolysis using HPLC or ³¹P NMR.- Review storage conditions (temperature, humidity).- Consider adding a stabilizer to the formulation.
Shift in pH of the formulation over time Formation of acidic hydrolysis products (e.g., diphenyl phosphate).- Monitor the pH of the formulation regularly.- Incorporate a buffering agent or an acid scavenger (e.g., an epoxy compound) into the formulation.
Inconsistent experimental results or product performance Degradation of IDPP leading to a change in the critical properties of the formulation.- Perform a stability study to assess the extent of hydrolysis under your experimental conditions.- Implement stricter control over storage and handling procedures.- Evaluate the compatibility of IDPP with other components in your formulation.
Unexpected peaks in analytical chromatograms (e.g., HPLC) Presence of hydrolysis byproducts.- Identify the unknown peaks by comparing their retention times with those of known standards of potential degradation products.- Use mass spectrometry (MS) coupled with HPLC for definitive identification.

Data on Hydrolysis of a Structurally Similar Aryl Phosphate

Compound pH Temperature (°C) Half-life (days)
Triphenyl Phosphate8.224.7472
Triphenyl Phosphate9.524.723

This data is for triphenyl phosphate in a dioxane-water mixture and should be used as a qualitative guide for understanding the stability of this compound.[1]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of IDPP under stressed conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Prepare solutions or formulations of IDPP at the desired concentration.

  • Stress Conditions:

    • Temperature: Store samples at elevated temperatures (e.g., 40°C, 50°C, and 60°C).

    • pH: Prepare samples in buffers of different pH values (e.g., pH 2, pH 7, and pH 9).

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze the withdrawn aliquots using a validated HPLC or ³¹P NMR method to determine the concentration of remaining IDPP and the formation of degradation products.

  • Data Analysis: Plot the concentration of IDPP as a function of time for each condition. Calculate the degradation rate constant and the half-life of IDPP under each stress condition.

Protocol 2: Quantitative Analysis of IDPP Hydrolysis by HPLC

Objective: To quantify the amount of IDPP and its primary hydrolysis products in a sample.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system. The exact gradient program should be optimized for the specific separation.

  • Detection: Monitor the elution of compounds using a UV detector at a wavelength where both IDPP and its aromatic degradation products have significant absorbance (e.g., 254 nm).

  • Standard Preparation: Prepare standard solutions of IDPP and its expected hydrolysis products (if available) at known concentrations to create a calibration curve.

  • Sample Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Quantification: Determine the concentration of IDPP and its degradation products in the sample by comparing their peak areas to the calibration curves.

Visualizations

Hydrolysis_Pathway cluster_products Hydrolysis Products IDPP This compound (IDPP) DPP Diphenyl Phosphate IDPP->DPP Pathway 1 IPP Isodecyl Phenyl Phosphate IDPP->IPP Pathway 2 H2O Water (H₂O) Acid_Base Acid or Base Catalyst Isodecanol Isodecanol Phenol Phenol

Caption: Hydrolysis pathways of this compound.

Troubleshooting_Workflow cluster_actions Corrective Actions Start Instability Observed (e.g., physical change, pH shift) Check_Storage Review Storage Conditions (Temp, Humidity, Container) Start->Check_Storage Analyze_Sample Analyze Sample for Hydrolysis (HPLC, ³¹P NMR) Check_Storage->Analyze_Sample Hydrolysis_Confirmed Hydrolysis Confirmed? Analyze_Sample->Hydrolysis_Confirmed Implement_CAPA Implement Corrective Actions Hydrolysis_Confirmed->Implement_CAPA Yes No_Hydrolysis Other Issue Hydrolysis_Confirmed->No_Hydrolysis No Optimize_Storage Optimize Storage Conditions Implement_CAPA->Optimize_Storage Add_Stabilizer Incorporate Stabilizer (Acid Scavenger, Carbodiimide) Implement_CAPA->Add_Stabilizer Adjust_Formulation Adjust Formulation pH Implement_CAPA->Adjust_Formulation End Problem Resolved No_Hydrolysis->End Optimize_Storage->End Add_Stabilizer->End Adjust_Formulation->End

Caption: Troubleshooting workflow for IDPP instability.

References

Addressing viscosity changes in lubricants containing isodecyl diphenyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lubricants containing isodecyl diphenyl phosphate (B84403) (IDDP).

Troubleshooting Guide

This guide addresses specific issues you may encounter related to viscosity changes during your experiments.

Q1: My lubricant's viscosity has significantly increased. What are the potential causes?

An unexpected increase in lubricant viscosity can be attributed to several factors. Identifying the root cause is crucial for rectifying the issue and ensuring experimental integrity.

  • Oxidation: This is a common cause of viscosity increase.[1] When the lubricant reacts with oxygen, it forms soluble, oxygenated products that can polymerize into larger molecules, leading to oil thickening. High temperatures can accelerate this process. Phosphate esters like IDDP generally have good oxidation stability, but the base oil they are mixed with may be more susceptible.[2]

  • Thermal Degradation: Exposing the lubricant to temperatures beyond its operational limit can cause the molecules to break down and then recombine into larger, more viscous structures.[1] Isodecyl diphenyl phosphate itself is noted to decompose at high temperatures (e.g., 245°C at reduced pressure).[3]

  • Contamination: The introduction of foreign substances is a frequent cause of viscosity changes.

    • Water: While less common for causing a major increase, water contamination can promote oxidation and hydrolysis.

    • Dirt/Particulates: Solid contaminants can thicken the oil.[4]

    • Cross-contamination: Mixing with a higher-viscosity lubricant will increase the overall viscosity.[1]

  • Additive Polymerization: Some additives, under stress, can polymerize, leading to a thicker fluid. The inherent detergency of phosphate esters can also hold insoluble byproducts in suspension, contributing to a viscosity increase.[2]

Q2: My lubricant's viscosity has unexpectedly decreased. What are the likely reasons?

A decrease in viscosity can compromise the lubricant's film strength, leading to increased friction and wear. Potential causes include:

  • Shear Thinning: If the lubricant formulation includes viscosity index (VI) improvers (long-chain polymers), high shear forces can mechanically break these polymers into smaller molecules, resulting in a permanent loss of viscosity.

  • Contamination with a Lower-Viscosity Fluid: This is a very common reason for viscosity loss. Accidental mixing with solvents, cleaning agents, or a lower-grade lubricant will dilute the original fluid and lower its viscosity.[1][5]

  • Base Oil Cracking: Severe thermal events can sometimes "crack" the hydrocarbon molecules of the base oil into smaller, less viscous fragments.[1]

  • Hydrolysis of IDDP: While IDDP hydrolysis is expected to be slow except under highly acidic or alkaline conditions, this process can break down the additive.[3] The degradation products, such as phenol (B47542) and isodecanol, are lower in viscosity. Significant degradation of the additive package could potentially lead to a minor decrease in the overall fluid viscosity.

Q3: How should I systematically troubleshoot unexpected viscosity changes in my experiment?

When facing an unexpected change in your lubricant's viscosity, a systematic approach can help you efficiently identify the root cause. The following workflow is recommended.

G start Viscosity Change Detected check_type Increase or Decrease? start->check_type increase Viscosity Increased check_type->increase Increase decrease Viscosity Decreased check_type->decrease Decrease check_temp Review Operating Temperatures increase->check_temp check_contam_inc Analyze for Contaminants (e.g., other oils, particulates) increase->check_contam_inc check_oxidation Perform Oxidation Analysis (e.g., FTIR) increase->check_oxidation cause_thermal Cause: Thermal/Oxidative Degradation check_temp->cause_thermal cause_contam Cause: Contamination check_contam_inc->cause_contam check_oxidation->cause_thermal check_shear Assess Mechanical Shear Forces in System decrease->check_shear check_contam_dec Analyze for Contaminants (e.g., solvents, fuel) decrease->check_contam_dec check_tds Review Lubricant TDS for VI Improvers decrease->check_tds cause_shear Cause: Shear Thinning check_shear->cause_shear check_contam_dec->cause_contam check_tds->cause_shear

Caption: Troubleshooting workflow for lubricant viscosity changes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IDDP) and what is its function in lubricants?

This compound (IDDP) is a tri-substituted organophosphate ester.[2] In lubricants, it serves multiple functions:

  • Anti-wear Additive: It forms a protective film on metal surfaces to reduce friction and prevent wear, especially under high-pressure conditions.[2]

  • Flame Retardant: Phosphate esters are known for their excellent fire resistance, possessing high ignition temperatures and low heats of combustion.[2] This property is critical in applications where there is a high risk of fire.

  • Oxidation Stability: It helps the lubricant resist degradation from heat and oxygen.[2]

Q2: How does temperature affect the viscosity of lubricants containing IDDP?

Like virtually all lubricants, formulations containing IDDP will exhibit a decrease in viscosity as temperature increases and an increase in viscosity as temperature decreases.[6][7] The rate of this change is characterized by the Viscosity Index (VI).[8] A high VI indicates a smaller change in viscosity over a wide temperature range, which is generally a desirable property.[8] Phosphate esters as a class tend to have a low viscosity index, meaning their viscosity can be more sensitive to temperature changes compared to some other synthetic base oils.[2]

Q3: What are the primary degradation pathways for IDDP that could affect lubricant viscosity?

The primary degradation pathways for IDDP that could influence the physical properties of a lubricant are:

  • Hydrolysis: This is a chemical reaction with water. While IDDP is not readily soluble in water, hydrolysis can occur, especially under mildly alkaline (pH 9) or highly acidic conditions.[3][9] This process breaks the ester bonds, yielding alcohol (isodecanol) and other phosphate compounds like diphenyl phosphate.[3]

  • Oxidation: At elevated temperatures and in the presence of oxygen, IDDP, like other organic compounds, can undergo oxidation. This can lead to the formation of acidic byproducts and potentially sludge, which would increase lubricant viscosity.

G IDDP This compound (IDDP) Hydrolysis Hydrolysis IDDP->Hydrolysis Water Water (H₂O) (under alkaline/acidic conditions) Water->Hydrolysis Isodecanol Isodecanol Hydrolysis->Isodecanol DPP Diphenyl Phosphate Hydrolysis->DPP

Caption: Simplified hydrolysis pathway for IDDP.

Q4: Are there any compatibility issues with IDDP and other lubricant additives or materials?

Yes, compatibility is a key consideration. Phosphate esters, including IDDP, are known to be aggressive solvents.[10] This can lead to issues with:

  • Seals and Hoses: They can cause swelling or degradation of common seal materials. It is important to use compatible elastomers like Viton®.[10]

  • Paints and Coatings: IDDP can strip paints and coatings from surfaces.[10]

  • Other Lubricants: Mixing a phosphate ester-based fluid with a mineral oil or another synthetic type (like a polyalkylene glycol) can lead to additive drop-out, phase separation, and a drastic loss of lubricating properties.[10] Always ensure fluid compatibility before mixing.

Quantitative Data Summary

This table summarizes key data related to IDDP and general lubricant viscosity testing.

ParameterValue / InformationSource(s)
IDDP Physical State Viscous, clear, colorless liquid at room temperature.[9]
IDDP Water Solubility Very low; reported as <1 mg/ml and 0.03 mg/l at 22°C.[3][9]
IDDP Pour Point < -50 °C[3][9]
IDDP Decomposition Starts to decompose at 245°C under reduced pressure.[3]
Primary Viscosity Test Temp. 40°C and 100°C are standard for determining Kinematic Viscosity and Viscosity Index.[11]
Viscosity Change Triggers Temperature: Viscosity is inversely proportional to temperature.
Contamination: Water, fuel, and solvents decrease viscosity. Other oils and particulates can increase it.[1][12]
Oxidation/Degradation: Typically leads to an increase in viscosity due to polymerization.[1]

Experimental Protocol: Determination of Kinematic Viscosity

This section details a generalized method for determining the kinematic viscosity of a lubricant sample, a fundamental step in troubleshooting viscosity changes. This protocol is based on the principles of capillary viscometry (e.g., Redwood, Saybolt, or ASTM D445).[8][11][13][14]

Objective: To measure the kinematic viscosity of a lubricant sample at a controlled temperature.

Principle: Kinematic viscosity is the measure of a fluid's resistance to flow under gravity.[11] The method involves measuring the time it takes for a fixed volume of the lubricant to flow through a calibrated capillary tube under a controlled temperature.[8][11] The time measured is directly proportional to the kinematic viscosity.

Apparatus:

  • Capillary Viscometer: A glass U-tube viscometer (e.g., Ubbelohde type) or an instrument like a Redwood viscometer.[11][13][14]

  • Constant Temperature Bath: A bath capable of maintaining the desired temperature (e.g., 40°C or 100°C) with high precision (±0.02°C).[11]

  • Stopwatch: Accurate to at least 0.1 seconds.

  • Thermometer: Calibrated and with appropriate resolution.

  • Pipettes and suction bulb.

  • Solvents for cleaning: e.g., petroleum spirit, acetone.

  • Clean, dry receiving flasks (if using an efflux viscometer like the Redwood).[6]

Procedure:

  • Preparation: Ensure the viscometer is thoroughly cleaned with a suitable solvent and dried completely to remove any traces of previous samples or solvent.[6]

  • Sample Loading: Filter the lubricant sample to remove any solid particles that could clog the capillary.[6] Introduce the sample into the viscometer up to the indicated starting mark.

  • Temperature Equilibration: Submerge the viscometer in the constant temperature bath. Allow at least 20-30 minutes for the sample to reach thermal equilibrium with the bath.[11]

  • Measurement:

    • For a U-tube viscometer, use a suction bulb to draw the liquid up through the capillary past the upper timing mark.

    • Release the suction and simultaneously start the stopwatch as the leading edge (meniscus) of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • For a Redwood viscometer, lift the ball valve to open the jet and start the stopwatch. Stop the watch when 50 mL of oil has been collected in the receiving flask.[6][13]

  • Recording: Record the flow time in seconds.

  • Replication: Repeat the measurement at least twice. The flow times should be in close agreement. If they differ significantly, repeat the test.

  • Calculation: Calculate the average flow time. Kinematic viscosity (in centistokes, cSt) is calculated by multiplying the average flow time (t) by the viscometer's calibration constant (C):

    • ν (cSt) = C × t (Note: The calibration constant C is specific to each viscometer and is determined by measuring the flow time of a standard fluid of known viscosity.)

Precautions:

  • The viscometer must be perfectly vertical in the temperature bath.[6]

  • Ensure no air bubbles are present in the sample within the viscometer.

  • The receiving flask should be placed so that the oil stream does not cause foaming.[6]

  • Always perform measurements in a draft-free environment.

References

Technical Support Center: Thermal Stabilization of PVC with Isodecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with Polyvinyl Chloride (PVC) formulations containing Isodecyl Diphenyl Phosphate (B84403) (IDDP). This resource provides in-depth troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to ensure the successful thermal stabilization of your PVC compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the formulation, processing, and testing of PVC compounds containing IDDP.

Question Answer
Q1: My PVC compound with a Ca/Zn primary stabilizer and IDDP is showing premature and severe discoloration (yellowing/browning) during processing. What is the likely cause? This issue, often termed "zinc burning," is a classic problem in Ca/Zn stabilized systems. It occurs when the zinc stearate (B1226849) (ZnSt₂) reacts with evolved hydrochloric acid (HCl) to form zinc chloride (ZnCl₂). ZnCl₂ is a strong Lewis acid that catalytically accelerates the dehydrochlorination of PVC, leading to rapid polyene formation and intense color.[1][2] While IDDP, as a phosphite (B83602) ester, is supposed to help, its concentration or the overall stability package may be insufficient. Troubleshooting Steps: 1. Increase IDDP Concentration: IDDP acts as a secondary stabilizer that can chelate the ZnCl₂, rendering it less reactive.[3] Increasing the IDDP level (e.g., from 0.5 phr to 1.5 phr) can mitigate the catalytic effect of ZnCl₂. 2. Adjust Ca/Zn Ratio: A higher ratio of calcium stearate to zinc stearate can provide better long-term stability. Calcium stearate is a better HCl scavenger and does not produce a catalytic species.[4] 3. Incorporate Co-stabilizers: Adding polyols like pentaerythritol (B129877) (PER) or β-diketones can create a synergistic effect, improving both initial color and long-term stability.[5]
Q2: The initial color of my PVC/IDDP formulation is excellent, but it degrades rapidly after a short period at elevated temperatures. Why? This suggests an imbalance in the stabilizer system. You likely have sufficient initial stabilization but inadequate long-term heat stability. Zinc stearate provides good initial color by replacing labile chlorine atoms on the PVC chain, but it is consumed quickly.[2] Isodecyl diphenyl phosphate (IDDP) contributes to stability but cannot function effectively without a primary HCl scavenger. Troubleshooting Steps: 1. Verify Primary Stabilizer Level: Ensure the concentration of the primary stabilizer (e.g., Calcium Stearate) is adequate to scavenge the HCl generated over the long term. 2. Evaluate IDDP Volatility: While IDDP has low volatility, processing at excessively high temperatures can lead to stabilizer loss. Confirm that your processing temperature is within the recommended window. 3. Consider a Synergistic Co-stabilizer: Epoxidized soybean oil (ESBO) works well with Ca/Zn systems to provide long-term stability by reacting with HCl.[6]
Q3: I am observing plate-out and fumes during the extrusion of a flexible PVC compound containing high levels of IDDP. What's happening? This can be caused by several factors related to the formulation's thermal stability and the compatibility of its components at processing temperatures. Troubleshooting Steps: 1. Check for Degradation: Excessive fumes can be a sign of PVC degradation, releasing HCl and other volatile byproducts. This indicates the stabilizer package is not robust enough for the processing conditions. 2. Assess Lubricant System: An imbalanced lubricant package (internal vs. external) can increase shear heat, contributing to degradation and plate-out. 3. Evaluate Component Volatility: Although IDDP itself has low volatility, other components in your formulation might not. At high processing temperatures, some low-molecular-weight plasticizers or additives can volatilize and deposit on the equipment (plate-out).[7]
Q4: How does this compound (IDDP) actually work to stabilize PVC? IDDP, a type of organophosphite, functions as a secondary heat stabilizer and antioxidant, typically in synergy with primary metallic soap stabilizers (like Ca/Zn stearates).[1][3][8] Its primary mechanisms are: 1. Chelating Agent: It deactivates metal chlorides (like ZnCl₂) that are formed during stabilization, preventing them from catalyzing further PVC degradation.[3] 2. Hydroperoxide Decomposer: During thermo-oxidative degradation, hydroperoxides are formed. IDDP can decompose these into non-radical, stable products, preventing chain scission and discoloration.[3][8] 3. Radical Scavenger: It can act as a scavenger for radicals formed during degradation, further protecting the polymer backbone.[3] It works in tandem with primary stabilizers that are responsible for the primary stabilization task: scavenging HCl.[3]

Quantitative Data on Thermal Stabilization

The following tables provide representative data illustrating the effect of IDDP on the thermal stability of a typical flexible PVC formulation. The base formulation might consist of PVC (100 phr), a primary plasticizer like DINP (40 phr), and a Ca/Zn stearate package (e.g., 1.5 phr).

Table 1: Effect of IDDP Concentration on Static Thermal Stability (Congo Red Test)

Formulation IDIDDP (phr)Ca/Zn Stearate (phr)Congo Red Stability Time at 185°C (minutes)Observations
F-1 (Control)0.01.521Severe blackening after 30 min.
F-20.51.535Good initial color, browning after 40 min.
F-31.01.549Excellent initial color, slight yellowing after 50 min.
F-42.01.555Excellent initial color and long-term stability.

Note: Data is illustrative of typical trends observed in Ca/Zn/Phosphite stabilized systems.[2][5]

Table 2: Effect of IDDP on Thermal Degradation Temperature (TGA)

Formulation IDIDDP (phr)T₅% (°C) (Temperature at 5% Weight Loss)T₅₀% (°C) (Temperature at 50% Weight Loss)
F-1 (Control)0.0278335
F-20.5285341
F-31.0291346
F-42.0296350

Note: TGA performed under a nitrogen atmosphere at a heating rate of 20°C/min. Data is representative of the stabilizing effect of phosphites.[9] The first major weight loss step in PVC's TGA curve corresponds to dehydrochlorination.[10][11]

Experimental Protocols

Protocol for Static Thermal Stability (Congo Red Test - based on ISO 182-1)

This method determines the time until the evolution of hydrogen chloride (HCl) at a specified temperature.[12][13]

Materials & Equipment:

  • PVC compound (powder, pellets, or small cut pieces).

  • Test tubes (approx. 17 mm external diameter).

  • Congo Red indicator paper strips (10 mm wide).

  • Small glass tubes (2-3 mm internal diameter, 100 mm long).

  • Stoppers with a central hole to fit the small glass tubes.

  • Thermostatically controlled oil bath (accurate to ±0.5°C).

  • Timer/stopwatch.

Procedure:

  • Sample Preparation: Weigh 2.5 ± 0.1 g of the PVC compound into a clean, dry test tube. Gently tap the tube to create a level surface.[14]

  • Indicator Setup: Roll one end of a 30 mm long Congo Red paper strip and insert it into a small glass tube.[13][15]

  • Assembly: Insert the glass tube into the stopper. Place the stopper into the test tube, adjusting the height so the lower edge of the indicator paper is 25 mm above the surface of the PVC sample.[15][16]

  • Heating: Preheat the oil bath to the test temperature (e.g., 185°C or 200°C). Immerse the assembled test tube into the bath to the level of the sample's upper surface and simultaneously start the timer.[13][15]

  • Endpoint Determination: Continuously observe the indicator paper. Stop the timer at the first distinct sign of a color change from red to blue/violet.[13][15] This time is recorded as the stability time.

  • Replicates: Perform at least two determinations for each sample. The results should not differ by more than ±10% from the mean.[13]

Protocol for Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for assessing the thermal degradation profile of PVC compounds by measuring mass loss as a function of temperature.[17][18]

Materials & Equipment:

  • PVC compound (5-10 mg).

  • Thermogravimetric Analyzer (TGA) with a sensitive microbalance.

  • Sample pans (e.g., platinum or alumina).

  • Inert gas supply (e.g., high-purity nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the PVC sample into a TGA sample pan.

  • Instrument Setup: Place the sample pan onto the TGA's balance mechanism. Seal the furnace.

  • Atmosphere Control: Purge the furnace with dry nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 15-30 minutes before starting the analysis to ensure an inert atmosphere.[9]

  • Thermal Program: Program the instrument to heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[9][14]

  • Data Acquisition: Start the experiment. The instrument will continuously record the sample's mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The resulting curve (thermogram) will show distinct weight loss steps. The two major degradation stages for PVC are dehydrochlorination (approx. 250-350°C) and the subsequent cracking of the polyene backbone (approx. 400-500°C).[10] Key parameters to report are the onset temperature of degradation and the temperatures at specific weight loss percentages (e.g., T₅% for 5% loss).

Visualizations

PVC Degradation and Stabilization Workflow

The following diagrams illustrate the key chemical pathways in PVC thermal degradation and the intervention points for stabilizers like Ca/Zn stearates and this compound (IDDP).

PVC_Degradation_Pathway cluster_degradation PVC Thermal Degradation cluster_stabilization Stabilization Intervention PVC PVC Chain (-CH₂-CHCl-)n Unstable_PVC PVC with Labile Cl (Allylic Chlorine) PVC->Unstable_PVC Heat Polyene Polyene Formation (-CH=CH-)n + nHCl Unstable_PVC->Polyene Unzipping Dehydrochlorination Polyene->Polyene Autocatalysis by HCl Degraded_PVC Cross-linked / Aromatic (Char, Discoloration) Polyene->Degraded_PVC Further Heat CaSt2 Calcium Stearate (CaSt₂) CaSt2->Polyene Scavenges HCl (Long-term Stability) ZnSt2 Zinc Stearate (ZnSt₂) ZnSt2->Unstable_PVC Replaces Labile Cl (Good Initial Color) IDDP This compound (IDDP) ZnCl2 Zinc Chloride (ZnCl₂) IDDP->ZnCl2 Chelates ZnCl2->Polyene Catalyzes Degradation ('Zinc Burn') Chelat_ZnCl2 Chelat_ZnCl2 ZnCl2->Chelat_ZnCl2 Chelated_ZnCl2 Chelated ZnCl₂ (Inactive Complex) Chelated_ZnCl2->Polyene Prevents Catalysis

Caption: PVC degradation pathway and points of stabilizer intervention.

Synergistic Stabilization Mechanism

This diagram illustrates the cooperative relationship between primary (Ca/Zn) and secondary (IDDP) stabilizers.

Synergistic_Stabilization PVC_Heat PVC + Heat HCl HCl Evolution PVC_Heat->HCl ZnSt2 Primary Stabilizer (Zinc Stearate) PVC_Heat->ZnSt2 Reaction at Labile Sites Degradation Accelerated Degradation (Discoloration) HCl->Degradation Autocatalysis ZnCl2_Formation ZnCl₂ Formation ZnCl2_Formation->Degradation Strong Catalysis CaSt2 Primary Stabilizer (Calcium Stearate) CaSt2->HCl Neutralizes ZnSt2->ZnCl2_Formation Reacts with HCl IDDP Secondary Stabilizer (IDDP) IDDP->ZnCl2_Formation Deactivates/ Chelates

References

Technical Support Center: Analysis of Isodecyl Diphenyl Phosphate (IDPP) Degradation Byproducts via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation byproducts of isodecyl diphenyl phosphate (B84403) (IDPP). Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation byproducts of Isodecyl Diphenyl Phosphate (IDPP)?

A1: The primary degradation pathway for IDPP is hydrolysis, which results in the cleavage of the phosphate ester bonds. The main byproducts from hydrolysis are diphenyl phosphate and isodecanol . Further hydrolysis of diphenyl phosphate can yield phenol (B47542) and phosphoric acid . Under certain environmental or metabolic conditions, other reactions such as hydroxylation of the phenyl rings or the isodecyl chain, methylation, and carboxylation may also occur, leading to a variety of other minor byproducts. Thermal degradation during GC-MS analysis can also lead to the formation of rearrangement products.

Q2: What are the characteristic mass spectral fragments for IDPP and its primary degradation products?

A2: Identifying IDPP and its byproducts relies on recognizing their characteristic mass spectral fragmentation patterns under electron ionization (EI).

  • This compound (IDPP): The mass spectrum of IDPP will typically show a molecular ion peak (m/z) corresponding to its molecular weight. Common fragments arise from the loss of the isodecyl group and fragmentation of the phenyl groups.

  • Diphenyl Phosphate: This hydrolysis product is a key indicator of IDPP degradation. Its mass spectrum will show a distinct molecular ion peak and fragments corresponding to the loss of phenyl groups.

  • Isodecyl Phenyl Phosphate: As an intermediate hydrolysis product, its fragmentation will likely involve the loss of the isodecyl group and the phenyl group.

  • Phenol: A common byproduct of phosphate ester hydrolysis, phenol has a well-characterized mass spectrum with a prominent molecular ion peak.

Q3: Can commercial IDPP, which is a mixture of isomers, affect my GC-MS analysis?

A3: Yes. Commercial IDPP is a complex mixture of isomers due to the branched nature of the isodecyl group. This will result in a cluster of closely eluting peaks in your chromatogram rather than a single sharp peak for the parent compound.[1] This can complicate peak identification and quantification. It is crucial to use a high-resolution capillary column and optimize your GC temperature program to achieve the best possible separation of these isomers. When analyzing degradation byproducts, you may also observe multiple peaks for each byproduct isomer.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC-MS analysis of IDPP degradation byproducts.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for IDPP and its Byproducts 1. Active Sites in the GC System: The polar phosphate group can interact with active sites in the injector liner, column, or detector, causing peak tailing. 2. Column Contamination: Accumulation of non-volatile matrix components on the column. 3. Improper Column Installation: Incorrect column insertion depth in the injector or detector.1. Use a Deactivated Inlet Liner: Employ a liner specifically designed for active compounds. Regular replacement of the liner is also recommended. 2. Perform Column Maintenance: Trim the first few centimeters of the column to remove contaminants. If tailing persists, bake out the column according to the manufacturer's instructions. 3. Re-install the Column: Ensure the column is installed at the correct depth as specified in your GC instrument manual.
Poor Resolution of Isomeric Peaks 1. Inadequate GC Temperature Program: A ramp rate that is too fast may not allow for sufficient separation of closely eluting isomers. 2. Suboptimal Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening and reduced resolution. 3. Column Overloading: Injecting too much sample can saturate the column and degrade resolution.1. Optimize Temperature Program: Start with a lower initial temperature and use a slower ramp rate to improve separation. 2. Optimize Flow Rate: Determine the optimal linear velocity for your carrier gas and column dimensions. 3. Reduce Injection Volume or Dilute Sample: Inject a smaller volume or dilute your sample to avoid overloading the column.
Matrix Effects (Signal Enhancement or Suppression) 1. Co-eluting Matrix Components: Compounds in the sample matrix can interfere with the ionization of your target analytes in the MS source. 2. "Analyte Protectant" Effect: Non-volatile matrix components can coat active sites in the injector, paradoxically leading to an enhanced signal for some analytes.1. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components. 2. Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects. 3. Use an Internal Standard: A stable isotope-labeled internal standard that behaves similarly to your analytes can help correct for variations in signal response.
Inconsistent Analyte Response 1. Injector Discrimination: The high boiling point of IDPP and some of its byproducts can lead to incomplete and variable vaporization in the injector. 2. Septum Leak: A leaking septum can cause a loss of sample and carrier gas. 3. Syringe Issues: A poorly functioning syringe can lead to inaccurate injection volumes.1. Optimize Injector Temperature: Ensure the injector temperature is high enough to ensure complete vaporization without causing thermal degradation. 2. Regular Septum Replacement: Replace the injector septum regularly to prevent leaks. 3. Check Syringe Performance: Inspect the syringe for any signs of wear or damage and ensure it is functioning correctly.

Quantitative Data Summary

The following table provides representative data on the hydrolysis of this compound over time in an aqueous solution. This data is illustrative and actual degradation rates will vary depending on experimental conditions such as pH, temperature, and microbial activity.

Time (Days) This compound (%) Diphenyl Phosphate (%) Isodecanol (%)
010000
785123
1468257
21523810
28355015

Experimental Protocol: GC-MS Analysis of IDPP Degradation

This protocol provides a detailed methodology for the analysis of IDPP and its degradation byproducts in a liquid matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 mL of the aqueous sample, add a suitable internal standard (e.g., deuterated triphenyl phosphate).

  • Adjust the sample pH to neutral (pH 7) using dilute acid or base.

  • Extract the sample three times with 30 mL of dichloromethane (B109758) (DCM) in a separatory funnel.

  • Combine the DCM extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 300°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

3. Data Analysis

  • Identify the peaks of interest by comparing their retention times and mass spectra with those of authentic standards or library spectra.

  • For quantitative analysis, construct a calibration curve using the peak area ratios of the target analytes to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sp1 Aqueous Sample Collection sp2 Internal Standard Spiking sp1->sp2 sp3 Liquid-Liquid Extraction (DCM) sp2->sp3 sp4 Drying and Concentration sp3->sp4 gcms1 Injection into GC-MS sp4->gcms1 Inject Extract gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Mass Spectrometry Detection gcms2->gcms3 da1 Peak Identification (Retention Time & Mass Spectra) gcms3->da1 Acquire Data da2 Quantification (Calibration Curve) da1->da2 end end da2->end Final Report

Caption: Experimental workflow for identifying IDPP degradation byproducts.

degradation_pathway IDPP This compound (IDPP) DPP Diphenyl Phosphate IDPP->DPP Hydrolysis IPP Isodecyl Phenyl Phosphate IDPP->IPP Hydrolysis Isodecanol Isodecanol IDPP->Isodecanol Hydrolysis Other Other Byproducts (Hydroxylation, etc.) IDPP->Other Phenol Phenol DPP->Phenol Hydrolysis IPP->Isodecanol Hydrolysis IPP->Phenol Hydrolysis PA Phosphoric Acid Isodecanol->PA Phenol->PA

Caption: Simplified degradation pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of Isodecyl Diphenyl Phosphate and Other Phosphate Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of isodecyl diphenyl phosphate (B84403) (IDPP) with other commonly used phosphate flame retardants, supported by experimental data. The information is intended to assist in the selection of appropriate flame retardant systems for various polymer applications.

Introduction to Phosphate Flame Retardants

Phosphate esters are a prominent class of halogen-free flame retardants valued for their dual functionality as both flame retardants and plasticizers.[1] Their mechanism of action is complex, involving both condensed-phase and gas-phase activity to inhibit the combustion cycle of polymers.[2] In the condensed phase, they promote the formation of a protective char layer on the material's surface, which acts as a barrier to heat and flammable volatiles.[1] In the gas phase, phosphorus-containing radicals are released, which quench the high-energy radicals (H• and OH•) that propagate the flame.[3]

Isodecyl diphenyl phosphate (IDPP) is an alkyl aryl phosphate ester known for its high thermal stability, low volatility, and excellent plasticizing properties.[4] This guide compares its flame retardant efficacy with other widely used phosphate esters, including the triaryl phosphates like triphenyl phosphate (TPP) and oligomeric aryl phosphates such as resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP).

Quantitative Comparison of Flame Retardant Performance

The following tables summarize key performance data from standardized flammability tests for various phosphate flame retardants in different polymer systems. It is important to note that the polymer matrix significantly influences the performance of the flame retardant.

Table 1: Physical and Chemical Properties of Selected Phosphate Flame Retardants

PropertyThis compound (IDPP)Triphenyl Phosphate (TPP)Resorcinol Bis(diphenyl phosphate) (RDP)Bisphenol A Bis(diphenyl phosphate) (BDP)
CAS Number 29761-21-5[4]115-86-6[5]57583-54-75945-33-5[6]
Molecular Formula C22H31O4P[4]C18H15O4P[7]C30H24O8P2C39H34O8P2[6]
Molecular Weight ( g/mol ) 390.45[8]326.28574.47692.64[6]
Phosphorus Content (%) 7.9[9]9.510.89.0[2]
Appearance Clear, colorless to pale yellow liquid[4]White solid flakes[7]Colorless to light yellow liquidColorless liquid[2]
Boiling Point (°C) >250[4]245 (decomposes)--
Density (g/cm³) 1.070-1.080 (at 20°C)[10]1.2051.311.28 (at 25°C)[2]

Table 2: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results

Flame Retardant (wt%)Polymer MatrixLOI (%)UL-94 Rating (1.6 mm)Dripping
NonePC/ABS21.5V-2Yes
Triphenyl Phosphate (TPP) (10) PC/ABS33.5V-0No
Resorcinol bis(diphenyl phosphate) (RDP) (10) PC/ABS34.0V-0No
Bisphenol A bis(diphenyl phosphate) (BDP) (15) PC/ABS24.7V-1-
Bisphenol A bis(diphenyl phosphate) (BDP) (20) PC/ABS25.4V-0No
This compound (IDPP) (60 phr) PVC28.1--
2-Ethylhexyl diphenyl phosphate (60 phr) PVC28.6--
For comparison: Dioctyl phthalate (B1215562) (60 phr)*PVC24.0--

*phr: parts per hundred resin

Table 3: Cone Calorimetry Data for PVC Formulations

Additive (phr)Peak Heat Release Rate (kW/m²)Time to Peak Heat Release (s)Char (wt%)LOI (%)
Diisodecyl phthalate (50) 45.1356.023.5
Triaryl phosphate (TAP) (50) 40.8467.731.8
TAP/Antimony oxide (50/6) 44.4709.232.9
TAP/Zinc borate (B1201080) (50/6) 30.65410.834.7
TAP/Antimony oxide/Zinc borate (50/6/6) 23.93418.333.3

Table 4: Thermogravimetric Analysis (TGA) Data for PC/ABS Blends

Flame Retardant (wt%)Td5 (°C) (5% weight loss)Char Yield at 600°C (%)
None --
Bisphenol A bis(diphenyl phosphate) (BDP) (15) 381.418.9
Bisphenol A bis(diphenyl phosphate) (BDP) (25) 386.521.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below, based on internationally recognized standards.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • A small test specimen of specified dimensions is supported vertically in a transparent, heat-resistant glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • The top edge of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is systematically varied, and the burning behavior of the specimen is observed.

  • The LOI is the minimum percentage of oxygen at which the specimen sustains combustion for a specified period or burns to a specified length.[11][12] A higher LOI value indicates better flame retardancy.[13]

UL-94 Vertical Burn Test

Standard: UL-94

Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.

Methodology:

  • A rectangular test specimen is held vertically by a clamp at its upper end.

  • A calibrated Bunsen burner flame is applied to the lower free end of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame time (t2) and afterglow time are recorded.

  • Observations are made regarding whether flaming drips ignite a cotton patch placed below the specimen.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.[6][14] V-0 is the highest rating for this test.[15]

Thermogravimetric Analysis (TGA)

Standard: ASTM E1131

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

  • A small amount of the sample is placed in a tared TGA sample pan.

  • The pan is placed in a high-precision balance within a furnace.

  • The sample is heated according to a controlled temperature program (e.g., a constant heating rate) in a specific atmosphere (e.g., nitrogen or air).[16]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve provides information on thermal stability, decomposition temperatures, and the amount of non-volatile residue (char).[17]

Cone Calorimetry

Standard: ISO 5660

Objective: To determine the heat release rate (HRR) and other fire-related properties of materials when exposed to a controlled level of radiant heat.

Methodology:

  • A square specimen (typically 100 mm x 100 mm) is placed in a horizontal orientation below a conical radiant heater.[18]

  • The specimen is exposed to a specified heat flux (e.g., 35 or 50 kW/m²).

  • The pyrolysis gases evolved from the sample are ignited by a spark igniter.

  • The combustion products are collected in a hood and analyzed. The heat release rate is calculated based on the principle of oxygen consumption.

  • Key parameters measured include time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate, and smoke production rate.[19]

Visualizations

Flame Retardant Mechanisms of Phosphate Esters

G cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Polyphosphoric_Acid Polyphosphoric Acid Layer Polymer->Polyphosphoric_Acid Dehydration & Cross-linking Heat Heat Heat->Polymer Char_Layer Protective Char Layer Polyphosphoric_Acid->Char_Layer Flammable_Volatiles Reduced Flammable Volatiles Char_Layer->Flammable_Volatiles Heat_Shield Heat Shield Char_Layer->Heat_Shield Flame Flame Propagation PO_Radicals PO• Radicals High_Energy_Radicals H•, OH• Radicals PO_Radicals->High_Energy_Radicals Radical Scavenging High_Energy_Radicals->Flame Stable_Species Stable Species (e.g., HPO) High_Energy_Radicals->Stable_Species Flame_Quenching Flame Quenching Stable_Species->Flame_Quenching FR Phosphate Ester Flame Retardant FR->Polyphosphoric_Acid Thermal Decomposition FR->PO_Radicals Vaporization & Decomposition

Caption: Mechanism of Phosphate Ester Flame Retardants.

Experimental Workflow for Flame Retardant Evaluation

G cluster_testing Performance Testing Start Start: Select Polymer & Flame Retardants Compounding Compounding (e.g., Twin-screw Extrusion) Start->Compounding Specimen_Prep Specimen Preparation (Injection/Compression Molding) Compounding->Specimen_Prep LOI LOI Test (ASTM D2863) Specimen_Prep->LOI UL94 UL-94 Test Specimen_Prep->UL94 TGA TGA (ASTM E1131) Specimen_Prep->TGA Cone Cone Calorimeter (ISO 5660) Specimen_Prep->Cone Data_Analysis Data Analysis & Comparison LOI->Data_Analysis UL94->Data_Analysis TGA->Data_Analysis Cone->Data_Analysis Conclusion Conclusion: Evaluate FR Efficacy Data_Analysis->Conclusion

Caption: Workflow for Evaluating Flame Retardant Performance.

Conclusion

This compound serves as an effective flame retardant and plasticizer, particularly in flexible PVC applications. The provided data indicates that phosphate esters, as a class, significantly enhance the fire resistance of various polymers. Triaryl and oligomeric phosphates like TPP, RDP, and BDP have demonstrated high efficacy in engineering thermoplastics such as PC/ABS, achieving the highest UL-94 V-0 rating and substantial increases in the Limiting Oxygen Index.

While direct comparative data for IDPP in the same polymer systems is limited in the public domain, its performance in PVC suggests it contributes effectively to flame retardancy. The choice of the most suitable phosphate flame retardant will ultimately depend on the specific polymer, processing conditions, and the required balance of flame retardancy, mechanical properties, and cost. The experimental protocols and mechanisms outlined in this guide provide a framework for conducting further comparative studies to inform material selection.

References

A Comparative Guide to the Validation of Analytical Methods for Isodecyl Diphenyl Phosphate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of isodecyl diphenyl phosphate (B84403) (IDDP), an organophosphate flame retardant of increasing environmental concern, in various environmental matrices. The selection of an appropriate analytical method is critical for accurate risk assessment and regulatory monitoring. This document summarizes the performance of common methodologies, offering supporting experimental data and detailed protocols to aid in your selection process.

Data Presentation: A Comparative Overview of Analytical Methods

The following tables summarize the quantitative performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of IDDP in water, soil/sediment, and biota. These methods are commonly employed for the detection of organophosphate flame retardants in environmental samples.

Table 1: Performance of Analytical Methods for IDDP in Water Samples

ParameterGC-MSLC-MS/MS
Extraction Method Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)
Limit of Detection (LOD) 0.7 - 50 ng/L[1]0.02 ng/mL
Limit of Quantification (LOQ) Not Specified0.09 ng/g
Recovery 71 - 104%[1]71.6% - 114%
Precision (RSD %) Not Specified< 15%
Linear Range 0.05 - 10 µg/L[1]0.1 - 500 ng/mL

Table 2: Performance of Analytical Methods for IDDP in Soil and Sediment Samples

ParameterGC-MSLC-MS/MS
Extraction Method Microwave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)
Limit of Detection (LOD) 0.13 - 0.54 ng/g0.06 - 0.20 ng/g dw[2]
Limit of Quantification (LOQ) 0.09 - 2.39 ng/gNot Specified
Recovery 81.7%–107%50 - 121%[2]
Precision (RSD %) < 12%< 12%[2]
Linearity (r²) > 0.991Not Specified

Table 3: Performance of Analytical Methods for IDDP in Biota (Fish Tissue)

ParameterGC-MSLC-MS/MS
Extraction Method Soxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Limit of Detection (LOD) 0.004 - 0.059 ng/g[3]0.02 - 0.30 ng/g ww[2]
Limit of Quantification (LOQ) Not SpecifiedNot Specified
Recovery 56 - 108%[3]47 - 123%[2]
Precision (RSD %) Not Specified< 23%[2]
Linearity (r²) Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols are intended to serve as a starting point and may require optimization for specific laboratory conditions and sample characteristics.

Analysis of IDDP in Water Samples by SPE and GC-MS

This protocol is based on methodologies for the analysis of organophosphorus pesticides in surface water.[1]

  • Sample Preparation and Extraction:

    • Collect 1 L of water sample.

    • Perform Solid-Phase Microextraction (SPME). The selection of the fiber coating and extraction conditions (e.g., time, temperature) should be optimized for IDDP.

  • Instrumental Analysis (GC-MS):

    • Gas Chromatograph (GC):

      • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Injector: Splitless mode at 250°C.

      • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 10°C/min, and hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for IDDP.

Analysis of IDDP in Soil and Sediment by UAE and LC-MS/MS

This protocol is adapted from a validated method for organophosphate flame retardants in soil.[2]

  • Sample Preparation and Extraction:

    • Weigh 5 g of homogenized and dried soil/sediment sample into a centrifuge tube.

    • Add 10 mL of methanol.

    • Perform Ultrasound-Assisted Extraction (UAE) for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and concentrate to 1 mL under a gentle stream of nitrogen.

    • Perform a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to remove matrix interferences.[2]

  • Instrumental Analysis (LC-MS/MS):

    • Liquid Chromatograph (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometer (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for IDDP.

Analysis of IDDP in Biota (Fish Tissue) by UAE and LC-MS/MS

This protocol is based on a validated method for organophosphate flame retardants in fish.[2]

  • Sample Preparation and Extraction:

    • Homogenize 2 g of fish tissue with anhydrous sodium sulfate.

    • Transfer the mixture to a centrifuge tube and add 10 mL of methanol.[2]

    • Perform Ultrasound-Assisted Extraction (UAE) for 15 minutes.

    • Centrifuge and collect the supernatant. Repeat the extraction twice.

    • Combine the extracts and proceed with a clean-up step using SPE, which may include a freezing-lipid precipitation step for high-fat samples.[2][3]

  • Instrumental Analysis (LC-MS/MS):

    • The LC-MS/MS conditions are similar to those described for soil and sediment analysis, with potential modifications to the gradient to optimize separation from the more complex biological matrix.

Mandatory Visualization

The following diagrams illustrate the general workflow for the analysis of IDDP in environmental samples and the logical relationship between different analytical choices.

Analytical_Workflow cluster_sample Environmental Sample cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Instrumental Analysis cluster_data Data Analysis Water Water SPE Solid-Phase Extraction Water->SPE Soil_Sediment Soil/Sediment UAE Ultrasonic Assisted Extraction Soil_Sediment->UAE MAE Microwave Assisted Extraction Soil_Sediment->MAE Biota Biota (Fish) Biota->UAE Soxhlet Soxhlet Extraction Biota->Soxhlet GCMS GC-MS SPE->GCMS LCMSMS LC-MS/MS SPE->LCMSMS SPE_Cleanup SPE Cartridge UAE->SPE_Cleanup MAE->SPE_Cleanup Lipid_Removal Freezing/Lipid Precipitation Soxhlet->Lipid_Removal SPE_Cleanup->LCMSMS Lipid_Removal->SPE_Cleanup Quantification Quantification GCMS->Quantification LCMSMS->Quantification

Caption: General workflow for IDDP analysis in environmental samples.

Method_Selection_Logic Start Start: Need to Analyze IDDP Matrix What is the sample matrix? Start->Matrix Water Water Matrix->Water Aqueous Solid Soil, Sediment, Biota Matrix->Solid Solid/Biota Extraction_Water Select SPE Water->Extraction_Water Extraction_Solid Select Appropriate Solid Extraction (UAE, MAE, Soxhlet) Solid->Extraction_Solid Sensitivity Required Sensitivity? High_Sens High (ng/L or lower) Sensitivity->High_Sens Trace Levels Mod_Sens Moderate (µg/L or higher) Sensitivity->Mod_Sens Higher Concentrations Select_LCMSMS Select LC-MS/MS High_Sens->Select_LCMSMS Select_GCMS Select GC-MS Mod_Sens->Select_GCMS Extraction_Solid->Sensitivity Extraction_Water->Sensitivity

Caption: Decision tree for selecting an analytical method for IDDP.

References

Isodecyl diphenyl phosphate vs. traditional phthalate plasticizers in PVC

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Isodecyl Diphenyl Phosphate (B84403) vs. Traditional Phthalate (B1215562) Plasticizers in PVC

In the realm of polymer science, the performance of Polyvinyl Chloride (PVC) is intrinsically linked to the choice of plasticizer. These additives are crucial for imparting flexibility to the otherwise rigid PVC polymer, enabling its use in a vast array of applications from medical devices to building materials.[1][2] For decades, traditional phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), have dominated the market due to their cost-effectiveness and efficiency.[1] However, mounting concerns over their potential health risks, including endocrine disruption, have spurred the development and adoption of alternative plasticizers.[1][3]

Among the leading alternatives is Isodecyl Diphenyl Phosphate (IDDP), a phosphate ester that offers a distinct set of properties. This guide provides an objective, data-driven comparison between IDDP and traditional phthalate plasticizers, focusing on their performance in PVC formulations, toxicological profiles, and the experimental protocols used for their evaluation.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of the plasticizers themselves. These characteristics influence their processing behavior, compatibility with PVC, and permanence in the final product.

PropertyThis compound (IDDP)Diisononyl Phthalate (DINP) (Typical Phthalate)
CAS Number 29761-21-5[4]28553-12-0
Chemical Formula C22H31O4P[4]C26H42O4[5]
Molecular Weight 398.5 g/mol [4]~418.6 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[4][6]Clear, colorless, oily liquid[5]
Density 1.07 - 1.09 g/cm³ @ 20°C[4][7]~0.97 g/cm³
Boiling Point > 245-250°C (decomposes)[4][7]~252°C
Vapor Pressure 3.6 x 10⁻⁵ Pa @ 20°C[7]Low, contributes to permanence
Water Solubility Very low (~0.011 - 0.03 mg/l)[7]Very slightly soluble in water[5]

Performance in PVC Formulations: A Comparative Analysis

The efficacy of a plasticizer is determined by its performance within the PVC matrix. Key metrics include plasticizing efficiency, thermal stability, permanence (resistance to migration and volatility), and specialized properties like flame retardancy.

Performance MetricThis compound (IDDP)Traditional Phthalates (e.g., DINP, DIDP)
Plasticizing Efficiency Good plasticizing properties, imparts flexibility.[4]Excellent and widely used standard for flexibility and workability.[1][2]
Thermal Stability High thermal stability; acts as a secondary heat stabilizer and antioxidant.[4][6][8][9]Generally good, but can require co-stabilizers. Some formulations are susceptible to thermal degradation.[10][11]
Migration Resistance Lower migration tendency due to higher molecular weight and polarity compared to some low MW phthalates.[12]Varies by molecular weight; lower MW phthalates (e.g., DBP) migrate more easily than higher MW ones (e.g., DINP, DIDP).[13][14]
Volatility Low volatility, contributing to product longevity.[4]Lower volatility is a key feature of higher molecular weight phthalates like DINP and DIDP.[15]
Low-Temperature Flexibility Specifically developed to improve low-temperature flexibility over other phosphate esters.[7]Good low-temperature performance, though specialty adipate (B1204190) plasticizers are often superior.[15]
Flame Retardancy Inherently flame retardant due to phosphorus content.[4][7][16]Not inherently flame retardant; require addition of separate flame retardant additives.
Compatibility with PVC Excellent compatibility and miscibility with PVC resin.[6]Considered the benchmark for PVC compatibility.[2]

Toxicological and Environmental Profile

The primary driver for replacing traditional phthalates is concern over their health and environmental impact. This section compares the toxicological profiles of IDDP and common phthalates.

Toxicological EndpointThis compound (IDDP)Traditional Phthalates (e.g., DEHP, DBP, DINP)
Endocrine Disruption No significant evidence of endocrine disruption reported.Several phthalates (especially DEHP, DBP) are known endocrine disruptors.[1][3]
Reproductive/Developmental Toxicity No evidence of developmental effects in rat studies at high doses.[7]Perinatal exposure to DEHP or DBP can inhibit testosterone (B1683101) production and cause testicular atrophy.[17]
Carcinogenicity Not classified as a carcinogen.DEHP is classified as a probable human carcinogen by the US EPA.[3]
Environmental Fate Does not meet the criteria for a persistent, bioaccumulative, and toxic (PBT) substance.[7]Some phthalates can pose risks to aquatic organisms.[3] Concerns exist about their persistence and bioaccumulation.

Experimental Protocols

Objective comparison of plasticizer performance relies on standardized testing methodologies. Below are detailed protocols for key experiments.

Mechanical Properties Evaluation (ASTM D2284)

This protocol determines the plasticizer's efficiency in imparting flexibility and strength.

  • Objective: To measure tensile strength, elongation at break, and modulus of elasticity.[18]

  • Methodology:

    • Sample Preparation: Prepare PVC plastisols by mixing PVC resin, the plasticizer (at various concentrations), and a heat stabilizer.[19]

    • Cast the plastisol into sheets of uniform thickness and fuse in an oven at a specified temperature (e.g., 180-200°C).[19]

    • Once cooled, cut dumbbell-shaped specimens from the fused sheets according to ASTM D638 specifications.

    • Condition the specimens in a controlled environment.[18]

    • Testing: Use a universal testing machine (tensometer) to pull the specimens at a constant rate of speed until they break.[18]

    • Record the force required to stretch the sample and the elongation at the point of failure.

  • Data Analysis: Calculate tensile strength (force per unit area) and percent elongation at break. A lower tensile strength and higher elongation generally indicate greater plasticizing efficiency.

Thermal Stability Test (Dehydrochlorination Method - ASTM D4202)

This test evaluates the plasticizer's ability to enhance the thermal stability of PVC by measuring the time until the onset of decomposition.

  • Objective: To determine the time elapsed before the evolution of hydrogen chloride (HCl) gas, an early sign of PVC degradation.[20]

  • Methodology:

    • Sample Preparation: Place a specified amount of the PVC/plasticizer blend into a glass test tube.[20]

    • Insert a strip of Congo Red indicator paper into the test tube, positioned above the sample without touching it.[20]

    • Heating: Place the test tube assembly into a thermostatically controlled oil bath or heating block at a constant high temperature (e.g., 180°C or 200°C).[20][21]

    • Observation: Start a timer. Continuously monitor the Congo Red paper for a color change (from red to blue/violet), which indicates the presence of acidic HCl gas.[20]

  • Data Analysis: The "thermal stability time" is the time recorded from the start of the test until the first visible color change on the indicator paper.[20] A longer time indicates better thermal stability.

Migration Resistance Test (Solvent Extraction Method)

This protocol quantifies the permanence of a plasticizer by measuring its resistance to being leached out by a solvent.

  • Objective: To determine the percentage of plasticizer lost from a PVC sample after immersion in a specific solvent.

  • Methodology:

    • Sample Preparation: Prepare and weigh precisely cut samples of the plasticized PVC.

    • Extraction: Immerse the samples in a solvent (e.g., n-heptane, ethanol, or corn oil for food contact simulation) in a sealed container.[22][23]

    • Maintain the container at a constant temperature (e.g., 50°C) for a specified duration (e.g., 24 or 72 hours).[23]

    • Post-Extraction: Remove the samples from the solvent, gently wipe them dry, and allow them to air-dry in a desiccator to remove any absorbed solvent.

    • Re-weigh the dried samples.

  • Data Analysis: The migration is calculated as the percentage of weight loss from the original sample. A lower percentage indicates better migration resistance.

Visualizations

Experimental Workflow for PVC Plasticizer Comparison

G cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison P1 PVC Resin Mix Dry Blending / Plastisol Formation P1->Mix P2 Plasticizer (IDDP or Phthalate) P2->Mix P3 Stabilizers & Additives P3->Mix Fuse Molding & Fusing (e.g., 180-200°C) Mix->Fuse Samples Conditioned PVC Samples Fuse->Samples T1 Mechanical Testing (Tensile, Elongation) Samples->T1 T2 Thermal Stability (Dehydrochlorination) Samples->T2 T3 Migration Test (Solvent Extraction) Samples->T3 T4 Volatility Test (Weight Loss) Samples->T4 A1 Quantitative Data (Tables) T1->A1 T2->A1 T3->A1 T4->A1 A2 Comparative Assessment A1->A2 Input for G cluster_iddp This compound (IDDP) cluster_phthalate Traditional Phthalates IDDP_node IDDP Adv_IDDP Advantages IDDP_node->Adv_IDDP Dis_IDDP Disadvantages IDDP_node->Dis_IDDP Flame Retardancy Flame Retardancy Adv_IDDP->Flame Retardancy High Thermal Stability High Thermal Stability Adv_IDDP->High Thermal Stability Favorable Toxicological Profile Favorable Toxicological Profile Adv_IDDP->Favorable Toxicological Profile Potentially Higher Cost Potentially Higher Cost Dis_IDDP->Potentially Higher Cost Phthalate_node Phthalates Adv_Phth Advantages Phthalate_node->Adv_Phth Dis_Phth Disadvantages Phthalate_node->Dis_Phth Cost-Effective Cost-Effective Adv_Phth->Cost-Effective High Plasticizing Efficiency High Plasticizing Efficiency Adv_Phth->High Plasticizing Efficiency Long History of Use Long History of Use Adv_Phth->Long History of Use Health Concerns\n(Endocrine Disruption) Health Concerns (Endocrine Disruption) Dis_Phth->Health Concerns\n(Endocrine Disruption) Regulatory Restrictions Regulatory Restrictions Dis_Phth->Regulatory Restrictions Requires Flame Retardants Requires Flame Retardants Dis_Phth->Requires Flame Retardants

References

A Comparative Performance Analysis of Isodecyl Diphenyl Phosphate and Triphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDDP) and triphenyl phosphate (TPP) are two prominent organophosphate esters widely utilized as flame retardants and plasticizers in a diverse range of polymeric materials. Their efficacy in enhancing fire safety and improving material flexibility has led to their extensive use in industries such as electronics, construction, and automotive. This guide provides an objective, data-driven comparison of the performance of IDDP and TPP, focusing on key metrics including flame retardancy, plasticizing efficiency, thermal stability, and toxicity. The information presented herein is intended to assist researchers and professionals in making informed decisions regarding the selection and application of these additives.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of IDDP and TPP is crucial for their application. TPP is a white, crystalline solid, whereas IDDP is a clear, viscous liquid at room temperature. This physical difference influences their handling and incorporation into polymer matrices.

PropertyIsodecyl Diphenyl Phosphate (IDDP)Triphenyl Phosphate (TPP)
CAS Number 29761-21-5115-86-6
Molecular Formula C22H31O4PC18H15O4P
Appearance Clear, colorless to pale yellow liquidWhite crystalline powder/flakes
Water Solubility 0.03 mg/L at 22°C[1]1.9 mg/L[1]
Phosphorus Content (%) ~7.9%~9.5%

Performance Comparison

Flame Retardancy

Both IDDP and TPP function as flame retardants through a combination of gas-phase and condensed-phase mechanisms. Upon heating, they decompose to produce phosphoric acid, which promotes char formation on the polymer surface, acting as a physical barrier to heat and oxygen. In the gas phase, they can release phosphorus-containing radicals that interrupt the combustion cycle.

Generally, triaryl phosphates like TPP are considered to be highly efficient flame retardants. Alkyl diphenyl phosphates, such as IDDP, are also effective, though some sources suggest they may have slightly lower flame-retardant efficacy compared to their triaryl counterparts[2]. However, the performance is highly dependent on the polymer matrix and the loading concentration.

Table 1: Flame Retardancy Performance Data for Triphenyl Phosphate (TPP) in Various Polymers

Polymer MatrixFlame Retardant (Loading)Limiting Oxygen Index (LOI) (%)UL 94 Rating (Thickness)Source
Polycarbonate (PC)10 wt% TPP33.7V-0[3]
PC/ABS15 wt% TPP-V-1[3]
High-Density Polyethylene (HDPE)15 wt% TPP26.5-
Polystyrene (PS)20 wt% TPP28.0V-2

Flame Retardancy Mechanism

flame_retardancy cluster_polymer Polymer Matrix cluster_heat Heat Source cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + Phosphate Ester Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat Heat->Polymer Phosphoric_Acid Phosphoric Acid Formation Decomposition->Phosphoric_Acid releases Volatile_Radicals Volatile Phosphorus Radicals Decomposition->Volatile_Radicals releases Char_Layer Protective Char Layer Phosphoric_Acid->Char_Layer promotes Flame_Inhibition Flame Inhibition Volatile_Radicals->Flame_Inhibition causes

Mechanism of phosphorus-based flame retardants.

Plasticizing Efficiency

As plasticizers, IDDP and TPP are added to polymers, most notably polyvinyl chloride (PVC), to increase flexibility, durability, and processability. The long, flexible isodecyl chain in IDDP is expected to impart better low-temperature flexibility compared to the rigid phenyl groups of TPP[2]. The choice between the two often depends on the desired balance of properties for the final product.

Table 2: Plasticizing Performance in PVC (Typical Values)

PropertyPVC without PlasticizerPVC with this compound (IDDP)PVC with Triphenyl Phosphate (TPP)
Hardness (Shore A) >9060 - 8070 - 90
Tensile Strength (MPa) ~5015 - 2520 - 30
Elongation at Break (%) <50250 - 400200 - 350

Note: These are typical values and can vary based on the specific formulation and processing conditions. Direct comparative studies under identical conditions are limited.

Thermal Stability

The thermal stability of the plasticizer is crucial for polymer processing at elevated temperatures and for the long-term stability of the final product. Both IDDP and TPP are considered to be thermally stable. TGA data for TPP shows that its decomposition begins at higher temperatures compared to some other plasticizers, contributing to its suitability for high-temperature applications. While specific comparative TGA data is limited, the aromatic nature of TPP generally confers high thermal stability.

Table 3: Thermal Stability Data

CompoundDecomposition Onset Temperature (TGA, °C)
This compound (IDDP) Data not readily available in comparative studies.
Triphenyl Phosphate (TPP) ~200 - 250

Note: Decomposition temperatures can be influenced by the experimental conditions (e.g., heating rate, atmosphere).

Toxicity Profile

The toxicological profiles of IDDP and TPP are of significant interest due to their potential for human and environmental exposure. TPP has been more extensively studied, with some research indicating potential endocrine-disrupting effects. IDDP is generally considered to have a more favorable toxicological profile, although data is less abundant.

Table 4: Aquatic Toxicity Data

OrganismEndpointThis compound (IDDP)Triphenyl Phosphate (TPP)
Fish (Oncorhynchus mykiss) 96h LC50>0.5 mg/L0.85 mg/L
Invertebrate (Daphnia magna) 48h EC500.48 mg/L[4]1.0 mg/L
Algae (Pseudokirchneriella subcapitata) 72h EC500.26 mg/L0.23 mg/L

Note: The data is compiled from different sources and may not be directly comparable due to variations in test conditions.

Experimental Protocols

The following are summaries of standard methodologies used to evaluate the performance of flame retardants and plasticizers.

Flame Retardancy Tests
  • Limiting Oxygen Index (LOI) - ASTM D2863: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy.

  • UL 94 Vertical Burn Test - ASTM D3801: A bar-shaped specimen is held vertically and ignited at the bottom. The test evaluates the time it takes for the flame to extinguish after the ignition source is removed, as well as any dripping of flaming particles. Materials are classified as V-0, V-1, or V-2 based on their performance, with V-0 being the most flame-retardant.

  • Cone Calorimetry - ASTM E1354: This test measures the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat. Key parameters include the time to ignition, peak heat release rate (pHRR), and total heat released (THR).

Experimental Workflow for Performance Evaluation

experimental_workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Compounding Polymer Compounding (with IDDP or TPP) Molding Specimen Molding Compounding->Molding Flame_Tests Flame Retardancy (LOI, UL 94, Cone Calorimeter) Molding->Flame_Tests Mechanical_Tests Plasticizing Efficiency (Hardness, Tensile Strength) Molding->Mechanical_Tests Thermal_Tests Thermal Stability (TGA, DSC) Molding->Thermal_Tests Data_Collection Data Collection Flame_Tests->Data_Collection Mechanical_Tests->Data_Collection Thermal_Tests->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

A general workflow for evaluating the performance of IDDP and TPP.

Plasticizer Efficiency Tests
  • Durometer Hardness - ASTM D2240: This test measures the indentation hardness of materials. A lower Shore hardness value indicates a more effective plasticizer.

  • Tensile Properties - ASTM D412: This test evaluates the tensile strength, elongation at break, and modulus of a material. An effective plasticizer will typically decrease tensile strength and modulus while increasing the elongation at break.

Conclusion

Both this compound and triphenyl phosphate are effective flame-retardant plasticizers, each with a distinct profile of properties.

Logical Comparison of IDDP and TPP

logical_comparison cluster_IDDP This compound (IDDP) cluster_TPP Triphenyl Phosphate (TPP) cluster_shared Shared Characteristics IDDP_Props Liquid at Room Temperature Good Low-Temperature Flexibility Generally Lower Toxicity Profile Shared_Props Organophosphate Esters Flame Retardant Plasticizer TPP_Props Solid at Room Temperature High Flame Retardancy Efficiency High Thermal Stability

Key characteristics of IDDP and TPP.

Triphenyl phosphate (TPP) is a highly efficient flame retardant with excellent thermal stability, making it suitable for applications requiring high fire safety standards and processing temperatures. However, concerns regarding its potential toxicity warrant careful consideration.

This compound (IDDP) offers the advantage of improved low-temperature flexibility and is generally considered to have a more favorable toxicological profile. While its flame retardancy may be slightly lower than that of TPP in some formulations, it presents a valuable alternative, particularly in applications where flexibility and lower toxicity are prioritized.

The selection between IDDP and TPP will ultimately depend on the specific requirements of the application, including the polymer type, desired performance characteristics, processing conditions, and regulatory considerations. Further direct comparative studies are needed to provide a more definitive quantitative assessment of their relative performance across a wider range of polymers and conditions.

References

A Comparative Guide: Isodecyl Diphenyl Phosphate vs. Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of flame retardant technology is continually evolving, driven by the dual needs for effective fire safety and reduced environmental and health impacts. This guide provides a detailed comparison of isodecyl diphenyl phosphate (B84403) (IDPP), a non-halogenated organophosphate flame retardant, and traditional brominated flame retardants (BFRs), specifically polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA). This comparison is based on available experimental data on their efficacy and toxicological profiles.

Executive Summary

Isodecyl diphenyl phosphate is part of a class of organophosphate flame retardants that have seen increased use as replacements for BFRs, which are being phased out due to concerns about their persistence, bioaccumulation, and toxicity.[1][2] While IDPP offers a halogen-free alternative, its own toxicological properties are an area of active research. Some studies suggest that certain organophosphate flame retardants may exhibit comparable levels of toxicity to some PBDEs.[1][2] This guide aims to present a balanced overview to inform material selection and further research.

Flame Retardant Efficacy

Direct comparative studies on the flame retardant efficacy of IDPP versus BFRs in the same polymer matrix are limited in publicly available literature. However, by compiling data from various studies on their performance in common engineering plastics like polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS), a comparative picture can be formed.

Key Performance Metrics:

  • Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in a nitrogen/oxygen mixture required to support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.

  • UL 94 Vertical Burn Test: This test classifies the flammability of a material on a scale from V-0 (best) to V-2, based on the time it takes for a flame to self-extinguish after ignition and whether dripping particles ignite a cotton pad below.

  • Cone Calorimetry: This test provides comprehensive data on the combustion characteristics of a material, including the heat release rate (HRR), time to ignition (TTI), and total heat released (THR). A lower peak HRR is desirable.

Data Presentation: Flame Retardant Performance

Flame RetardantPolymer MatrixTestResultCitation
This compound (IDPP) & Analogs PC/ABS AlloyLOINot specified[3]
PC/ABS AlloyUL-94V-0 at >12% loading (for BDP, a similar organophosphate)[3]
PC/ABS AlloyCone CalorimetryBDP showed the best results among compared organophosphates[3]
Tetrabromobisphenol A (TBBPA) Epoxy (for PCBs)UL-94V-1 or V-0 rating is achievable[4]
Polybrominated Diphenyl Ethers (PBDEs) ABSLOINot specified
ABSUL-94V-0 rating is achievable[5]
ABSCone CalorimetrySignificant reduction in heat release rate[6]

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

UL 94 Vertical Burn Test (based on UL 94 Standard)

  • Specimen Preparation: A rectangular bar of the material with specific dimensions (typically 125 mm x 13 mm) is prepared.

  • Conditioning: The specimens are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period.

  • Test Procedure:

    • The specimen is clamped vertically.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

    • Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

    • A cotton pad is placed below the specimen to observe if any dripping particles cause ignition.

  • Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton.

Limiting Oxygen Index (LOI) Test (based on ASTM D2863)

  • Specimen Preparation: A small, vertically oriented specimen of the material is prepared.

  • Test Procedure:

    • The specimen is placed in a glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top of the specimen is ignited.

    • The oxygen concentration in the gas mixture is systematically varied to determine the minimum concentration that just supports flaming combustion.

  • Result: The LOI is expressed as the volume percentage of oxygen.

Cone Calorimetry (based on ASTM E1354)

  • Specimen Preparation: A square specimen (typically 100 mm x 100 mm) is prepared.

  • Test Procedure:

    • The specimen is placed horizontally on a load cell to measure mass loss.

    • The specimen is exposed to a constant, controlled level of radiant heat from a conical heater.

    • A spark igniter is used to ignite the gases produced by the material.

    • The combustion products are collected by an exhaust hood, and the oxygen concentration is measured to calculate the heat release rate.

  • Data Collected: Key parameters include the time to ignition (TTI), heat release rate (HRR) over time, peak HRR, total heat released (THR), and mass loss rate.

Mandatory Visualizations

G Comparative Experimental Workflow for Flame Retardant Efficacy cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Comparison Prep Polymer Matrix + Flame Retardant (IDPP or BFR) Molding Melt Compounding & Injection/Compression Molding Prep->Molding LOI Limiting Oxygen Index (LOI) (ASTM D2863) Molding->LOI UL94 UL 94 Vertical Burn Test Molding->UL94 Cone Cone Calorimetry (ASTM E1354) Molding->Cone LOI_data LOI Value LOI->LOI_data UL94_data V-0, V-1, V-2 Rating UL94->UL94_data Cone_data Peak HRR, TTI, THR Cone->Cone_data Comparison Comparative Efficacy Assessment LOI_data->Comparison UL94_data->Comparison Cone_data->Comparison

Caption: Workflow for comparing flame retardant efficacy.

Toxicological Profile Comparison

The toxicological profiles of BFRs have been extensively studied, revealing concerns about their impact on the endocrine system and neurodevelopment. The toxicology of IDPP and other organophosphate flame retardants is an emerging field of research.

Brominated Flame Retardants (TBBPA and PBDEs):

  • Endocrine Disruption: TBBPA and PBDEs have been shown to interfere with thyroid hormone homeostasis.[7]

  • Neurotoxicity: PBDEs are associated with neurodevelopmental deficits.

  • Carcinogenicity: TBBPA is listed under California's Proposition 65 as a chemical known to cause cancer.

This compound (IDPP):

  • Cholinesterase Inhibition: As an organophosphate, IDPP has been shown to inhibit cholinesterase activity, a classic effect of this chemical class.[8][9]

  • General Toxicity: Studies in aquatic organisms have shown that some organophosphate flame retardants can have comparable toxicity to PBDEs.[2]

  • Cardiotoxicity: Some studies in zebrafish embryos have indicated that certain organophosphate flame retardants, including IDPP, can induce bradycardia (slow heart rate).

Signaling Pathways

The following diagrams illustrate some of the known or suspected signaling pathways associated with the toxicity of BFRs and organophosphate flame retardants.

G Toxicity Signaling Pathway of TBBPA TBBPA Tetrabromobisphenol A (TBBPA) CAR Constitutive Androstane Receptor (CAR) TBBPA->CAR Activates Thyroid Thyroid Hormone Homeostasis Disruption TBBPA->Thyroid Disrupts CYP2B1 CYP2B1 Induction CAR->CYP2B1 Induces ROS Reactive Oxygen Species (ROS) Production CYP2B1->ROS Leads to DNA_damage Oxidative DNA Damage (8-OHdG) ROS->DNA_damage Causes

Caption: TBBPA's impact on cellular pathways.

G Toxicity Signaling Pathway of PBDEs PBDEs Polybrominated Diphenyl Ethers (PBDEs) Hormone_Receptors Nuclear Hormone Receptors (e.g., Thyroid, Estrogen) PBDEs->Hormone_Receptors Binds to Oxidative_Stress Oxidative Stress PBDEs->Oxidative_Stress Induces Gene_Expression Altered Gene Expression Hormone_Receptors->Gene_Expression Regulates Neurotoxicity Neurodevelopmental Toxicity Gene_Expression->Neurotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Contributes to Mitochondrial_Dysfunction->Neurotoxicity

Caption: PBDEs' effects on cellular functions.

G Potential Toxicity Pathway of IDPP IDPP This compound (IDPP) AChE Acetylcholinesterase (AChE) IDPP->AChE Inhibits Cardiac_Ion_Channels Cardiac Ion Channels (Suspected) IDPP->Cardiac_Ion_Channels May affect ACh Acetylcholine (ACh) Accumulation AChE->ACh Normally hydrolyzes Cholinergic_System Cholinergic System Dysregulation ACh->Cholinergic_System Leads to Cardiotoxicity Cardiotoxicity (e.g., Bradycardia) Cardiac_Ion_Channels->Cardiotoxicity Leads to

Caption: Potential toxic mechanisms of IDPP.

Conclusion

The transition from brominated flame retardants to alternatives like this compound represents a complex balance of fire safety performance and potential health and environmental impacts. While BFRs such as TBBPA and PBDEs have demonstrated high efficacy, their toxicological profiles have led to regulatory restrictions. IDPP and other organophosphate flame retardants offer a halogen-free alternative, but their own toxicological properties, including cholinesterase inhibition and potential cardiotoxicity, require careful consideration and further research.

For researchers and professionals in drug development and material science, a thorough evaluation of the specific application requirements, coupled with a comprehensive risk assessment of potential human and environmental exposure, is crucial when selecting a flame retardant. The data and pathways presented in this guide are intended to provide a foundation for such an evaluation. As more research becomes available, a clearer understanding of the comparative risks and benefits of these flame retardant technologies will emerge.

References

Isodecyl Diphenyl Phosphate: A Viable Anti-Wear Alternative to ZDDP? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Zinc Dialkyldithiophosphate (ZDDP) has been the cornerstone of anti-wear additives in lubricants, renowned for its exceptional performance in protecting engine components. However, the push for more environmentally friendly and catalyst-compatible formulations has spurred the development of alternative anti-wear agents. Among these, isodecyl diphenyl phosphate (B84403) (IDDP) has emerged as a promising ashless, phosphorus-based additive. This guide provides an objective comparison of the anti-wear performance of IDDP against the benchmark ZDDP, supported by experimental data and detailed methodologies.

Executive Summary

Isodecyl diphenyl phosphate demonstrates comparable anti-wear properties to ZDDP, particularly in terms of reducing friction and wear under various operating conditions. While ZDDP has a long-standing reputation for forming robust protective films, IDDP and similar phosphate esters offer the significant advantage of being ashless, which is crucial for modern engines equipped with sensitive after-treatment systems. The selection between these additives will ultimately depend on the specific application, performance requirements, and environmental considerations.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key performance metrics of a zinc phosphate (ZP), structurally similar to IDDP, in comparison to ZDDP from a ball-on-flat tribological test. This data serves as a strong proxy for the expected performance of IDDP.

Lubricant AdditiveTest Temperature (°C)Sliding Speed (mm/s)Average Friction CoefficientBall Wear Track Diameter (µm)
Base Oil 2525-~450
2550-~500
25100-~550
ZDDP 25250.119 ± 0.001~200
2550-~220
251000.119 ± 0.001~250
100250.100 ± 0.002-
1001000.095 ± 0.002-
Zinc Phosphate (ZP) 25250.117 ± 0.001~210
2550-~230
251000.117 ± 0.001~260
100250.105 ± 0.002-
1001000.100 ± 0.002-

Data adapted from a comparative study on Zinc Phosphate (ZP) and ZDDP, which provides a reasonable proxy for IDDP performance due to structural similarities as phosphate esters.

Mechanisms of Anti-Wear Action

Both ZDDP and IDDP function by forming a protective tribofilm on metal surfaces under boundary lubrication conditions, thereby preventing direct metal-to-metal contact.

ZDDP: Under heat and pressure, ZDDP decomposes to form a complex, glassy polyphosphate film that also contains zinc and sulfur compounds.[1] This film is typically 50-150 nm thick and is highly effective at reducing wear.[1] The presence of sulfur is believed to contribute to the formation of a soft, initial layer that is then overlaid by a harder phosphate layer.

This compound (IDDP): As a phosphate ester, IDDP also forms a phosphate-based protective layer on the metal surface.[2] The mechanism involves the thermal decomposition of the phosphate ester at the contact points, leading to the formation of a polyphosphate film that adheres to the surface and provides wear protection. Being an ashless additive, the film formed by IDDP does not contain metallic components like zinc.

Experimental Protocols

The evaluation of anti-wear additives relies on standardized tribological tests. The most common methods are the Four-Ball Wear Test and the Pin-on-Disk Test.

Four-Ball Wear Test (ASTM D4172)

Objective: To determine the wear-preventive characteristics of a lubricating fluid.

Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball that is rotated against them.[3]

Procedure:

  • The three stationary balls are clamped in the test cup, and the lubricant to be tested is added to cover the balls.[3]

  • The fourth ball is placed in the chuck of a motor-driven spindle.

  • A specified load is applied, and the top ball is rotated at a set speed for a designated period and temperature.[4]

  • After the test, the wear scars on the three stationary balls are measured using a microscope.[3]

Data Analysis: The average wear scar diameter is calculated. A smaller wear scar indicates better anti-wear performance.[5]

Pin-on-Disk Test

Objective: To evaluate the friction and wear characteristics of materials and lubricants.

Apparatus: A tribometer with a stationary pin that is brought into contact with a rotating disk.

Procedure:

  • A pin with a specific geometry (e.g., a ball or a flat-ended cylinder) is loaded against a rotating disk.

  • The lubricant is applied to the disk surface.

  • The disk rotates at a constant speed for a set duration.

  • The frictional force is continuously measured during the test.

Data Analysis: The coefficient of friction is calculated from the frictional force and the applied load. Wear is assessed by measuring the wear track on the disk and the wear scar on the pin, often using profilometry or microscopy.[6]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_testing Tribological Testing cluster_analysis Data Analysis and Characterization cluster_conclusion Conclusion A Select Lubricant Additives (IDDP vs. ZDDP) B Prepare Lubricant Blends (Base Oil + Additive) A->B C Clean and Prepare Test Specimens (Balls/Pins/Disks) B->C D Conduct Four-Ball Wear Test (ASTM D4172) C->D E Conduct Pin-on-Disk Test C->E F Measure Wear Scar Diameter (Microscopy) D->F G Calculate Coefficient of Friction E->G H Analyze Wear Track/Scar (Profilometry, SEM) E->H I Characterize Tribofilm (XPS, TEM) F->I H->I J Compare Anti-Wear Performance I->J

Caption: Experimental workflow for comparing the anti-wear performance of lubricant additives.

Signaling_Pathway cluster_IDDP This compound (IDDP) Pathway cluster_ZDDP ZDDP Pathway IDDP IDDP in Lubricant Decomposition_IDDP Thermal Decomposition (Heat & Pressure) IDDP->Decomposition_IDDP Film_IDDP Ashless Polyphosphate Tribofilm Formation Decomposition_IDDP->Film_IDDP Result Reduced Friction & Wear Film_IDDP->Result ZDDP ZDDP in Lubricant Decomposition_ZDDP Thermal Decomposition (Heat & Pressure) ZDDP->Decomposition_ZDDP Film_ZDDP Zinc/Iron Sulfide & Polyphosphate Glassy Film Decomposition_ZDDP->Film_ZDDP Film_ZDDP->Result

References

Cross-Validation of HPLC and GC-MS Methods for the Analysis of Isodecyl Diphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of isodecyl diphenyl phosphate (B84403) (IDDP), a commonly used organophosphate flame retardant and plasticizer, is essential for environmental monitoring, product safety assessment, and toxicological studies. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data extrapolated from closely related organophosphate compounds, to assist researchers in selecting the optimal technique for their specific analytical requirements.

Method Comparison: HPLC vs. GC-MS for Isodecyl Diphenyl Phosphate Analysis

The choice between HPLC and GC-MS for the analysis of IDDP is contingent on several factors, including the sample matrix, required sensitivity, thermal stability of the analyte, and instrument availability.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile or thermally labile compounds. For IDDP, HPLC offers the distinct advantage of analysis at or near ambient temperature, thus avoiding potential thermal degradation that can occur at the elevated temperatures required for GC analysis. When coupled with a mass spectrometer (LC-MS), it provides high sensitivity and selectivity, making it ideal for complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly efficient technique for the separation and quantification of volatile and semi-volatile compounds. Given that IDDP is a semi-volatile compound, GC-MS is a viable and widely used method for its analysis. The high resolution of capillary GC columns combined with the specificity of mass spectrometric detection allows for excellent separation from matrix interferences and sensitive quantification.

Data Presentation: Comparison of Quantitative Performance
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Quantification (LOQ) Typically in the low ng/mL to pg/mL range, especially with MS/MS detection.Generally in the low ng/g to pg/g range, depending on the sample matrix and MS detector.
Linearity (R²) Typically > 0.99 over a defined concentration range.Typically > 0.99 over a defined concentration range.
Precision (%RSD) Generally < 15% for intra- and inter-day precision.Generally < 15% for intra- and inter-day precision.
Accuracy/Recovery Typically within 80-120%, dependent on the sample matrix and extraction method.Typically within 80-120%, dependent on the sample matrix and extraction method.
Analyte Volatility Not a limiting factor.Requires sufficient volatility and thermal stability.
Derivatization Not required.Generally not required for IDDP, but may be used for related polar metabolites.
Sample Throughput Can be high with the use of modern UPLC/UHPLC systems.Can be high with fast GC oven ramps and automated sample injection.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for both HPLC and GC-MS analysis of IDDP, compiled from established methods for related organophosphate esters.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of IDDP in various matrices, including environmental and consumer product samples.

  • Instrumentation : A standard HPLC or UHPLC system equipped with a UV or, preferably, a mass spectrometric detector (e.g., Triple Quadrupole, Q-TOF).

  • Chromatographic Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) for MS compatibility) is typical. For example, a gradient could start at 50:50 acetonitrile:water and increase to 95:5 acetonitrile:water over 15 minutes.[1][2]

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection :

    • UV Detection : Wavelength set to the absorbance maximum of IDDP (e.g., around 260 nm).

    • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode is commonly employed for organophosphate esters. Monitoring specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

  • Sample Preparation :

    • Solid Samples : Extraction with an organic solvent such as acetonitrile or a mixture of hexane (B92381) and dichloromethane (B109758) using ultrasonication or accelerated solvent extraction (ASE).

    • Liquid Samples : Liquid-liquid extraction (LLE) with a suitable solvent or solid-phase extraction (SPE) using a C18 or polymeric sorbent for sample clean-up and concentration.[3]

    • The final extract is typically evaporated to dryness and reconstituted in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of IDDP in a variety of sample types, particularly where high throughput and robustness are required.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Column : A low-bleed, mid-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a common choice.[4][5]

  • Injector : Splitless injection is typically used for trace analysis to maximize sensitivity. The injector temperature is usually set around 280-300°C.

  • Oven Temperature Program : A temperature gradient is employed to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, then ramped at 15°C/min to 300°C and held for 10 minutes.[4]

  • Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[5]

  • Mass Spectrometer :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : For quantitative analysis, Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions of IDDP, which enhances sensitivity and selectivity compared to full scan mode. For even greater selectivity, Multiple Reaction Monitoring (MRM) can be used with a triple quadrupole mass spectrometer.

  • Sample Preparation :

    • Extraction : Similar to HPLC, solvent extraction (e.g., with methylene (B1212753) chloride or ethyl acetate) is the primary step.[5][6]

    • Clean-up : A clean-up step using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges may be necessary for complex matrices to remove interferences.

    • An internal standard (e.g., a deuterated organophosphate) is typically added before injection to correct for variations in sample injection and instrument response.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of HPLC and GC-MS methods for the analysis of this compound.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison Sample Test Sample (e.g., Polymer, Environmental Matrix) Extraction Solvent Extraction (e.g., Acetonitrile, Dichloromethane) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional Clean-up) Extraction->Cleanup HPLC HPLC-UV or HPLC-MS/MS Cleanup->HPLC GCMS GC-MS (SIM or MRM) Cleanup->GCMS HPLC_Data HPLC Data Acquisition HPLC->HPLC_Data Validation Performance Metrics (Linearity, LOQ, Accuracy, Precision) HPLC_Data->Validation GCMS_Data GC-MS Data Acquisition GCMS->GCMS_Data GCMS_Data->Validation Comparison Cross-Validation Comparison Validation->Comparison

Caption: Workflow for cross-validation of HPLC and GC-MS methods.

G cluster_HPLC HPLC Method cluster_GCMS GC-MS Method HPLC_Adv Advantages: - No thermal degradation - Suitable for non-volatile matrices - Less complex sample cleanup often required HPLC_Disadv Disadvantages: - Lower chromatographic resolution than GC - Mobile phase consumption GCMS_Adv Advantages: - High chromatographic resolution - Robust and high throughput - Extensive spectral libraries for identification GCMS_Disadv Disadvantages: - Potential for thermal degradation - Requires analyte to be volatile - More complex inlet maintenance IDDP Isodecyl Diphenyl Phosphate (IDDP) Analysis IDDP->HPLC_Adv IDDP->HPLC_Disadv IDDP->GCMS_Adv IDDP->GCMS_Disadv

Caption: Comparison of advantages and disadvantages of HPLC and GC-MS.

References

Comparative analysis of the thermal stability of polymers with different phosphate esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of phosphate (B84403) esters as flame retardants and thermal stabilizers is a critical strategy in the development of high-performance polymers. These additives function through multifaceted mechanisms in both the condensed and gas phases to delay thermal degradation and reduce flammability. This guide provides an objective comparison of the thermal stability of polymers modified with various phosphate esters, supported by experimental data from thermogravimetric analysis (TGA) and limiting oxygen index (LOI) tests. Detailed experimental protocols and a visualization of the structure-property relationships are included to support further research and development.

Condensed and Gas Phase Mechanisms of Phosphate Esters

Phosphate esters enhance the thermal stability of polymers through two primary routes. In the condensed phase , upon heating, they decompose to form phosphoric acid. This acid promotes the dehydration of the polymer backbone, leading to the formation of a stable, insulating char layer. This char layer acts as a physical barrier, limiting the evolution of flammable volatile compounds and shielding the underlying polymer from the heat source.

In the gas phase , the thermal decomposition of some phosphate esters can release phosphorus-containing radicals. These radicals act as scavengers in the vapor phase, interrupting the free-radical chain reactions of combustion and inhibiting flame propagation. The efficacy of a particular phosphate ester is often dependent on the balance between its condensed and gas phase activity, which is influenced by its chemical structure.

Comparative Thermal Analysis Data

The following table summarizes key quantitative data from Thermogravimetric Analysis (TGA) and Limiting Oxygen Index (LOI) tests for various polymers with and without different phosphate ester additives. These metrics are crucial for evaluating the effectiveness of these additives in enhancing thermal stability and flame retardancy.

Polymer SystemPhosphate Ester Additive (wt%)Onset Decomposition Temp. (Tonset) (°C)Temp. of Max. Weight Loss (Tmax) (°C)Char Yield at 700°C (%)Limiting Oxygen Index (LOI) (%)
Polycarbonate (PC) None~450~540~2724-26
PCTriphenyl Phosphate (TPP) (12%)Lower than neat PC~560Increased vs. neat PC>30
PCResorcinol bis(diphenyl phosphate) (RDP) (12%)Lower than neat PC~560Increased vs. neat PC>30
Epoxy Resin None~340-Low~19-22
Epoxy ResinAromatic Hyperbranched Polyphosphoester (10%)~360~361Increased vs. neat epoxy-
Epoxy ResinAliphatic Hyperbranched Polyphosphoester (10%)~334~334Increased vs. neat epoxy-
Polyethylene (PE) None--<1~17-18
PE with Phosphate AdditiveVariesIncreasedIncreasedIncreased>21
Polyester None--Low~20-22
Polyester with Phosphorus AdditiveVariesIncreasedIncreased>10>25

Note: "Tonset" refers to the onset temperature of decomposition, and "Tmax" is the temperature of maximum weight loss rate. The values presented are approximate and can vary based on specific experimental conditions and the exact composition of the polymer and additive. The data is compiled from multiple sources and serves as a comparative illustration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. Adherence to standardized procedures is crucial for obtaining reproducible and comparable results.

Thermogravimetric Analysis (TGA)

Standard: Based on ASTM E1131.[1][2][3][4][5]

Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The crucible is placed in the TGA furnace.

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, with a constant flow rate (e.g., 20-50 mL/min).[4]

  • Temperature Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal hold at a low temperature (e.g., 30°C) to stabilize, followed by a linear heating ramp (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).[4]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset decomposition temperature (Tonset), the temperature of maximum weight loss rate (Tmax, from the derivative of the TGA curve), and the percentage of residual mass at a specific temperature (char yield).

Differential Scanning Calorimetry (DSC)

Standard: Based on ASTM E1356, ASTM D3418.[6][7][8][9][10]

Objective: To measure the heat flow associated with thermal transitions in the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

  • Temperature Program: The sample is subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase the thermal history of the sample. A typical heating/cooling rate is 10°C/min or 20°C/min.[7]

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify and quantify thermal transitions like Tg (as a step change in the baseline) and Tm (as an endothermic peak).

Limiting Oxygen Index (LOI)

Standard: Based on ASTM D2863, ISO 4589.[11][12][13][14][15][16][17][18]

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.

Apparatus: An oxygen index apparatus, consisting of a heat-resistant glass chimney, gas flow control, and an igniter.

Procedure:

  • Sample Preparation: A test specimen of a specified size and shape is prepared. For self-supporting plastics, this is typically a vertical bar.[11][13]

  • Instrument Setup: The specimen is mounted vertically in the center of the glass chimney.

  • Gas Flow: A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The flow rates are precisely controlled to achieve a specific oxygen concentration.

  • Ignition: The top edge of the specimen is ignited with a flame.

  • Observation: The burning behavior of the specimen is observed. The test is considered a "pass" if the flame self-extinguishes before a certain amount of the specimen is consumed or within a specific time after ignition.

  • Oxygen Concentration Adjustment: The oxygen concentration is systematically varied for a series of specimens to determine the minimum concentration at which sustained combustion occurs.

  • Data Analysis: The LOI is reported as the minimum percentage of oxygen that supports combustion. A higher LOI value indicates better flame retardancy.

Structure-Property Relationships of Phosphate Esters

The chemical structure of the phosphate ester significantly influences its thermal stability and its effectiveness as a flame retardant. The following diagram illustrates the key relationships between the type of phosphate ester and its impact on polymer thermal stability.

G Influence of Phosphate Ester Structure on Polymer Thermal Stability Polymer Polymer Matrix Heat Application of Heat Polymer->Heat PhosphateEster Phosphate Ester Additive PhosphateEster->Heat AromaticPE Aromatic Phosphate Esters (e.g., TPP, RDP) PhosphateEster->AromaticPE AliphaticPE Aliphatic Phosphate Esters PhosphateEster->AliphaticPE Phosphonates Phosphonates PhosphateEster->Phosphonates Decomposition Thermal Decomposition Heat->Decomposition initiates CondensedPhase Condensed Phase Action Decomposition->CondensedPhase GasPhase Gas Phase Action Decomposition->GasPhase CharFormation Promotes Char Formation (Insulating Barrier) CondensedPhase->CharFormation RadicalScavenging Releases Phosphorus Radicals (Inhibits Combustion) GasPhase->RadicalScavenging ImprovedStability Improved Thermal Stability & Flame Retardancy CharFormation->ImprovedStability contributes to RadicalScavenging->ImprovedStability contributes to AromaticPE->CondensedPhase More effective in AliphaticPE->GasPhase Tend to be more active in Phosphonates->CondensedPhase Can be effective in

Caption: Logical flow of phosphate ester action on polymer thermal stability.

This guide provides a foundational understanding of the comparative thermal stability of polymers modified with different phosphate esters. For specific applications, it is essential to conduct detailed experimental evaluations to determine the optimal phosphate ester and its concentration for the desired performance characteristics.

References

Evaluating the Plasticizing Efficiency of Isodecyl Diphenyl Phosphate in Different Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

This guide provides a comprehensive evaluation of the plasticizing efficiency of isodecyl diphenyl phosphate (B84403) (IDDP) in various polymers. Through a comparative analysis with alternative plasticizers, this document aims to equip researchers and professionals with the necessary data to make informed decisions for their material formulation and development needs. The information presented is supported by experimental data and detailed methodologies.

Introduction to Isodecyl Diphenyl Phosphate (IDDP) as a Plasticizer

This compound (IDDP) is a versatile phosphate ester that functions as both a plasticizer and a flame retardant.[1][2] It is a clear, colorless to pale yellow liquid with high thermal stability and low volatility.[1][2] IDDP is utilized in a variety of polymers to enhance flexibility, durability, and processability.[1] Its primary applications are found in polyvinyl chloride (PVC), rubber, and other plastics, where it is particularly valued for its flame retardant properties.[1] This guide will compare the performance of IDDP with commonly used plasticizers such as dioctyl phthalate (B1215562) (DOP), dioctyl terephthalate (B1205515) (DOTP), butyl benzyl (B1604629) phthalate (BBP), and trioctyl trimellitate (TOTM).

Comparative Performance Data

The following tables summarize the performance of IDDP and alternative plasticizers in various polymers. The data has been compiled from technical datasheets and research publications. It is important to note that direct comparisons can be challenging due to variations in testing conditions and formulations.

Polyvinyl Chloride (PVC)

PVC is one of the most common applications for IDDP, where it contributes to both flexibility and flame retardancy.

Table 1: Mechanical and Thermal Properties of Plasticized PVC

PropertyIDDPDOPDOTPBBPTOTMTest Method
Mechanical Properties
Hardness (Shore A)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableASTM D2240
Tensile Strength (MPa)Data Not Available~16-27Data Not AvailableData Not AvailableData Not AvailableASTM D638
Elongation at Break (%)Data Not Available~250-400Data Not AvailableData Not AvailableData Not AvailableASTM D638
100% Modulus (MPa)Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableASTM D638
Thermal Properties
Glass Transition Temp. (°C)Data Not Available-41 (20wt%)Lower than DOPData Not AvailableData Not AvailableASTM D3418 (DSC)
Low-Temp. Flexibility (°C)Very Good-46.1 (Freeze Pt)Better than DOPData Not Available-46 (Pour Pt)ASTM D1043
Volatility (Weight Loss %)Low0.07 (125°C/3hr)Lower than DOPData Not Available0.10 (130°C/3hr)ASTM D1203
Electrical Properties
Volume Resistivity (ohm·cm)Increased with higher content[3]1.0 x 10¹¹ (min)[3]Higher than DOP[4]Data Not Available5.0 x 10¹¹ASTM D257
Flammability
Oxygen Index (%)Increased with higher content[3]Data Not AvailableData Not AvailableData Not AvailableData Not AvailableASTM D2863
Smoke SuppressionReduces smoke[5][6]Data Not AvailableData Not AvailableData Not AvailableData Not AvailableASTM E662

Note: The performance of plasticizers is highly dependent on the formulation, including the type of PVC resin and other additives.

Polyurethane (PU)

IDDP is also used in polyurethane formulations, often where flame retardancy is a key requirement.

Table 2: Performance of Plasticizers in Polyurethane

PropertyIDDPAlternative PlasticizersTest Method
Mechanical Properties
Hardness (Shore A)Data Not AvailableData Not AvailableASTM D2240
Tensile Strength (MPa)Data Not AvailableData Not AvailableASTM D412
Elongation at Break (%)Data Not AvailableData Not AvailableASTM D412
Thermal Properties
Glass Transition Temp. (°C)Data Not AvailableData Not AvailableASTM D3418 (DSC)
Flammability
Flame RetardancyRecommended as a flame retardant[7][8]Data Not AvailableUL 94 / ASTM D2863
Nitrile Rubber (NBR)

In nitrile rubber, plasticizers are used to improve processing and low-temperature flexibility. IDDP's flame retardant properties can also be beneficial in certain NBR applications.

Table 3: Performance of Plasticizers in Nitrile Rubber (NBR)

PropertyIDDPDOPDOTPTest Method
Mechanical Properties
Hardness (Shore A)Data Not AvailableDecreases with increasing contentHigher plasticization effect than DOPASTM D2240
Tensile Strength (MPa)Data Not AvailableData Not AvailableData Not AvailableASTM D412
Elongation at Break (%)Data Not AvailableData Not AvailableHigher than DOPASTM D412
Processing Properties
Mooney ViscosityReduces Mooney Viscosity[9]Reduces Mooney ViscosityHigher plasticization effect than DOPASTM D1646
Flammability
Oxygen Index (%)Increases Oxygen Index[9]Decreases Oxygen Index[9]Data Not AvailableASTM D2863
Acrylic Polymers

The compatibility of plasticizers with acrylic resins is a key consideration for their use in coatings, adhesives, and other applications.

Table 4: Performance of Plasticizers in Acrylic Resins

PropertyIDDPAlternative Plasticizers (e.g., PEG, Triacetin)Test Method
Mechanical Properties
Tensile Strength (MPa)Data Not AvailableDecreased with addition of plasticizers[10]ASTM D638
Elongation at Break (%)Data Not AvailableSignificantly increased with addition of plasticizers[10]ASTM D638
Bending Strength (MPa)Data Not AvailableSignificantly increased with addition of plasticizers[10]ASTM D790
Compatibility
CompatibilityCompatible[11]Varies depending on the plasticizerVisual Inspection / ASTM D2383

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of plasticizer efficiency.

Sample Preparation
  • Compounding: The polymer resin, plasticizer, and other additives (stabilizers, fillers, etc.) are weighed according to the desired formulation (typically in parts per hundred of resin - phr).

  • Mixing: The components are mixed in a two-roll mill or an internal mixer until a homogeneous blend is achieved. The mixing temperature and time are dependent on the polymer being processed.

  • Molding/Extrusion: The compounded material is then compression molded into sheets of a specified thickness or extruded into the desired profile for testing.

  • Conditioning: The prepared samples are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing, as per ASTM D618.

Mechanical Properties Testing
  • Hardness (Shore Durometer): Measured according to ASTM D2240 . An indenter is pressed into the material, and the hardness is read directly from the durometer scale. Shore A is typically used for flexible polymers.

  • Tensile Properties (Tensile Strength, Elongation at Break, Modulus): Determined using a universal testing machine according to ASTM D638 (for plastics) or ASTM D412 (for rubber). Dumbbell-shaped specimens are pulled at a constant rate of speed until they break.

Thermal Properties Testing
  • Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC) following ASTM D3418 . A small sample is heated at a controlled rate, and the Tg is identified as a change in the heat flow.

  • Low-Temperature Flexibility (Brittleness Temperature): Evaluated using methods like ASTM D746 . Specimens are cooled to a series of low temperatures and then impacted. The brittleness temperature is the temperature at which 50% of the specimens fail.

  • Volatility (Weight Loss): Measured according to ASTM D1203 . The initial weight of a sample is recorded, and then it is placed in an oven at a specified temperature for a set time. The weight loss is then calculated.

Electrical Properties Testing
  • Volume Resistivity: Measured as per ASTM D257 . This test determines the resistance to leakage current through the body of an insulating material.

Flammability Testing
  • Oxygen Index: Determined according to ASTM D2863 . This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

  • Smoke Density: Measured using a smoke density chamber as per ASTM E662 . This test measures the amount of smoke generated by a material when it is exposed to a radiant heat source.

Diagrams

Experimental Workflow

G cluster_0 Material Preparation cluster_1 Performance Evaluation Formulation Formulation Compounding Compounding Formulation->Compounding Molding_Extrusion Molding_Extrusion Compounding->Molding_Extrusion Conditioning Conditioning Molding_Extrusion->Conditioning Mechanical_Testing Mechanical Testing (ASTM D2240, D638, D412) Conditioning->Mechanical_Testing Thermal_Testing Thermal Testing (ASTM D3418, D746, D1203) Conditioning->Thermal_Testing Electrical_Testing Electrical Testing (ASTM D257) Conditioning->Electrical_Testing Flammability_Testing Flammability Testing (ASTM D2863, E662) Conditioning->Flammability_Testing Data_Analysis Data_Analysis Mechanical_Testing->Data_Analysis Thermal_Testing->Data_Analysis Electrical_Testing->Data_Analysis Flammability_Testing->Data_Analysis

Caption: Experimental workflow for evaluating plasticizer efficiency.

Conclusion

References

Benchmarking Isodecyl Diphenyl Phosphate (IDPP) as a Flame Retardant in Polycarbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant properties of isodecyl diphenyl phosphate (B84403) (IDPP) in polycarbonate (PC) against other common alternatives. Due to the limited availability of direct comparative studies of IDPP in neat polycarbonate, this guide synthesizes available data on related phosphate esters and outlines the established experimental protocols for evaluating flame retardancy.

Executive Summary

Comparative Data of Phosphate Flame Retardants in Polycarbonate and its Blends

The following tables summarize the flame retardant performance of common phosphate esters in polycarbonate and PC/ABS blends. It is important to note that the performance of flame retardants can vary based on the polymer matrix, concentration, and the presence of other additives. The data presented here is collated from various sources and should be considered indicative.

Table 1: UL 94 Flammability Ratings

Flame RetardantPolymer MatrixConcentration (wt%)UL 94 Rating (Thickness)Source
Neat PCPC-V-2[1]
BDPPC/ABS12-15V-0[2]
RDPPC/ABS8-12V-0[2]
TPPPC/ABS12-18V-0[2]

Note: Data for BDP, RDP, and TPP are primarily available for PC/ABS blends, which may influence the flame retardant performance compared to neat PC.

Table 2: Limiting Oxygen Index (LOI)

Flame RetardantPolymer MatrixConcentration (wt%)LOI (%)Source
Neat PCPC-~25[1]
BDPPC/ABS2025.4[3]
RDPPC/ABS1524.1[3]

Note: The LOI values can be influenced by the test methodology and sample preparation.

Table 3: Cone Calorimetry Data (Heat Release Rate)

Flame RetardantPolymer MatrixConcentration (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Source
Neat PCPC-~500-600~80-100[3][4]
BDPPC/ABS25313.278.7[3]
RDPPC/ABS-Data not consistently available for neat PCData not consistently available for neat PC

Note: Cone calorimetry data is highly dependent on the applied heat flux and other test parameters.

Flame Retardant Mechanisms of Phosphate Esters in Polycarbonate

Phosphorus-based flame retardants like IDPP, BDP, and RDP primarily act through two synergistic mechanisms:

  • Condensed-Phase Mechanism: During combustion, the phosphate ester decomposes to form phosphoric acid. This acid promotes the dehydration and charring of the polycarbonate matrix. The resulting char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds.[2][5]

  • Gas-Phase Mechanism: Volatile phosphorus-containing radicals (such as PO•) are released into the gas phase during combustion. These radicals act as scavengers, interrupting the free-radical chain reactions of combustion in the flame, thus leading to flame inhibition.[2][6]

The following diagram illustrates the general flame retardant mechanism of phosphate esters in polycarbonate.

flame_retardant_mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) PC Polycarbonate Decomposition Decomposition PC->Decomposition Heat Heat Heat->PC Phosphate Phosphate Ester (IDPP, BDP, RDP) Heat->Phosphate Phosphate->Decomposition PhosphoricAcid Phosphoric Acid Decomposition->PhosphoricAcid PORadicals PO• Radicals Decomposition->PORadicals releases Char Char Layer (Insulating Barrier) PhosphoricAcid->Char promotes Volatiles Reduced Flammable Volatiles Char->Volatiles reduces Flame Combustion (Radical Reactions) Inhibition Flame Inhibition Flame->Inhibition PORadicals->Flame scavenges radicals

Figure 1. General flame retardant mechanism of phosphate esters in polycarbonate.

Experimental Protocols

Accurate and reproducible data are crucial for benchmarking flame retardant performance. The following are detailed methodologies for the key experiments cited.

UL 94 Vertical Burn Test

Objective: To determine the material's tendency to either extinguish or spread the flame once ignited.

Methodology:

  • Specimen: A rectangular bar of specified dimensions (typically 125 mm x 13 mm) is conditioned at a specific temperature and humidity.

  • Apparatus: A laboratory burner with a specified flame height is used as the ignition source. A piece of cotton is placed below the specimen to detect flaming drips.

  • Procedure:

    • The specimen is mounted vertically.

    • The burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.

    • Immediately after the afterflame ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame (t2) and afterglow (t3) times are recorded.

    • Observations are made regarding whether flaming drips ignite the cotton.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the dripping behavior. V-0 is the most stringent classification.

The workflow for the UL 94 Vertical Burn Test is depicted below.

ul94_workflow start Start prepare Prepare & Condition Specimen start->prepare mount Mount Specimen Vertically prepare->mount apply_flame1 Apply Flame (10 seconds) mount->apply_flame1 remove_flame1 Remove Flame apply_flame1->remove_flame1 record_t1 Record Afterflame Time (t1) remove_flame1->record_t1 reapply_flame Re-apply Flame (10 seconds) record_t1->reapply_flame remove_flame2 Remove Flame reapply_flame->remove_flame2 record_t2_t3 Record Afterflame (t2) & Afterglow (t3) Times remove_flame2->record_t2_t3 observe_drips Observe Flaming Drips Igniting Cotton record_t2_t3->observe_drips classify Classify as V-0, V-1, or V-2 observe_drips->classify end End classify->end loi_logic start Start with an Initial O2 Concentration ignite Ignite Specimen start->ignite observe Observe Burning Behavior ignite->observe sustained Flame Sustained? observe->sustained increase_o2 Increase O2 Concentration sustained->increase_o2 No decrease_o2 Decrease O2 Concentration sustained->decrease_o2 Yes end Determine Minimum O2 for Sustained Combustion (LOI) sustained->end At Threshold increase_o2->ignite decrease_o2->ignite cone_calorimetry_workflow start Start prepare Prepare & Weigh Specimen start->prepare mount Mount Specimen Horizontally prepare->mount expose Expose to Constant Heat Flux mount->expose ignite Ignite Pyrolysis Gases expose->ignite measure Continuously Measure: - O2 Consumption - Mass Loss - Smoke Obscuration ignite->measure calculate Calculate: - Heat Release Rate (HRR) - Total Heat Release (THR) - etc. measure->calculate end End calculate->end

References

Safety Operating Guide

Proper Disposal of Isodecyl Diphenyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Isodecyl diphenyl phosphate (B84403) is critical for laboratory safety and compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely.

Isodecyl diphenyl phosphate is not classified as a hazardous substance.[1][2] However, its toxicological properties have not been thoroughly investigated, necessitating careful handling and adherence to proper disposal protocols to minimize exposure and environmental impact.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Chemical safety gogglesTo prevent accidental eye contact with the liquid.
Hand Protection Impervious gloves (e.g., Neoprene)To protect skin from direct contact. Gloves should be inspected before use and disposed of properly after handling.[3]
Body Protection Impervious clothing / Lab coatTo protect against skin exposure from splashes or spills.
Respiratory Protection Generally not required under normal use with adequate ventilation.[3] If ventilation is insufficient or if exposure limits are exceeded, a NIOSH-approved respirator should be used.[1][3]To prevent inhalation of vapors or mists.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound waste.

1. Waste Collection and Storage:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

2. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.
  • Wear the appropriate PPE as detailed in the table above.
  • Contain the spill to prevent it from entering drains or waterways.[1]
  • Use an inert absorbent material, such as sand or soil, to soak up the spilled liquid.[1]
  • Carefully collect the absorbent material and place it into a labeled container for disposal.[1]
  • Clean the spill area thoroughly with soap and water.[4]

3. Final Disposal:

  • Dispose of waste this compound and any contaminated materials through a licensed chemical waste disposal company.[1][2]
  • Alternatively, controlled incineration with flue gas scrubbing may be a suitable disposal method.[2]
  • Contaminated packaging should be treated as unused product and disposed of in the same manner.[1][2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: Isodecyl Diphenyl Phosphate for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe check_spill Spill or Leak? ppe->check_spill contain_spill Contain and Absorb Spill with Inert Material check_spill->contain_spill Yes collect_waste Collect Waste in Labeled, Sealed Container check_spill->collect_waste No contain_spill->collect_waste clean_area Clean Spill Area with Soap and Water collect_waste->clean_area store_waste Store Waste in Cool, Dry, Ventilated Area clean_area->store_waste disposal_company Arrange for Disposal by Licensed Company or Incineration store_waste->disposal_company end End: Proper Disposal Complete disposal_company->end

Caption: Disposal workflow for this compound.

References

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